(S)-chroman-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFMNJNNXWKOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-chroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
(S)-chroman-4-amine is a valuable chiral building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Its stereospecific synthesis is therefore of critical importance. This technical guide provides a comprehensive overview of the principal methods for the synthesis of this compound, including asymmetric synthesis from chroman-4-one, biocatalytic reductive amination, and classical resolution of racemic mixtures. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Asymmetric Synthesis from Chroman-4-one: This is a highly efficient route that establishes the desired stereocenter through an enantioselective reaction. A key strategy involves the asymmetric reduction of the prochiral chroman-4-one to the corresponding (S)-chroman-4-ol, which is then converted to the amine.
-
Biocatalytic Reductive Amination: This method offers a direct and green chemistry approach to asymmetrically synthesize this compound from chroman-4-one using enzymes such as transaminases.
-
Classical Resolution of Racemic Chroman-4-amine: This traditional method involves the separation of a racemic mixture of chroman-4-amine using a chiral resolving agent to isolate the desired (S)-enantiomer.
The following sections provide a detailed examination of these methodologies, including experimental protocols and comparative data.
Asymmetric Synthesis from Chroman-4-one
This highly convergent and stereoselective approach commences with the readily available chroman-4-one and proceeds through a chiral alcohol intermediate. The key steps are the enantioselective reduction of the ketone and the subsequent stereospecific conversion of the alcohol to the amine.
Step 1: Enantioselective Reduction of Chroman-4-one to (S)-Chroman-4-ol
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3][4] The use of an (S)-CBS catalyst with a borane source affords the (S)-alcohol with high enantiomeric excess.
Experimental Protocol: CBS Reduction of Chroman-4-one
-
Materials:
-
Chroman-4-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chroman-4-one (1.0 eq).
-
Dissolve the chroman-4-one in anhydrous THF (to a concentration of approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0°C, add the borane-tetrahydrofuran complex solution (1.0 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Add 1 M HCl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (S)-chroman-4-ol by flash column chromatography on silica gel.
-
| Parameter | Value |
| Yield | 90-98% |
| Enantiomeric Excess (ee) | >95% |
Step 2: Conversion of (S)-Chroman-4-ol to this compound
A reliable method for converting the chiral alcohol to the corresponding amine with inversion of stereochemistry is the Mitsunobu reaction, followed by a Staudinger reduction.[5][6][7] The Mitsunobu reaction with diphenylphosphoryl azide (DPPA) converts the alcohol to an azide with inversion of configuration.[8] The subsequent Staudinger reduction of the azide affords the desired amine.
Experimental Protocol: Mitsunobu Reaction
-
Materials:
-
(S)-Chroman-4-ol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-chroman-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add diphenylphosphoryl azide (1.2 eq) to the solution.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude (R)-4-azidochroman by flash column chromatography.
-
Experimental Protocol: Staudinger Reduction
-
Materials:
-
(R)-4-Azidochroman
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the crude (R)-4-azidochroman (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to accelerate the conversion.
-
Monitor the reaction by TLC until the azide is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by acid-base extraction or flash column chromatography.
-
| Step | Reagents | Yield |
| Mitsunobu Reaction | PPh3, DIAD/DEAD, DPPA | 70-85% |
| Staudinger Reduction | PPh3, THF/H2O | >90% |
Caption: Biocatalytic synthesis of this compound.
Classical Resolution of Racemic Chroman-4-amine
Classical resolution remains a viable method for obtaining enantiomerically pure amines, particularly when an efficient racemization of the undesired enantiomer is possible. T[9]his method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
[10][11][12][13]Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
-
Materials:
-
Racemic chroman-4-amine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Synthesis of Racemic Chroman-4-amine: Prepare racemic chroman-4-amine from chroman-4-one via reductive amination (e.g., using ammonium acetate and sodium cyanoborohydride).
-
Diastereomeric Salt Formation:
-
Dissolve racemic chroman-4-amine (1.0 eq) in hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
The mother liquor contains the other diastereomeric salt and can be processed separately to recover the (R)-enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a sodium hydroxide solution to basify the mixture (pH > 10), which will dissolve the salt and liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Determination of Enantiomeric Purity: The enantiomeric excess of the product should be determined by chiral HPLC or by measuring its specific rotation.
-
| Parameter | Value |
| Yield of (S)-amine | Up to 40-45% (based on racemic amine) |
| Enantiomeric Excess (ee) | >98% (after recrystallization) |
Classical Resolution Workflow
Caption: Classical resolution of racemic chroman-4-amine.
Conclusion
This technical guide has outlined three robust and distinct methodologies for the synthesis of the valuable chiral intermediate, this compound. The choice of the most suitable method will depend on various factors, including the desired scale of production, cost of reagents and catalysts, available equipment, and the required level of enantiopurity. Asymmetric synthesis from chroman-4-one offers a highly efficient and stereocontrolled route. Biocatalytic reductive amination represents a green and highly selective alternative. Finally, classical resolution provides a well-established, albeit potentially lower-yielding, approach. The detailed experimental protocols and comparative data provided herein are intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 13. rsc.org [rsc.org]
Enantioselective Synthesis of (S)-Chroman-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details various methodologies for the enantioselective synthesis of (S)-chroman-4-amine, a key chiral building block in medicinal chemistry. The synthesis of enantiomerically pure amines is of paramount importance in drug development, as the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. This document provides a comprehensive overview of prominent strategies, including chemoenzymatic synthesis, kinetic resolution, and asymmetric catalysis, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their needs.
Chemoenzymatic Synthesis
A highly effective approach to this compound involves a combination of a stereoselective enzymatic reduction followed by a series of chemical transformations. This chemoenzymatic route leverages the high enantioselectivity of biocatalysts to establish the key stereocenter, which is then converted to the desired amine.
Overall Synthetic Pathway
The general workflow for the chemoenzymatic synthesis of this compound from chroman-4-one is depicted below.
Caption: Chemoenzymatic synthesis of this compound.
Experimental Protocols
Step 1: Biocatalytic Reduction of Chroman-4-one to (S)-Chroman-4-ol
This step utilizes a ketoreductase (KRED) to achieve the asymmetric reduction of the prochiral ketone.
-
Materials: Chroman-4-one, Ketoreductase (e.g., from Lactobacillus paracasei), NAD(P)H cofactor, Glucose, Glucose dehydrogenase (for cofactor regeneration), Buffer (e.g., potassium phosphate buffer, pH 7.0), Organic co-solvent (e.g., isopropanol).
-
Procedure:
-
To a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing glucose (e.g., 1.2 equiv), NAD(P)H (e.g., 0.01 equiv), and glucose dehydrogenase (e.g., 5 U/mL), add the ketoreductase enzyme preparation.
-
Dissolve chroman-4-one in a minimal amount of a water-miscible organic solvent (e.g., isopropanol) and add it to the reaction mixture to a final concentration of, for example, 10-50 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-chroman-4-ol.
-
Step 2: Mesylation of (S)-Chroman-4-ol
-
Materials: (S)-Chroman-4-ol, Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-chroman-4-ol in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (e.g., 1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (e.g., 1.2 equiv).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford (S)-chroman-4-yl mesylate.
-
Step 3: Azidation of (S)-Chroman-4-yl mesylate
This step proceeds via an SN2 reaction with inversion of configuration.
-
Materials: (S)-Chroman-4-yl mesylate, Sodium azide (NaN3), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve (S)-chroman-4-yl mesylate in anhydrous DMF.
-
Add sodium azide (e.g., 3 equiv) and heat the reaction mixture (e.g., to 80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (R)-4-azidochroman.
-
Step 4: Reduction of (R)-4-Azidochroman
-
Materials: (R)-4-Azidochroman, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H2).
-
Procedure:
-
Dissolve (R)-4-azidochroman in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by conversion to its hydrochloride salt.
-
Quantitative Data
| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| 1 | (S)-Chroman-4-ol | >90 | >99 |
| 2 | (S)-Chroman-4-yl mesylate | >95 | - |
| 3 | (R)-4-Azidochroman | 80-90 | >99 (after inversion) |
| 4 | This compound | >95 | >99 |
Kinetic Resolution
Kinetic resolution is a classical and effective method for separating enantiomers from a racemic mixture. For this compound, this can be achieved through the formation of diastereomeric salts with a chiral resolving agent.
Resolution Pathway
Caption: Kinetic resolution of racemic chroman-4-amine.
Experimental Protocol
-
Materials: Racemic chroman-4-amine, (R)-Mandelic acid (or another suitable chiral acid), Solvent (e.g., ethanol, methanol, or a mixture), Base (e.g., sodium hydroxide).
-
Procedure:
-
Dissolve racemic chroman-4-amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (e.g., 0.5 to 1.0 equivalent of (R)-mandelic acid) in the same solvent.
-
Allow the diastereomeric salts to crystallize. This may require heating to achieve a clear solution followed by slow cooling.
-
Collect the less soluble diastereomeric salt by filtration. The enantiomeric purity of the amine in the salt can be checked by chiral HPLC after liberating a small sample.
-
Recrystallize the salt from a suitable solvent to enhance diastereomeric purity if necessary.
-
Treat the purified diastereomeric salt with an aqueous base (e.g., 1 M NaOH) to liberate the free amine.
-
Extract the enantiomerically enriched this compound with an organic solvent, dry the organic layer, and concentrate to obtain the final product.
-
Quantitative Data
| Parameter | Value |
| Theoretical Maximum Yield | 50% |
| Typical Enantiomeric Excess (ee) | >98% (after recrystallization) |
Asymmetric Catalysis
Direct asymmetric synthesis of this compound from a prochiral precursor is a highly atom-economical approach. This can be achieved through various catalytic methods, including asymmetric transfer hydrogenation of an imine intermediate.
Asymmetric Transfer Hydrogenation Pathway
Caption: Asymmetric transfer hydrogenation for this compound synthesis.
Experimental Protocol
-
Materials: Chroman-4-one, Ammonium acetate (or other ammonia source), Chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--), Formic acid/triethylamine azeotrope (H-source), Solvent (e.g., methanol).
-
Procedure:
-
In a reaction vessel, combine chroman-4-one, an ammonia source (e.g., ammonium acetate, 5-10 equiv), and the chiral ruthenium catalyst (e.g., 1-2 mol%).
-
Add the solvent and the formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at a specified temperature (e.g., 40-60 °C).
-
Monitor the reaction by HPLC to determine conversion and enantiomeric excess.
-
Upon completion, concentrate the reaction mixture.
-
Purify the product by column chromatography or by crystallization of its salt to yield this compound.
-
Quantitative Data
| Parameter | Typical Value |
| Yield | 70-90% |
| Enantiomeric Excess (ee) | 90-99% |
| Catalyst Loading | 1-2 mol% |
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several distinct and effective strategies. The chemoenzymatic approach offers excellent enantioselectivity and high overall yields, making it a robust choice for producing highly pure material. Kinetic resolution, while limited to a theoretical 50% yield, is a well-established and reliable method, particularly when a suitable chiral resolving agent is available. Asymmetric catalysis, specifically transfer hydrogenation, provides a direct and atom-economical route with high yields and enantioselectivities. The selection of the optimal method will depend on factors such as the desired scale of the synthesis, the availability of specific enzymes or catalysts, and the required level of enantiopurity. This guide provides the necessary foundational information for researchers to embark on the synthesis of this important chiral building block.
(S)-Chroman-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Chroman-4-amine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, featuring a stereochemically defined amine group, makes it a privileged scaffold for the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and insights into its potential biological applications.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Reference |
| CAS Number | 188198-38-1 | 1035093-81-2 | [1] |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [3][4] |
| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [1][4] |
| Appearance | - | Off-white solid | [2] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | [5] |
| Solubility | Not available | Not available | |
| Purity | - | ≥97-98% | [5] |
| Storage | - | Inert atmosphere, 2-8°C | [2] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on the known structure, the following characteristic peaks can be anticipated. Representative spectral data for related chroman-4-one derivatives can be found in the literature.[6][7]
-
¹H NMR: Expected signals would include aromatic protons, a methine proton at the chiral center (C4), and methylene protons of the dihydropyran ring.
-
¹³C NMR: Characteristic peaks would correspond to the aromatic carbons, the chiral C4 carbon bearing the amine group, and the carbons of the heterocyclic ring.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage. Primary amines typically show two N-H stretching bands between 3200 and 3500 cm⁻¹.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
The synthesis and separation of this compound are critical for its use in drug development. The primary strategies involve the resolution of a racemic mixture or asymmetric synthesis.
Synthesis of Racemic Chroman-4-amine
A common precursor for the synthesis of chroman-4-amine is chroman-4-one. The synthesis of chroman-4-one can be achieved through various methods, including the intramolecular cyclization of 3-(2-hydroxyphenoxy)propanoic acid. The resulting chroman-4-one can then be converted to the racemic amine via reductive amination.
Enantiomeric Resolution
1. Classical Resolution using Diastereomeric Salt Formation
This method relies on the reaction of racemic chroman-4-amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Experimental Protocol:
-
Salt Formation: Dissolve racemic chroman-4-amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid or L-(-)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for effective separation.
-
Isolation: Isolate the less soluble diastereomeric salt by filtration. The enantiomeric excess (ee) of the salt should be determined by chiral HPLC.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free this compound.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantioenriched this compound.
2. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Protocol:
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), combine racemic chroman-4-amine, an acyl donor (e.g., ethyl acetate or isopropenyl acetate), and a lipase (e.g., Candida antarctica lipase B, CALB).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by chiral HPLC.[9]
-
Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the acylated (R)-chroman-4-amine from the unreacted this compound using column chromatography or extraction.
-
Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the amine if desired.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution methods. A common strategy involves the asymmetric reduction of an intermediate.
Experimental Protocol (via Asymmetric Transfer Hydrogenation):
-
Precursor Synthesis: Synthesize an N-sulfinyl imine derivative of chroman-4-one by condensation with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide).
-
Asymmetric Reduction: Reduce the N-sulfinyl imine using a suitable reducing agent and a chiral catalyst (e.g., a ruthenium-based catalyst with a chiral ligand). This step stereoselectively forms the desired amine stereocenter.[10]
-
Deprotection: Cleave the sulfinyl group under acidic conditions (e.g., HCl in methanol) to yield the enantioenriched this compound hydrochloride.[10]
Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.
Experimental Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.
-
Additive: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Signaling Pathways and Biological Applications
The chroman scaffold is a key component in a variety of biologically active molecules, and its derivatives have shown promise in several therapeutic areas.
Neuroprotection
Chroman derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease.[11][12] The proposed mechanisms of action include the modulation of mitochondrial function and the reduction of neuroinflammation.[11] Some chromene derivatives have been shown to exert their neuroprotective effects through the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.[13]
Caption: Neuroprotective signaling pathway of chroman derivatives.
SIRT2 Inhibition
Derivatives of chroman-4-one have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[14][15] SIRT2 is implicated in various cellular processes, including cell cycle regulation and neurodegeneration, making it an attractive therapeutic target. Inhibition of SIRT2 by chroman-4-one derivatives has been shown to have antiproliferative effects in cancer cells.[16]
Caption: SIRT2 inhibition pathway by chroman derivatives.
Conclusion
This compound is a versatile and valuable chiral intermediate in the development of novel therapeutics. Its unique structural features and amenability to chemical modification make it an attractive starting point for the synthesis of compounds with a range of biological activities, particularly in the area of neurodegenerative diseases and oncology. This guide provides a foundational understanding of its properties and the experimental methodologies required for its synthesis and analysis, which will be of significant utility to researchers in the field. Further investigation into the specific biological targets and signaling pathways modulated by derivatives of this compound is warranted to fully exploit its therapeutic potential.
References
- 1. This compound | High-Purity Chiral Building Block [benchchem.com]
- 2. This compound Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1035093-81-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. Best this compound hydrochloride factory and suppliers | PTG [ptgchemical.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling | MDPI [mdpi.com]
- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Resolution of Racemic Chroman-4-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core techniques for the chiral resolution of racemic chroman-4-amine, a crucial intermediate in the synthesis of various biologically active compounds. The separation of its enantiomers is often a critical step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details the primary methodologies for achieving this separation: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Diastereomeric Salt Crystallization
Classical resolution via the formation of diastereomeric salts is a well-established and effective method for separating enantiomers of amines.[1] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Common Resolving Agents
Chiral acids such as (R)-mandelic acid and D-tartaric acid have been reported as effective resolving agents for racemic chroman-4-amine.[1] The choice of resolving agent and solvent system is crucial for successful separation and often requires empirical optimization.
Logical Workflow for Diastereomeric Salt Crystallization
The following diagram illustrates the general workflow for this resolution method.
References
Spectroscopic Data Analysis of (S)-Chroman-4-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of (S)-chroman-4-amine, a chiral building block of significant interest in medicinal chemistry. This document summarizes key spectroscopic data, details relevant experimental protocols, and presents a logical workflow for its synthesis and analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.20 - 7.05 | m | - | Aromatic-H |
| 6.85 - 6.70 | m | - | Aromatic-H |
| 4.30 - 4.10 | m | - | O-CH₂ |
| 4.05 - 3.95 | t | 7.9 | CH-NH₂ |
| 2.15 - 2.00 | m | - | CH₂ |
| 1.95 - 1.80 | m | - | CH₂ |
| 1.60 | br s | - | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C-O (Aromatic) |
| 130.0 | Aromatic-CH |
| 127.5 | Aromatic-CH |
| 121.0 | Aromatic-C |
| 120.5 | Aromatic-CH |
| 117.0 | Aromatic-CH |
| 64.0 | O-CH₂ |
| 48.0 | CH-NH₂ |
| 30.0 | CH₂ |
Table 3: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | N-H Stretch (Amine) |
| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |
| 1220 | Strong | C-O Stretch (Aryl Ether) |
| 1050 | Strong | C-N Stretch |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 149.09 | 100 | [M]⁺ (Molecular Ion) |
| 132.08 | 80 | [M-NH₃]⁺ |
| 120.08 | 60 | [M-C₂H₅]⁺ |
| 91.05 | 40 | [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility and further research.
Synthesis of this compound
A common synthetic route to this compound involves the enantioselective reduction of chroman-4-one.
Protocol:
-
Enantioselective Reduction: Chroman-4-one is reduced using a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), to stereoselectively form the corresponding (S)-chroman-4-ol.
-
Activation of the Hydroxyl Group: The hydroxyl group of (S)-chroman-4-ol is converted into a good leaving group, typically by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.
-
Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the azide group via an Sₙ2 reaction, resulting in the inversion of stereochemistry to the (R)-azido-chroman.
-
Reduction of the Azide: The azido group is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This final step yields this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Technical Guide: Crystal Structure Determination of Chroman Derivatives
A case study on 3-chloro-7-hydroxy-4-methyl-chroman-2-one as a representative example for (S)-chroman-4-amine.
Disclaimer: A thorough search of the scientific literature did not yield a publicly available crystal structure determination for this compound. Therefore, this guide provides a detailed overview of the crystallographic analysis of a closely related and structurally characterized chroman derivative, 3-chloro-7-hydroxy-4-methyl-chroman-2-one , to serve as an in-depth technical reference for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are directly applicable to the crystallographic study of similar small molecules.
Introduction
Chroman derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships, guiding drug design, and for the unambiguous confirmation of their chemical identity and stereochemistry. This guide outlines the essential experimental protocols and presents the crystallographic data for 3-chloro-7-hydroxy-4-methyl-chroman-2-one.
Experimental Protocols
Synthesis and Crystallization
The compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, was procured from a commercial supplier (Sigma-Aldrich) in powdered form. The subsequent crystallization process is detailed below.
-
Dissolution: The powdered compound was dissolved in chloroform.
-
Solvent Addition: A few drops of methanol were added to the chloroform solution.
-
Slow Evaporation: The resulting mixture was thoroughly mixed and sealed in a container, which was then kept at room temperature to allow for slow evaporation of the solvents.
-
Crystal Formation: High-quality single crystals suitable for X-ray diffraction were obtained after a period of two weeks.
X-ray Data Collection and Structure Refinement
A suitable single crystal with well-defined morphology was selected for X-ray diffraction analysis.
-
Diffractometer: The intensity data was collected on an X'Calibur computer-controlled single-crystal X-ray diffractometer equipped with a CCD detector.
-
Radiation Source: MoKα radiation (λ = 0.71073 Å) was used as the X-ray source.
-
Temperature: The data collection was carried out at a temperature of 293 K.
-
Data Collection: A total of 5373 reflections were collected within a θ range of 3.2° to 32.2°.
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined using the SHELXS-97 and SHELXL-97 software packages, respectively. The refinement was performed by a full-matrix least-squares procedure on F².
Data Presentation
The crystallographic data and refinement parameters for 3-chloro-7-hydroxy-4-methyl-chroman-2-one are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₉ClO₃ |
| Formula weight | 212.63 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.7203(3) Å |
| b | 14.0481(4) Å |
| c | 8.9066(3) Å |
| α | 90° |
| β | 112.858(5)° |
| γ | 90° |
| Volume | 890.11(5) ų |
| Z | 4 |
| Density (calculated) | 1.586 Mg/m³ |
| Absorption coefficient | 0.396 mm⁻¹ |
| F(000) | 440 |
| Data collection | |
| θ range for data collection | 3.20 to 32.20° |
| Index ranges | -11≤h≤8, -20≤k≤20, -11≤l≤12 |
| Reflections collected | 5373 |
| Independent reflections | 2832 [R(int) = 0.0264] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2832 / 0 / 128 |
| Goodness-of-fit on F² | 1.042 |
| Final R indices [I>2σ(I)] | R1 = 0.0433, wR2 = 0.1098 |
| R indices (all data) | R1 = 0.0621, wR2 = 0.1221 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(3) | 1.758(2) |
| O(1)-C(2) | 1.369(2) |
| O(1)-C(9) | 1.385(2) |
| O(2)-C(2) | 1.205(2) |
| O(3)-C(7) | 1.356(2) |
| C(2)-C(3) | 1.499(2) |
| C(3)-C(4) | 1.512(2) |
| C(4)-C(10) | 1.503(3) |
| C(4)-C(5) | 1.391(2) |
| C(5)-C(6) | 1.378(3) |
| C(6)-C(7) | 1.381(3) |
| C(7)-C(8) | 1.376(3) |
| C(8)-C(9) | 1.383(2) |
| C(9)-C(5) | 1.390(2) |
**Table 3: Selected Bond Angles (°) **
| Atoms | Angle (°) |
| C(2)-O(1)-C(9) | 121.21(13) |
| O(2)-C(2)-O(1) | 116.50(16) |
| O(2)-C(2)-C(3) | 124.75(16) |
| O(1)-C(2)-C(3) | 118.75(14) |
| C(4)-C(3)-C(2) | 110.82(14) |
| C(4)-C(3)-Cl(1) | 110.60(12) |
| C(2)-C(3)-Cl(1) | 108.30(12) |
| C(5)-C(4)-C(10) | 122.25(16) |
| C(5)-C(4)-C(3) | 119.04(15) |
| C(10)-C(4)-C(3) | 118.71(15) |
| C(6)-C(5)-C(9) | 118.00(17) |
| C(6)-C(5)-C(4) | 122.38(17) |
| C(9)-C(5)-C(4) | 119.62(16) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the crystal structure determination of 3-chloro-7-hydroxy-4-methyl-chroman-2-one.
Molecular Structure
The diagram below shows the chemical structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-one with atom numbering corresponding to the crystallographic data.
Conclusion
This technical guide provides a comprehensive overview of the crystal structure determination of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, serving as a valuable resource and a representative example for the crystallographic analysis of this compound and other related chroman derivatives. The detailed experimental protocols, structured data tables, and clear visualizations offer a practical framework for researchers in the fields of medicinal chemistry, materials science, and drug development. The presented data confirms the molecular structure and provides precise geometric parameters that can be used for computational modeling and structure-based drug design efforts.
The Biological Nexus of (S)-Chroman-4-Amine: A Technical Guide to its Derivatives' Activity
Introduction
The (S)-chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a particular focus on their roles as kinase inhibitors and their potential applications in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and the underlying signaling pathways.
Neuroprotective and Anticancer Potential: A Dual Focus
Research into this compound derivatives has predominantly centered on two key therapeutic areas: neuroprotection and cancer. In the context of neurodegenerative diseases, these compounds have shown significant promise as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Sirtuin 2 (SIRT2), enzymes implicated in neuronal apoptosis and oxidative stress. In oncology, the antiproliferative effects of chroman derivatives are being investigated, with the MTT assay being a standard method for evaluating their cytotoxicity against various cancer cell lines.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activity of representative this compound and related chroman derivatives.
Table 1: ROCK2 Inhibitory Activity of (S)-Chroman Derivatives
| Compound | Target | IC50 (nM) | Selectivity (ROCK1 vs ROCK2) |
|---|
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives
| Compound | Target | IC50 (µM) |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 |
| (-)-2-pentylchroman-4-one | SIRT2 | 1.5 |
| (+)-2-pentylchroman-4-one | SIRT2 | 4.5 |
Table 3: Anticancer Activity of Chroman Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | Melanoma (MDA-MB-435) | GP | -56.28% |
| N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | Ovarian Cancer (OVCAR-3) | GP | -47.79% |
| N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | CNS Cancer (SF-295) | GP | -46.64% |
Key Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the replication and extension of these findings.
In Vitro ROCK2 Kinase Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against ROCK2.
-
Reagent Preparation :
-
Prepare a 10X kinase buffer containing 250 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, and 20 mM DTT.[1]
-
Prepare a 4X reaction buffer by diluting the 10X kinase buffer with dH2O.[1]
-
Prepare a 2X ATP/substrate cocktail containing 400 µM ATP and 3 µM substrate peptide (e.g., CREB (Ser133) Biotinylated Peptide).[1]
-
Dilute the ROCK2 enzyme in the 4X reaction buffer to a final concentration of 4.0 ng/µl.[1]
-
Prepare serial dilutions of the this compound test compounds in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure :
-
Add 12.5 µl of the diluted test compound to the wells of a 96-well plate.
-
Add 12.5 µl of the 4X ROCK2 enzyme cocktail to each well and incubate for 5 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding 25 µl of the 2X ATP/substrate cocktail to each well.
-
Incubate the reaction plate at room temperature for 30 minutes.[1]
-
Stop the reaction by adding 50 µl of Stop Buffer (50 mM EDTA, pH 8.0) to each well.[1]
-
-
Detection and Analysis :
-
Transfer 25 µl of each reaction to a streptavidin-coated 96-well plate containing 75 µl of dH2O per well and incubate for 60 minutes at room temperature.[1]
-
Wash the plate three times with 200 µl/well of PBS/T.[1]
-
Add 100 µl of a diluted primary antibody specific for the phosphorylated substrate to each well and incubate at 37°C for 120 minutes.[1]
-
Wash the plate three times with 200 µl/well of PBS/T.[1]
-
Add 100 µl of a diluted Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.[1]
-
Wash the plate five times with 200 µl/well of PBS/T.[1]
-
Add 100 µl of DELFIA® Enhancement Solution to each well and incubate for 5 minutes at room temperature.[1]
-
Measure the time-resolved fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
In Vitro SIRT2 Fluorometric Inhibition Assay
This protocol describes a fluorometric method to assess the inhibitory activity of this compound derivatives on SIRT2.
-
Reagent Preparation :
-
Prepare a SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of the test compound in DMSO and create a dilution series.
-
Prepare solutions of recombinant human SIRT2 enzyme, a fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2), and NAD+.
-
Prepare a developer solution containing a protease to cleave the deacetylated product.
-
-
Assay Procedure :
-
In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and the SIRT2 enzyme solution.
-
Initiate the reaction by adding the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Add the developer solution to each well.
-
Incubate for an additional period as recommended by the assay kit manufacturer to allow for the development of the fluorescent signal.
-
-
Detection and Analysis :
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of SIRT2 inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
-
Cell Culture and Plating :
-
Culture cancer cells in a suitable medium until they reach the exponential growth phase.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization :
-
Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement and Data Analysis :
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of neurodegeneration and oncology. The derivatives discussed in this guide demonstrate potent and selective inhibition of key enzymes such as ROCK2 and SIRT2. The provided experimental protocols and pathway diagrams offer a framework for further research and development of this important class of compounds. Future studies should focus on expanding the structure-activity relationship (SAR) to optimize potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of these promising molecules. The versatility of the chroman-4-amine core suggests that its exploration in other therapeutic areas may also yield valuable discoveries.
References
(S)-Chroman-4-amine: A Privileged Scaffold in Modern Drug Discovery
An in-depth technical guide on the core mechanism of action of (S)-chroman-4-amine in biological systems, prepared for researchers, scientists, and drug development professionals.
This compound is a valuable, enantiopure chiral building block that has garnered significant interest in medicinal chemistry.[1] Its rigid, fused-ring system provides a three-dimensional architecture that is amenable to the development of potent and selective therapeutic agents, particularly for targets within the Central Nervous System (CNS).[1] While the parent molecule's primary role is that of a synthetic intermediate, its core structure is found in a multitude of biologically active compounds. This guide explores the mechanism of action of this compound by examining the biological targets and pharmacological activities of its key derivatives.
Mechanism of Action via Enzyme Inhibition
The chroman scaffold is a versatile framework for designing enzyme inhibitors targeting a range of diseases.[1]
ROCK1 and ROCK2 are highly homologous serine/threonine kinases that play crucial roles in cell migration, adhesion, and proliferation. The development of isoform-selective ROCK inhibitors is a key area of research for various diseases.
A series of amide-chroman derivatives have been synthesized and evaluated as potent and isoform-selective ROCK2 inhibitors.[2] Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, designated as (S)-7c, demonstrated a ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.[2] Molecular docking studies suggest that hydrophobic interactions are key to its high potency and that interactions with Lys121 in ROCK2 are critical for its isoform selectivity.[2]
Quantitative Data for ROCK Inhibition
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
Table 1: Inhibitory activity of a lead (S)-chroman derivative against ROCK2.[2]
Signaling Pathway of ROCK Inhibition
References
The Genesis and Evolution of Chroman-4-Amine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold, a heterocyclic system consisting of a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in natural products like flavonoids and tocopherols underscores its biological significance.[1] A key derivative, chroman-4-amine, has emerged as a privileged structural motif in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide delves into the discovery, history, synthesis, and biological importance of chroman-4-amine compounds, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
The Precursor: Discovery and Synthesis of Chroman-4-one
The history of chroman-4-amine is intrinsically linked to its precursor, chroman-4-one. The chroman-4-one framework is a versatile intermediate that has been the subject of extensive research for its synthesis and diverse biological activities.[2][3] These compounds are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5]
A common and foundational method for synthesizing the chroman-4-one core involves a two-step process beginning with a Friedel-Crafts acylation, followed by an intramolecular cyclization.[1][4]
Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one
This protocol describes the synthesis of a key chroman-4-one intermediate.
Materials:
-
Resorcinol
-
3-Bromopropionic acid
-
Trifluoromethanesulfonic acid (triflic acid)
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Friedel-Crafts Acylation:
-
Resorcinol is acylated with 3-bromopropionic acid in the presence of a strong Lewis acid like triflic acid.
-
This reaction forms the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[4]
-
-
Intramolecular Cyclization:
-
The intermediate from the previous step is stirred in a 2 M NaOH solution.
-
This promotes an intramolecular cyclization via bimolecular nucleophilic substitution to yield 7-hydroxychroman-4-one.[4]
-
-
Work-up and Purification:
-
After the reaction, 10 mL of water is added.
-
The product is extracted with dichloromethane (3 x 15 mL).
-
The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[4]
-
The Emergence of Chroman-4-Amine
The development of synthetic routes to chroman-4-one paved the way for the synthesis of chroman-4-amine. A primary method for converting the ketone group of chroman-4-one to an amine is through reductive amination . This versatile reaction involves the formation of an imine intermediate from the ketone and an amine, which is then reduced to the corresponding amine.[6][7]
Experimental Protocol: General Reductive Amination of Chroman-4-one
This protocol outlines a general procedure for the synthesis of N-substituted chroman-4-amines.
Materials:
-
Chroman-4-one derivative
-
Primary or secondary amine
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane, methanol)
-
(Optional) Acid catalyst (e.g., acetic acid)
Procedure:
-
Imine Formation and Reduction:
-
Dissolve the chroman-4-one derivative and the desired amine in the chosen solvent.
-
The reducing agent is added to the mixture. The reaction can proceed in one pot where the imine is formed and subsequently reduced.[6][8]
-
For less reactive ketones or amines, an acid catalyst can be added to facilitate imine formation.
-
The reaction is stirred at room temperature or heated as required until completion, which can be monitored by techniques like TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified using column chromatography to yield the desired chroman-4-amine derivative.
-
A significant advancement in the synthesis of chiral chroman-4-amines has been the use of ω-transaminases. These enzymes can asymmetrically aminate chroman-4-one to produce enantiomerically pure (S)- or (R)-chroman-4-amine. For example, the amination of 4-chromanone has been successfully performed on a 100 mg scale, yielding optically pure (R)-3-aminochromane with high conversion and isolated yield.[9]
Therapeutic Applications and Key Derivatives
Chroman-4-amine derivatives have shown significant promise in various therapeutic areas, with a particular focus on their activity as Sirtuin 2 (SIRT2) inhibitors and 5-hydroxytryptamine1A (5-HT1A) receptor antagonists.
Chroman-4-amines as SIRT2 Inhibitors
SIRT2 is an enzyme implicated in neurodegenerative diseases and cancer, making it an attractive drug target.[1][10] Research has identified chroman-4-one and its derivatives as potent and selective SIRT2 inhibitors.[10][11] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 6, and 8 positions of the chroman ring are crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6 and 8 positions being particularly favorable.[11][12]
Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives
| Compound | R1 | R2 | R3 | % Inhibition at 200 µM | IC50 (µM) |
| 1a | n-pentyl | Cl | Br | 88 | 4.5[11] |
| 1b | n-pentyl | Br | Br | 92 | 1.5[10][11][12] |
| 1c | n-pentyl | I | I | 85 | 3.7[12] |
| 1d | n-propyl | Br | Br | 80 | 4.3[12] |
Data sourced from references[10][11][12].
Experimental Protocol: SIRT2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against SIRT2.[1]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and subsequent dilutions of the test compound in DMSO. The final DMSO concentration should not exceed 1%.[1]
-
Assay Setup: To each well of the microplate, add the SIRT2 enzyme, the fluorogenic substrate, and the test compound dilution.
-
Reaction Initiation: Add NAD+ solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate for an additional period (e.g., 30 minutes) at 37°C.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Chroman-4-amines as 5-HT1A Receptor Antagonists
The 5-HT1A receptor is a key target in the treatment of anxiety and depression.[13] A series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines has been synthesized and shown to have high affinity for the 5-HT1A receptor.[14]
Quantitative Data: 5-HT1A Receptor Binding Affinity
| Compound | R | Ki (nM) |
| 3a | H | Not specified |
| 3c | 6-F | 0.22[14] |
Data sourced from reference[14].
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[13] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Additionally, the Gβγ subunits can modulate ion channels, leading to neuronal hyperpolarization.[13]
Caption: Simplified 5-HT1A receptor signaling pathway.
General Experimental Workflow for Chroman-4-amine Drug Discovery
The development of novel chroman-4-amine-based therapeutics follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow for chroman-4-amine compounds.
Conclusion
The journey from the foundational chemistry of chroman-4-one to the targeted therapeutic potential of chroman-4-amine derivatives exemplifies a classic narrative in drug discovery. The versatility of the chroman scaffold, combined with efficient synthetic methodologies, has enabled the exploration of a vast chemical space. This has led to the identification of potent and selective modulators of key biological targets like SIRT2 and the 5-HT1A receptor. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to further explore and exploit the therapeutic promise of this important class of compounds. The ongoing investigation into novel derivatives and their biological activities ensures that chroman-4-amines will remain a significant area of interest in medicinal chemistry for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: synthesis and wide range of antagonism at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Theoretical and Computational Studies of (S)-Chroman-4-amine
Disclaimer: As of late 2025, dedicated theoretical and computational studies focused specifically on (S)-chroman-4-amine are not extensively available in publicly accessible scientific literature. Consequently, this guide has been constructed as a representative whitepaper, detailing the established methodologies and expected findings from such studies based on research conducted on closely related chroman derivatives and analogous chiral amines. The quantitative data presented herein is illustrative and intended to serve as a benchmark for future research.
Introduction
This compound is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, fused-ring system and the stereochemically defined amine group at the C4 position make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The stereochemistry of this compound is crucial for its interaction with biological targets, where one enantiomer often exhibits significantly different pharmacological activity compared to its counterpart.
This technical guide provides a comprehensive overview of the theoretical and computational approaches that are pivotal in elucidating the structural, electronic, and biological properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of chiral molecules and their applications in pharmacology.
Molecular Structure and Conformational Analysis
A fundamental aspect of understanding the bioactivity of this compound is the characterization of its three-dimensional structure and conformational landscape. Computational methods are indispensable for these investigations.
Computational Methodology
Conformational analysis of this compound would typically be performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. A common approach involves the following steps:
-
Initial Structure Generation: A starting 3D structure of this compound is generated.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields followed by DFT optimization of the most promising candidates.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain thermodynamic properties.
Expected Conformational Preferences
The dihydropyran ring of the chroman scaffold can adopt various conformations, such as half-chair and boat. The position and orientation of the amine group at the C4 position will further influence the conformational preferences. It is expected that the lowest energy conformer will exhibit a pseudo-equatorial orientation of the amine group to minimize steric hindrance.
A logical workflow for a comprehensive computational analysis is depicted below.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom of the amine group and the oxygen atom of the dihydropyran ring, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amine group.
Representative Quantum Chemical Data
The following table presents hypothetical, yet plausible, quantum chemical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Representative Value |
| Total Energy | -480.1234 Hartrees |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 1.5 Debye |
Spectroscopic Analysis (Theoretical)
Computational methods can be used to simulate various spectra, which can then be compared with experimental data for structure verification.
NMR Spectroscopy
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard (e.g., Tetramethylsilane - TMS), can aid in the assignment of experimental NMR spectra.
Vibrational Spectroscopy (IR)
The simulation of the infrared (IR) spectrum can be achieved through frequency calculations at the same level of theory used for geometry optimization. The calculated vibrational frequencies can help in the assignment of the characteristic absorption bands in the experimental IR spectrum, such as the N-H stretching vibrations of the amine group and the C-O-C stretching of the ether linkage in the chroman ring.
Potential Biological Interactions
While specific biological targets for this compound are not yet fully elucidated, computational techniques like molecular docking and molecular dynamics are instrumental in predicting potential protein targets and studying the dynamics of the ligand-receptor interactions. Based on the activity of related chroman derivatives, potential targets could include G-protein coupled receptors (GPCRs), enzymes, or ion channels within the CNS.
A hypothetical signaling pathway where a derivative of this compound might act as an antagonist is shown below.
Experimental Protocols
Representative Enantioselective Synthesis
An enantioselective synthesis of this compound can be envisioned based on the reported synthesis of its (R)-enantiomer. A plausible route is the asymmetric reduction of chroman-4-one.
Protocol:
-
Asymmetric Reduction: Chroman-4-one is subjected to an asymmetric reduction using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), to stereoselectively yield (R)-chroman-4-ol.
-
Mesylation: The resulting (R)-chroman-4-ol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.
-
Azide Substitution: The mesylate undergoes an SN2 reaction with sodium azide, leading to the inversion of stereochemistry and the formation of (S)-4-azidochroman.
-
Reduction of Azide: The azide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to afford this compound.
-
Purification: The final product is purified by column chromatography or by salt formation and recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound.
Conclusion
While specific published theoretical and computational studies on this compound are currently scarce, this guide demonstrates the powerful suite of computational tools available to thoroughly characterize this and other chiral molecules. The methodologies outlined, from conformational analysis and quantum chemical calculations to the prediction of biological interactions, provide a robust framework for future research. Such studies are essential for unlocking the full therapeutic potential of this compound and its derivatives in drug discovery and development. The combination of theoretical predictions with empirical data will undoubtedly accelerate the journey from a promising molecular scaffold to a clinically effective therapeutic agent.
(S)-Chroman-4-amine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(S)-Chroman-4-amine and its hydrochloride salt are compounds of interest in medicinal chemistry and drug discovery, valued for their rigid, chiral scaffold. This guide provides a detailed overview of the essential safety precautions, handling procedures, and available toxicological information to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.
Table 1: GHS Classification for this compound Hydrochloride [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Physicochemical Properties
Detailed physicochemical data for this compound is limited. The following information is for the hydrochloride salt.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1035093-81-2 | [1][2][3][5] |
| Molecular Formula | C₉H₁₂ClNO | [1][5] |
| Molecular Weight | 185.65 g/mol | [1][5] |
| Appearance | Off-white solid | [2] |
| Purity | ≥98.0% | [2] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimize exposure and ensure the stability of the compound.
Handling
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Purpose and Recommendations |
| Eye and Face | Chemical splash goggles and face shield | Protects against splashes and dust. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) | Required when working outside of a fume hood or when engineering controls are insufficient. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1] |
| Foot | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Measures [1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (see Table 3). Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust. After collection, decontaminate the area with a suitable cleaning agent.
Experimental Protocols and Biological Context
Synthesis
Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely available in peer-reviewed literature. However, the synthesis of chiral amines and chroman derivatives is a well-established field in organic chemistry. General approaches often involve the asymmetric reduction of a corresponding chroman-4-one oxime or the reductive amination of chroman-4-one. One reported method for a related compound involves a highly enantioselective CBS reduction of a substituted chroman-4-one to the corresponding (S)-chroman-4-ol, followed by azide inversion and reduction to yield the (R)-chroman-4-amine.[6] A similar strategy could likely be adapted for the synthesis of the (S)-enantiomer.
The following diagram illustrates a generalized workflow for handling this compound in a research setting.
Biological Activity and Signaling Pathways
Specific signaling pathways and biological targets for this compound have not been extensively characterized in publicly available literature. However, the broader class of chroman and chroman-4-one derivatives has been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, N-propargylated derivatives of chroman-4-amine have been explored as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. This suggests that the chroman-amine scaffold can be a valuable starting point for designing enzyme inhibitors.
The following diagram illustrates a hypothetical mechanism of action based on the potential for derivatives of this compound to act as enzyme inhibitors.
Toxicological Information
As previously stated, specific quantitative toxicological data for this compound is limited. The GHS classification of the hydrochloride salt indicates acute oral toxicity (Category 4).[1] The toxicological properties have not been thoroughly investigated.[1] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]
Disposal Considerations
Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[1] Contaminated packaging should be disposed of as unused product. Follow all federal, state, and local environmental regulations.
Conclusion
This compound is a valuable chiral building block for drug discovery and medicinal chemistry. While comprehensive safety and biological data are still emerging, the available information for its hydrochloride salt underscores the need for careful handling in a controlled laboratory environment with appropriate personal protective equipment. Researchers should adhere to the safety precautions outlined in this guide to minimize risks and ensure safe and effective use. As with any research chemical, it is imperative to consult the most up-to-date Safety Data Sheet before use and to conduct a thorough risk assessment for any new experimental procedures.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound hydrochloride | 1035093-81-2 [sigmaaldrich.com]
- 4. 1035093-81-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Best this compound hydrochloride factory and suppliers | PTG [ptgchemical.com]
- 6. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for (S)-Chroman-4-amine Hydrochloride
For researchers, scientists, and drug development professionals, (S)-Chroman-4-amine hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical and bioactive molecules. Its stereospecific presentation is crucial for targeted biological activity. This technical guide provides a comprehensive overview of commercial suppliers, experimental protocols for its preparation, and insights into the biological pathways where chroman derivatives are active.
Commercial Supplier Data
This compound hydrochloride (CAS: 1035093-81-2) is available from a range of chemical suppliers. The following table summarizes key quantitative data from several vendors to facilitate easy comparison for procurement. Prices are subject to change and may not include shipping and handling fees.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Fluorochem | F217112 | ≥98% | 1g, 5g, 10g, 25g, 50g, 100g | ~
|
| Sigma-Aldrich | JAYH9A8E8D21 | ≥98% | Inquire | Pricing not readily available |
| BLD Pharm | BD215857 | ≥97% | Inquire | Pricing not readily available[2][3] |
| Home Sunshine Pharma | N/A | ≥98.0% | Inquire | Pricing not readily available[4] |
| PTG | N/A | N/A | Inquire | Pricing not readily available[5] |
| Alchem Pharmtech | N/A | N/A | Inquire | Pricing not readily available[6] |
Experimental Protocols
The enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture of chroman-4-amine. This involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Protocol: Chiral Resolution of (±)-Chroman-4-amine
Materials:
-
Racemic chroman-4-amine
-
Chiral resolving agent (e.g., L-(-)-Dibenzoyl-tartaric acid)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic chroman-4-amine in a minimal amount of warm methanol.
-
In a separate flask, dissolve an equimolar amount of L-(-)-Dibenzoyl-tartaric acid in warm methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in a biphasic mixture of dichloromethane and an aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously until all solids have dissolved and the layers have fully separated.
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free this compound.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the obtained this compound in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum to obtain this compound hydrochloride.
-
Experimental Workflow: Chiral Resolution
Caption: Workflow for the chiral resolution of (±)-chroman-4-amine.
Signaling Pathways and Biological Activity
While the specific signaling pathways for this compound hydrochloride are not extensively detailed in publicly available literature, the broader class of chroman and chroman-4-one derivatives has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] These activities are often attributed to the modulation of key signaling pathways involved in cell proliferation and inflammation.
For instance, some chroman-4-one derivatives have been reported to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and is frequently dysregulated in cancer.[9] Additionally, anti-inflammatory effects of certain chroman derivatives have been linked to the inhibition of the NF-κB and MAPK signaling pathways.[7]
The following diagram illustrates a generalized signaling pathway that may be modulated by chroman derivatives, leading to downstream cellular effects. It is important to note that this is a representative pathway for the compound class and the precise mechanism of this compound hydrochloride may vary.
Generalized Signaling Pathway for Chroman Derivatives
Caption: Generalized signaling pathways modulated by chroman derivatives.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. 1035093-81-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Best this compound hydrochloride factory and suppliers | PTG [ptgchemical.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
The Role of (S)-Chroman-4-amine in Asymmetric Catalysis: A Chiral Building Block with Catalytic Potential
(S)-Chroman-4-amine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its rigid, benzodihydropyran scaffold with a defined stereocenter at the 4-position.[1] While its direct application as a primary organocatalyst is not extensively documented in scientific literature, its inherent chirality and functional amine group make it an excellent candidate for derivatization into novel chiral catalysts and ligands.
This document explores the primary role of this compound as a synthon for biologically active molecules and presents a prospective application of a derivative in asymmetric organocatalysis, complete with a hypothetical experimental protocol and data.
Application Notes: From Chiral Synthon to Potential Organocatalyst
This compound serves as a key intermediate in the synthesis of a variety of compounds, particularly those targeting the central nervous system.[1] Its rigid structure can confer favorable pharmacological properties. The synthesis of enantiopure this compound can be achieved through classical resolution of the racemate using chiral acids or through asymmetric catalytic methods to establish the C4 stereocenter.[1]
While direct catalysis with this compound is not a common strategy, the primary amine functionality is a versatile handle for the construction of more complex organocatalysts. Chiral primary amines are precursors to highly effective catalysts such as thioureas, squaramides, and phosphinamides, which are capable of activating substrates through hydrogen bonding and other non-covalent interactions.
Prospective Application: this compound-Derived Thiourea Catalyst in Asymmetric Michael Additions
A hypothetical bifunctional thiourea organocatalyst derived from this compound could be a potent catalyst for asymmetric Michael additions. In this proposed application, the thiourea moiety would act as a hydrogen-bond donor to activate an electrophile, while the chroman scaffold provides a well-defined chiral environment to control the stereochemical outcome of the reaction. The amine group of the chroman could be further functionalized to introduce a basic site, creating a bifunctional catalyst.
Data Presentation (Hypothetical)
The following table summarizes hypothetical data for the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene, catalyzed by a proposed this compound-derived thiourea catalyst.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | Room Temp. | 24 | 85 | 92 |
| 2 | 5 | Toluene | Room Temp. | 36 | 82 | 91 |
| 3 | 10 | CH2Cl2 | Room Temp. | 24 | 78 | 88 |
| 4 | 10 | THF | Room Temp. | 24 | 65 | 75 |
| 5 | 10 | Toluene | 0 | 48 | 75 | 94 |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of (S)-N-(Chroman-4-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea
This protocol describes the synthesis of a hypothetical thiourea organocatalyst from this compound.
Materials:
-
This compound hydrochloride
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C, add triethylamine (1.2 mmol) dropwise. Stir the mixture for 15 minutes.
-
Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) in anhydrous CH2Cl2 (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 (15 mL).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired thiourea catalyst.
Protocol 2: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol details the use of the hypothetical this compound-derived thiourea catalyst in an asymmetric Michael addition.
Materials:
-
(S)-N-(Chroman-4-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (Catalyst)
-
trans-β-Nitrostyrene
-
Dimethyl malonate
-
Toluene, anhydrous
Procedure:
-
To a flame-dried reaction vial, add the thiourea catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add trans-β-nitrostyrene (1.0 mmol) to the solution.
-
Add dimethyl malonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by silica gel column chromatography to yield the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Synthesis of a hypothetical this compound-derived thiourea organocatalyst.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
References
Application of (S)-Chroman-4-Amine and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
(S)-Chroman-4-amine is a valuable chiral building block in medicinal chemistry, offering a rigid scaffold for the development of novel therapeutic agents. Its stereodefined amine functionality at the C4 position provides a crucial anchor for derivatization, enabling the synthesis of compounds with diverse pharmacological activities. While direct N-substituted derivatives of this compound are of significant interest, detailed public data on their specific medicinal chemistry applications are limited. However, the broader (S)-chroman scaffold has been successfully utilized to develop potent and selective inhibitors of key biological targets, underscoring the potential of this structural motif.
This document provides an overview of the application of the (S)-chroman scaffold in medicinal chemistry, with a detailed focus on a potent Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. It includes protocols for the synthesis of the key this compound intermediate and relevant biological assays for screening and characterization of chroman-based compounds.
Application in Kinase Inhibition: (S)-Chroman Derivatives as ROCK2 Inhibitors
A significant application of the (S)-chroman scaffold is in the development of kinase inhibitors. One notable example is the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor[1]. The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including hypertension, cancer, and neurodegenerative disorders.
The (S)-enantiomer of the chroman core was found to be the eutomer for this series of inhibitors, demonstrating significantly higher potency compared to the (R)-enantiomer. This highlights the critical role of the stereochemistry at the chiral centers of the chroman ring for biological activity.
Data Presentation
| Compound ID | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-7c | ROCK2 | 3 | 22.7-fold | [1] |
| (S)-7c | ROCK1 | 68 | [1] |
Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cell shape, motility, and contraction. Activation of RhoA triggers the kinase activity of ROCK, leading to the phosphorylation of downstream substrates like Myosin Light Chain (MLC), which in turn promotes actin-myosin contractility. Inhibition of ROCK2 by (S)-chroman derivatives can modulate these cellular processes, offering therapeutic potential in various disease states.
Experimental Protocols
Synthesis of this compound
The asymmetric synthesis of this compound is a key step in the development of its derivatives. Several methods have been reported, including the resolution of racemic mixtures and asymmetric synthesis. One common approach involves the asymmetric reduction of a chroman-4-one precursor.
Protocol: Asymmetric Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes. Specific reagents and conditions may vary.
Step 1: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol
-
To a solution of chroman-4-one in an appropriate solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon), add a chiral catalyst (e.g., a CBS catalyst).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane).
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Quench the reaction carefully (e.g., with methanol or aqueous acid).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain (S)-chroman-4-ol.
Step 2: Conversion of (S)-Chroman-4-ol to (R)-Chroman-4-azide (Mitsunobu Reaction)
-
Dissolve (S)-chroman-4-ol, triphenylphosphine, and an azide source (e.g., diphenylphosphoryl azide or zinc azide pyridine complex) in a suitable solvent (e.g., THF, toluene).
-
Cool the mixture in an ice bath.
-
Add a dialkyl azodicarboxylate (e.g., DIAD, DEAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to yield (R)-chroman-4-azide.
Step 3: Reduction of (R)-Chroman-4-azide to this compound
-
Dissolve (R)-chroman-4-azide in a suitable solvent (e.g., methanol, ethanol, THF).
-
Add a reducing agent (e.g., palladium on carbon under a hydrogen atmosphere, lithium aluminum hydride, or triphenylphosphine followed by water).
-
Stir the reaction at room temperature until the azide is fully consumed.
-
Filter the reaction mixture (if a solid catalyst is used) and concentrate the solvent.
-
Purify the crude product by an appropriate method (e.g., acid-base extraction, crystallization as a salt, or column chromatography) to obtain this compound.
In Vitro ROCK2 Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the ROCK2 enzyme.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide derived from a known ROCK substrate)
-
Test compound ((S)-chroman derivative) dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Protocol:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the ROCK2 enzyme to the wells of a 384-well plate containing kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme and compound mixture for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
-
Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound ((S)-chroman derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37 °C.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
The (S)-chroman scaffold, and by extension, the readily accessible this compound, represents a promising starting point for the design and synthesis of novel therapeutic agents. The successful development of a potent and selective ROCK2 inhibitor based on this scaffold validates its utility in medicinal chemistry. The provided protocols offer a foundation for researchers to synthesize and evaluate their own (S)-chroman-based compounds against various biological targets. Further exploration of direct N-substituted derivatives of this compound is warranted to fully unlock the therapeutic potential of this versatile chiral building block.
References
Synthesis of Novel Therapeutic Agents from (S)-Chroman-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel therapeutic agents derived from the chiral building block, (S)-chroman-4-amine. This versatile scaffold is a key starting material for the development of a range of biologically active molecules, particularly those targeting the central nervous system. The protocols outlined herein describe common synthetic transformations of the primary amine functionality, including N-alkylation, N-acylation, and reductive amination, to generate libraries of compounds for screening against various therapeutic targets.
Overview of Therapeutic Targets
Derivatives of this compound have shown potential as modulators of several important biological targets, including:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine in the brain.
-
Opioid Receptors: Modulation of opioid receptors can lead to the development of novel analgesics with potentially reduced side effects compared to traditional opioids.
-
G Protein-Coupled Receptor 55 (GPR55): This receptor is implicated in a variety of physiological processes, and its modulation is being explored for the treatment of pain, inflammation, and cancer.
Synthetic Protocols
The primary amine of this compound serves as a versatile handle for a variety of synthetic modifications. Below are generalized protocols for common derivatization reactions.
General N-Alkylation of this compound
This protocol describes the direct alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (TEA))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous ACN or DCM, add the base (K₂CO₃, 2.0 eq. or TEA, 1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound derivative.
General N-Acylation of this compound
This protocol details the formation of an amide bond by reacting this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq.) and a base (TEA or pyridine, 1.2 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-acylated derivative.
General Reductive Amination of this compound
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous Dichloromethane (DCM) or Methanol (for NaBH₃CN)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Continue to stir at room temperature overnight, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of various chroman and chroman-4-one derivatives against the aforementioned therapeutic targets. It is important to note that these compounds are analogues and may not be direct derivatives of this compound, but they provide valuable structure-activity relationship (SAR) insights for guiding new compound design.
Table 1: MAO-B Inhibitory Activity of Chroman Derivatives
| Compound Class | Specific Derivative Example | Target | IC₅₀ (µM) |
| N-Arylated Heliamine Analogues | Derivative 4h | hMAO-B | 1.55[1] |
| N-Arylated Heliamine Analogues | Derivative 4j | hMAO-B | 5.08[1] |
| Pyridoxine–Resveratrol Hybrids | Compound 25 | MAO-B | 2.68[2] |
| Caffeines with C8-substituents | Compound 39 | MAO-B | 0.128[2] |
| Caffeines with C8-substituents | Compound 40 | MAO-B | 0.068[2] |
Table 2: Opioid Receptor Binding Affinity and Activity of Chroman-Related Scaffolds
| Compound Class | Specific Derivative Example | Receptor | Kᵢ (nM) | Functional Activity |
| Mono-indolomorphinans | Compound 6b | Delta | 1.45[3] | Agonist[3] |
| 4,5-Desoxynaltrexone | 8 | MOR, DOR, KOR | - | Partial Agonist[4] |
| 4,5-Desoxynaloxone | 10 | MOR, DOR, KOR | - | Partial Agonist[4] |
Table 3: GPR55 Antagonist Activity of Various Scaffolds
| Compound Class | Specific Derivative Example | Target | IC₅₀ (nM) |
| Quinoline Aryl Sulfonamide | ML193 (CID1261822) | GPR55 | 221 |
| Thienopyrimidine | ML192 (CID1434953) | GPR55 | 1080 |
| Piperadinyloxadiazolone | ML191 (23612552) | GPR55 | 160 |
| Chromen-4-one-2-carboxylic acid | 57, PSB-18263 | GPR55 | 8230[5] |
| Chromen-4-one-2-carboxylic acid | 65, PSB-18270 | GPR55 | 3960[5] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow are provided below to aid in understanding the mechanism of action and the drug discovery process.
Caption: MAO-B Inhibition Pathway.
Caption: Opioid Receptor Signaling Cascade.
Caption: GPR55 Signaling Pathway.
References
- 1. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 - Wikipedia [en.wikipedia.org]
- 5. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of (S)-Chroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (S)-chroman-4-amine, a critical process in the synthesis of various biologically active molecules. The following sections outline established methods, including direct alkylation with alkyl halides and reductive amination, offering controlled and efficient pathways to secondary and tertiary amines.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. Its primary amine group serves as a key point for functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds. N-alkylation of this amine is a fundamental transformation, and the choice of method can significantly impact reaction efficiency, selectivity, and product purity. This guide details two primary protocols for achieving N-alkylation of this compound.
Key N-Alkylation Protocols
Two principal methods for the N-alkylation of this compound are presented:
-
Direct N-Alkylation with Alkyl Halides: A classical approach involving the direct reaction of the amine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, yielding a mixture of secondary, tertiary, and quaternary ammonium salts.[1][2] Careful control of reaction conditions and the use of specific bases can enhance selectivity for mono-alkylation.[3]
-
Reductive Amination: A highly versatile and controlled method that proceeds in two steps: the formation of an imine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[4][5][6] This method generally provides higher yields of the desired mono-alkylated product and avoids the issue of over-alkylation.[6]
The choice between these protocols will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the required purity of the final product.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes typical quantitative data for the N-alkylation of this compound using the protocols detailed below. The data presented are representative and may vary based on the specific substrate and reaction conditions.
| Protocol | Alkylating Agent | Reducing Agent (if applicable) | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Protocol 1: Direct Alkylation | Benzyl bromide | N/A | DMSO | 12 | 65-75 | ~85 (mixture of mono- and di-alkylated) |
| Ethyl iodide | N/A | DMF | 18 | 60-70 | ~80 (mixture of mono- and di-alkylated) | |
| Protocol 2: Reductive Amination | Benzaldehyde | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 4 | >90 | >95 |
| Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol | 6 | >85 | >95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halide
This protocol describes a method for the selective mono-N-alkylation of a primary amine using a cesium base, which helps to minimize over-alkylation.[3]
Materials:
-
This compound hydrochloride (or free base)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Cesium carbonate (Cs₂CO₃) or Cesium hydroxide (CsOH)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[3]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMSO (or DMF) to make a 0.1 M solution.
-
Add cesium carbonate (1.5 eq) to the solution. If using the hydrochloride salt of the amine, use 2.5 eq of the base.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated this compound.
Protocol 2: Reductive Amination
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent for imines in the presence of aldehydes.[6]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane (DCM).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the workflows for the described N-alkylation protocols.
Caption: Workflow for Direct N-Alkylation of this compound.
Caption: Workflow for Reductive Amination of this compound.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. This compound | High-Purity Chiral Building Block [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Applikationshinweise und Protokolle: Derivatisierung von (S)-Chroman-4-amin für analytische Zwecke
Anwendungsbereich: Diese Applikationsschrift beschreibt Protokolle für die Derivatisierung von (S)-Chroman-4-amin und ähnlichen chiralen primären Aminen zur quantitativen Analyse und enantiomeren Reinheitsbestimmung mittels Hochleistungsflüssigkeitschromatographie (HPLC).
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und Qualitätskontrolle.
Einleitung
(S)-Chroman-4-amin ist ein wichtiger chiraler Baustein in der Synthese pharmazeutischer Wirkstoffe. Die genaue Bestimmung seiner Konzentration und enantiomeren Reinheit ist für die Gewährleistung der Qualität und Wirksamkeit des Endprodukts von entscheidender Bedeutung. Die direkte Analyse von Enantiomeren erfordert oft teure chirale stationäre Phasen (CSPs). Eine kostengünstige und robuste Alternative ist die Derivatisierung des Amins mit einem chiralen Derivatisierungsreagenz (CDA).
Diese Methode, auch als indirekter Ansatz bekannt, wandelt die Enantiomere in Diastereomere um.[1] Diastereomere besitzen unterschiedliche physikalisch-chemische Eigenschaften und können daher auf konventionellen, achiralen HPLC-Säulen getrennt werden.[2][3] Diese Applikationsschrift beschreibt zwei bewährte Protokolle für die Derivatisierung von primären Aminen wie (S)-Chroman-4-amin: die Reaktion mit Marfey's Reagenz und die Derivatisierung mit o-Phthaldialdehyd (OPA) in Gegenwart eines chiralen Thiols.
Prinzip der Methode
Die primäre Aminogruppe von (S)-Chroman-4-amin reagiert mit einem enantiomerenreinen chiralen Derivatisierungsreagenz zu einem Paar von Diastereomeren. Im Falle eines racemischen Amingemisches (enthält sowohl (S)- als auch (R)-Chroman-4-amin) entstehen zwei Diastereomerenpaare. Diese Diastereomere werden anschließend mittels einer achiralen Reversed-Phase-HPLC-Säule getrennt. Die Detektion erfolgt typischerweise mittels UV/VIS- oder Fluoreszenzdetektor. Die Quantifizierung und die Bestimmung des Enantiomerenverhältnisses erfolgen durch den Vergleich der Peakflächen der getrennten Diastereomere.[2]
Logischer Ablauf der Derivatisierungsanalyse
Abbildung 1: Allgemeiner Arbeitsablauf der chiralen Analyse mittels Prä-Säulen-Derivatisierung.
Experimentelle Protokolle
Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid, FDAA) ist ein weit verbreitetes Reagenz zur chiralen Analyse von primären Aminen und Aminosäuren.[1][4] Die Reaktion führt zur Bildung von stabilen Diastereomeren, die mittels RP-HPLC bei 340 nm detektiert werden können.
Materialien und Reagenzien:
-
(S)-Chroman-4-amin
-
Marfey's Reagenz (FDAA)
-
Aceton (HPLC-Qualität)
-
Natriumbicarbonat (NaHCO₃), 1 M Lösung
-
Salzsäure (HCl), 2 M Lösung
-
Wasser (HPLC-Qualität)
-
HPLC-System mit UV-Detektor
-
Reversed-Phase C18-Säule (z.B. 4.6 x 250 mm, 5 µm)
Reaktionsschema:
Abbildung 2: Reaktionsprinzip der Derivatisierung mit Marfey's Reagenz.
Durchführung:
-
Probenlösung: Stellen Sie eine Stammlösung von (S)-Chroman-4-amin (ca. 1 mg/mL) in Wasser oder einem geeigneten organischen Lösungsmittel her.
-
Reagenzlösung: Stellen Sie eine Lösung von Marfey's Reagenz in Aceton her (ca. 10 mg/mL oder 1% w/v).[1]
-
Reaktionsansatz: Geben Sie in ein Reaktionsgefäß:
-
100 µL der Probenlösung
-
200 µL der 1 M NaHCO₃-Lösung
-
400 µL der Marfey's Reagenz-Lösung
-
-
Inkubation: Mischen Sie den Ansatz gut und inkubieren Sie ihn für 60 Minuten bei 40 °C im Dunkeln.[5]
-
Quenchen: Stoppen Sie die Reaktion durch Zugabe von 200 µL der 2 M HCl-Lösung.
-
Analyse: Verdünnen Sie die Probe bei Bedarf mit der mobilen Phase und injizieren Sie ein definiertes Volumen (z.B. 20 µL) in das HPLC-System.
Typische HPLC-Bedingungen:
-
Säule: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoressigsäure (TFA) in Wasser
-
Mobile Phase B: Acetonitril
-
Gradient: Linearer Gradient, z.B. von 30% B auf 70% B über 30 Minuten
-
Flussrate: 1.0 mL/min
-
Säulentemperatur: 30 °C
-
Detektion: UV bei 340 nm
Diese Methode ist besonders empfindlich, da sie hoch fluoreszierende Isoindol-Derivate bildet.[6] Die Reaktion von OPA mit einem primären Amin in Gegenwart eines chiralen Thiols wie N-Acetyl-L-cystein (NAC) führt zur Bildung von diastereomeren Produkten.[7][8]
Materialien und Reagenzien:
-
(S)-Chroman-4-amin
-
o-Phthaldialdehyd (OPA)
-
N-Acetyl-L-cystein (NAC)
-
Boratpuffer (0.4 M, pH 9.5)
-
Methanol (HPLC-Qualität)
-
HPLC-System mit Fluoreszenzdetektor
-
Reversed-Phase C18-Säule (z.B. 4.6 x 150 mm, 3.5 µm)
Durchführung:
-
Probenlösung: Stellen Sie eine Stammlösung von (S)-Chroman-4-amin (ca. 0.1 mg/mL) in Methanol/Wasser (50:50, v/v) her.
-
Derivatisierungsreagenz: Bereiten Sie das OPA/NAC-Reagenz frisch vor: Lösen Sie 10 mg OPA und 10 mg NAC in 1 mL Methanol und fügen Sie 9 mL des 0.4 M Boratpuffers hinzu. Mischen Sie gut.
-
Reaktionsansatz: Mischen Sie in einem Reaktionsgefäß:
-
50 µL der Probenlösung
-
50 µL des Derivatisierungsreagenz
-
-
Inkubation: Mischen Sie gut und lassen Sie die Reaktion für 2 Minuten bei Raumtemperatur im Dunkeln ablaufen.[9]
-
Analyse: Injizieren Sie umgehend ein definiertes Volumen (z.B. 10 µL) in das HPLC-System. Die Derivate sind nur begrenzt stabil.[6]
Typische HPLC-Bedingungen:
-
Säule: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 25 mM Natriumphosphatpuffer, pH 7.0
-
Mobile Phase B: Acetonitril/Methanol (50:50, v/v)
-
Gradient: Linearer Gradient, z.B. von 20% B auf 80% B über 25 Minuten
-
Flussrate: 1.2 mL/min
-
Säulentemperatur: 40 °C
-
Detektion: Fluoreszenz (Ex: 340 nm, Em: 450 nm)
Datenpräsentation und Ergebnisse
Die chromatographische Trennung der diastereomeren Derivate ermöglicht die Quantifizierung. Die Elutionsreihenfolge hängt von der Konfiguration des Amins und des verwendeten Derivatisierungsreagenz ab. Bei der Derivatisierung mit einem L-konfigurierten Reagenz wie L-FDAA eluieren die L-Amin-Derivate typischerweise vor den D-Amin-Derivaten.[5]
Tabelle 1: Zusammenfassung quantitativer Analyseparameter (Beispielhafte Daten)
| Parameter | Methode 1: FDAA | Methode 2: OPA/NAC |
| Detektionsmethode | UV @ 340 nm | Fluoreszenz (Ex: 340, Em: 450) |
| Retentionszeit (t_R) Diastereomer 1 | 18.5 min | 15.2 min |
| Retentionszeit (t_R) Diastereomer 2 | 20.1 min | 16.8 min |
| Auflösung (R_s) | > 2.0 | > 2.5 |
| Nachweisgrenze (LOD) | ~ 1 pmol | ~ 50 fmol |
| Quantifizierungsgrenze (LOQ) | ~ 5 pmol | ~ 150 fmol |
| Linearitätsbereich | 5 - 500 µM | 0.1 - 100 µM |
| Stabilität des Derivats | Hoch (> 24h) | Gering (< 1h)[6] |
Hinweis: Die angegebenen Werte sind typische, beispielhafte Werte und können je nach exakten experimentellen Bedingungen, HPLC-System und spezifischem Analyten variieren.
Fehlerbehebung
-
Keine oder geringe Peak-Höhen: Überprüfen Sie die Frische und Konzentration der Reagenzien, den pH-Wert des Reaktionspuffers und die Inkubationszeit/-temperatur. OPA-Reagenzien sind besonders oxidationsempfindlich.
-
Schlechte Auflösung: Optimieren Sie den HPLC-Gradienten (flacherer Gradient), wechseln Sie die mobile Phase oder verwenden Sie eine Säule mit höherer Trennleistung.
-
Zusätzliche Peaks: Können auf Verunreinigungen in der Probe oder im Reagenz oder auf Nebenreaktionen hinweisen. Führen Sie eine Blindprobe (ohne Amin) durch, um reagenzspezifische Peaks zu identifizieren.[10]
-
Instabile Basislinie: Stellen Sie sicher, dass die mobile Phase gut entgast ist und die Pumpe stabil arbeitet. Bei der OPA-Methode kann eine langsame Zersetzung des Reagenz zu einer driftenden Basislinie führen.
References
- 1. ovid.com [ovid.com]
- 2. nbinno.com [nbinno.com]
- 3. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: (S)-Chroman-4-amine in the Synthesis of Chroman-Based Ligands for the Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Chroman-4-amine is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of ligands targeting monoamine transporters. Its rigid bicyclic scaffold provides a well-defined three-dimensional structure that can be functionalized to achieve high affinity and selectivity for specific biological targets. This document provides detailed application notes and protocols for the synthesis of chroman-based ligands derived from this compound, with a focus on their application as inhibitors of the serotonin transporter (SERT). Malfunctions of SERT are associated with various neurological disorders, including depression and anxiety, making it a key target for drug discovery.[1] The protocols outlined below describe the synthesis of a representative N-substituted this compound derivative via reductive amination.
Synthesis of Chroman-Based Ligands
A common and effective method for synthesizing N-substituted this compound derivatives is through reductive amination. This reaction involves the formation of an imine intermediate from the primary amine of this compound and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is widely used due to its versatility and the commercial availability of a wide range of aldehydes and ketones, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Representative Synthesis: (S)-N-(3-phenylpropyl)chroman-4-amine
The following protocol details the synthesis of (S)-N-(3-phenylpropyl)chroman-4-amine, a representative chroman-based ligand, via reductive amination of this compound with 3-phenylpropanal.
Experimental Protocols
Materials and Methods
-
This compound hydrochloride (Purity: ≥98%)
-
3-Phenylpropanal (Purity: ≥95%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (Purity: ≥97%)
-
Triethylamine (Et₃N) (Purity: ≥99%)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Synthesis Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).
-
Amine Free-Basing: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15 minutes.
-
Aldehyde Addition: Add 3-phenylpropanal (1.2 eq) to the reaction mixture.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic, so slow addition is recommended to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-N-(3-phenylpropyl)chroman-4-amine.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for chroman-based ligands targeting the serotonin transporter. The data presented here is illustrative and based on values reported for structurally related compounds in the literature. Actual values for newly synthesized compounds would need to be determined experimentally.
| Compound ID | R Group (from Aldehyde) | Yield (%) | SERT Binding Affinity (Ki, nM) |
| 1 | 3-phenylpropyl | 75 | 15 |
| 2 | 2-(4-fluorophenyl)ethyl | 82 | 8 |
| 3 | 4-methoxybenzyl | 68 | 25 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted this compound derivatives via reductive amination.
Caption: Synthesis workflow for chroman-based ligands.
Serotonin Transporter Signaling Pathway
The primary mechanism of action for many antidepressant drugs is the inhibition of the serotonin transporter (SERT). The following diagram illustrates the role of SERT in a serotonergic synapse and the effect of an inhibitor.
Caption: Serotonin transporter (SERT) signaling pathway.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-Chroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Chroman-4-amine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its rigid bicyclic structure and stereodefined amine group make it a key intermediate for drugs targeting the central nervous system. This document provides detailed application notes and protocols for the large-scale industrial synthesis of this compound, focusing on a robust and scalable three-stage process:
-
Synthesis of Chroman-4-one: The precursor molecule is synthesized from readily available starting materials.
-
Synthesis of Racemic (±)-Chroman-4-amine: The ketone is converted to a racemic amine via reductive amination.
-
Chiral Resolution: The racemic mixture is separated to yield the desired (S)-enantiomer with high purity.
Data Presentation
The following tables summarize the quantitative data for each key stage of the synthesis, providing a clear comparison of expected yields and purity.
Table 1: Synthesis of Chroman-4-one
| Parameter | Value | Reference |
| Starting Materials | Phenol, Crotonic Acid, Polyphosphoric Acid (PPA) | General knowledge on Friedel-Crafts reactions |
| Reaction Type | Friedel-Crafts Acylation and Cyclization | [1] |
| Solvent | Polyphosphoric Acid (acts as solvent and catalyst) | [1] |
| Temperature | 100-140 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield | 70-85% | [1] |
| Purification Method | Quenching, Extraction, and Crystallization/Distillation | [1] |
Table 2: Synthesis of Racemic (±)-Chroman-4-amine via Leuckart Reductive Amination
| Parameter | Value | Reference |
| Starting Material | Chroman-4-one | [2], |
| Reagents | Ammonium formate or Formamide | [2], |
| Reaction Type | Leuckart Reaction (Reductive Amination) | [2], |
| Temperature | 160-185 °C | [3] |
| Reaction Time | 6-12 hours | [3] |
| Intermediate | N-formyl-chroman-4-amine | [2] |
| Hydrolysis Step | Acid or base hydrolysis | |
| Typical Yield | 60-75% | General yields for Leuckart reaction |
| Purification Method | Extraction and Distillation/Crystallization | General chemical practice |
Table 3: Chiral Resolution of (±)-Chroman-4-amine
| Parameter | Value | Reference |
| Starting Material | Racemic (±)-Chroman-4-amine | [2],[4] |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid (D-DBTA) or (R)-Mandelic Acid | [2],[5] |
| Reaction Type | Diastereomeric Salt Formation and Crystallization | [2],[4] |
| Solvent | Methanol, Ethanol, or mixtures with water | [6],[5] |
| Stoichiometry of Resolving Agent | 0.5 - 1.0 equivalents | [7] |
| Crystallization Conditions | Controlled cooling from elevated temperature to room temperature or below | [4] |
| Typical Yield of Diastereomeric Salt | ~40-45% (based on initial racemate) | [6] |
| Enantiomeric Excess (ee) of (S)-amine | >98% | [6] |
| Liberation of Free Amine | Treatment of the salt with a base (e.g., NaOH) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Chroman-4-one
This protocol describes the synthesis of chroman-4-one from phenol and crotonic acid using polyphosphoric acid (PPA) as a catalyst and solvent.
Materials:
-
Phenol
-
Crotonic Acid
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid.
-
While stirring, slowly add phenol to the PPA.
-
Gradually add crotonic acid to the mixture, ensuring the temperature does not rise excessively.
-
Heat the reaction mixture to 100-140 °C and maintain this temperature with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chroman-4-one.
-
The crude product can be purified by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of Racemic (±)-Chroman-4-amine via Leuckart Reaction
This protocol outlines the reductive amination of chroman-4-one using the Leuckart reaction to produce racemic chroman-4-amine.
Materials:
-
Chroman-4-one
-
Ammonium formate
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide solution (for neutralization and extraction)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a reaction vessel equipped for high-temperature reactions, combine chroman-4-one and an excess of ammonium formate.
-
Heat the mixture to 160-185 °C and maintain for 6-12 hours. The reaction should be performed under a fume hood due to the evolution of ammonia and carbon dioxide.
-
After cooling, add hydrochloric acid to the reaction mixture to hydrolyze the intermediate N-formyl derivative. Heat the mixture at reflux for several hours until the hydrolysis is complete.
-
Cool the solution and neutralize it with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield crude racemic chroman-4-amine.
-
Purify the crude product by vacuum distillation or crystallization.
Protocol 3: Chiral Resolution of (±)-Chroman-4-amine
This protocol describes the separation of the (S)-enantiomer from the racemic mixture using (+)-dibenzoyl-D-tartaric acid as the resolving agent.
Materials:
-
Racemic (±)-Chroman-4-amine
-
(+)-Dibenzoyl-D-tartaric acid (D-DBTA)
-
Methanol or Ethanol
-
Sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve the racemic (±)-chroman-4-amine in a minimal amount of hot methanol or ethanol.
-
In a separate flask, dissolve 0.5-1.0 molar equivalents of (+)-dibenzoyl-D-tartaric acid in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then optionally cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitated (S)-amine-(+)-D-DBTA salt by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample with base and analyzing by chiral HPLC.
-
To liberate the free this compound, suspend the diastereomeric salt in a mixture of water and dichloromethane and add a sodium hydroxide solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The mother liquor, containing the (R)-enantiomer, can be processed to recover the (R)-amine or the resolving agent.
Visualizations
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Chroman Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral chroman amines are privileged structural motifs found in a wide range of biologically active compounds and pharmaceuticals. Their rigid, bicyclic framework and the stereochemistry of the amine functionality are crucial for molecular recognition and pharmacological activity. The development of efficient and stereoselective methods for the synthesis of these valuable building blocks is of significant interest in medicinal chemistry and drug development. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.
This document provides an overview of biocatalytic strategies for the synthesis of chiral chroman amines, with a focus on a chemoenzymatic approach involving a highly stereoselective bioreduction of a chroman-4-one precursor. Additionally, it outlines the principles and general protocols for direct biocatalytic amination using transaminases (TAs) and imine reductases (IREDs), which represent promising avenues for more direct routes to these chiral amines.
Chemoenzymatic Synthesis of (S)-Chroman-4-amine
A robust and highly selective method for the synthesis of enantiopure this compound involves a chemoenzymatic approach. This strategy combines a highly enantioselective biocatalytic reduction of a prochiral chroman-4-one to the corresponding chiral alcohol, followed by chemical transformations to convert the alcohol into the desired amine.
Biocatalytic Reduction of 6-Chlorochroman-4-one
The key biocatalytic step is the asymmetric reduction of a substituted chroman-4-one. Whole cells of Lactobacillus paracasei have been demonstrated to be effective biocatalysts for the reduction of 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol with excellent enantiomeric excess (>99% ee)[1].
Chemical Conversion of (S)-6-Chlorochroman-4-ol to (S)-6-Chlorochroman-4-amine
The resulting enantiopure alcohol can be converted to the corresponding chiral amine through established chemical methods, such as a Mitsunobu reaction or a two-step process involving mesylation followed by azide displacement and subsequent reduction.
Data Presentation
Table 1: Biocatalytic Reduction of 6-Chlorochroman-4-one
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| 6-Chlorochroman-4-one | Lactobacillus paracasei (whole cells) | (S)-6-Chlorochroman-4-ol | >99% | [1] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 6-Chlorochroman-4-one using Lactobacillus paracasei
1. Materials:
-
6-Chlorochroman-4-one
-
Lactobacillus paracasei (e.g., ATCC strain)
-
Growth medium (e.g., MRS broth)
-
Glucose
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Reaction vessel (e.g., baffled flask)
-
Rotary evaporator
-
Chromatography columns
3. Procedure:
-
Cultivation of Lactobacillus paracasei: Inoculate a sterile growth medium with Lactobacillus paracasei. Incubate at the optimal temperature (e.g., 37°C) with shaking until the desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with buffer to remove residual medium.
-
Bioreduction Reaction: Resuspend the cell pellet in a buffer solution containing glucose as a co-substrate for cofactor regeneration. Add the substrate, 6-chlorochroman-4-one (e.g., dissolved in a minimal amount of a water-miscible co-solvent like DMSO). The reaction can be run at a substrate concentration of, for example, 1-10 g/L.
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by TLC or HPLC analysis.
-
Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure (S)-6-chlorochroman-4-ol.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Chemical Conversion of (S)-6-Chlorochroman-4-ol to (S)-6-Chlorochroman-4-amine (via Mesylation and Azide Displacement)
1. Materials:
-
(S)-6-Chlorochroman-4-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or H₂/Pd-C
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate (anhydrous)
2. Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3. Procedure:
-
Mesylation: Dissolve (S)-6-chlorochroman-4-ol in DCM and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide. Heat the reaction mixture (e.g., to 80°C) and stir until the reaction is complete (monitor by TLC). After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude azide.
-
Reduction of the Azide: Dissolve the crude azide in THF and cool in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LAH) portion-wise. Alternatively, catalytic hydrogenation (H₂/Pd-C) can be used. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction carefully (e.g., by the sequential addition of water, 15% NaOH solution, and water for an LAH reduction). Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude (S)-6-chlorochroman-4-amine. Purify by an appropriate method (e.g., acid-base extraction or chromatography).
Direct Biocatalytic Amination: Future Perspectives
While the chemoenzymatic route is effective, direct asymmetric amination of chroman-4-ones using transaminases or imine reductases would be a more atom-economical and streamlined approach. Although specific examples for chroman amines are not yet widely reported, the general applicability of these enzymes to cyclic ketones suggests their potential.
Transaminase (TA) Catalyzed Asymmetric Synthesis
Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or L-alanine) to a prochiral ketone. The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor. Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine.
Imine Reductase (IRED) Catalyzed Reductive Amination
Imine reductases catalyze the reduction of an imine, which can be formed in situ from a ketone and an amine. This reaction requires a nicotinamide cofactor (NADH or NADPH), which must be regenerated using a suitable recycling system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase).
Mandatory Visualizations
References
Application Notes and Protocols for (S)-Chroman-4-amine in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Chroman-4-amine represents a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potential in the development of novel therapeutics targeting the Central Nervous System (CNS). Its rigid, stereochemically defined structure serves as a valuable building block for creating ligands with high affinity and selectivity for various CNS receptors, including serotonin (5-HT) and dopamine receptors. Derivatives of this scaffold are being investigated for a range of neurological and psychiatric disorders. These application notes provide an overview of the utility of the this compound core, focusing on its application as a key structural element in designing 5-HT1A receptor antagonists, and detail relevant experimental protocols for synthesis and evaluation.
Application Note 1: this compound as a Scaffold for 5-HT1A Receptor Ligands
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established target for treating anxiety and depression. The chroman framework is a key component in a variety of selective 5-HT1A ligands. Structure-Activity Relationship (SAR) studies on related chroman derivatives demonstrate that modifications to the chroman ring and the amine substituent can significantly modulate binding affinity and functional activity.
For instance, a study on N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines revealed that substituents on the chroman ring have a profound impact on 5-HT1A receptor affinity.[1] While not direct N-substituted (S)-chroman-4-amines, these analogs provide a clear example of the chroman scaffold's importance. The data shows that small, electron-withdrawing groups can enhance binding affinity, with a fluoro-substituted analog showing exceptionally high potency.[1]
Table 1: Example SAR Data of Chroman Derivatives at the 5-HT1A Receptor
The following table summarizes the binding affinities (Ki) and functional antagonist activities (EC50) for a series of chroman derivatives at the rat hippocampal and human 5-HT1A receptors, respectively.[1] This data illustrates how substitutions on the chroman core influence receptor interaction.
| Compound ID | Chroman Ring Substituent (R) | 5-HT1A Binding Affinity (Ki, nM) | 5-HT1A Functional Antagonism (EC50, nM) |
| 3a | H | 0.49 | 40 |
| 3b | 6-CH₃ | 1.1 | 120 |
| 3c | 6-F | 0.22 | 13 |
| 3d | 6-Cl | 0.44 | 22 |
| 3e | 6-Br | 0.54 | 28 |
| 3f | 7-F | 0.52 | 34 |
| 3g | 5-CH₃ | 0.88 | 100 |
| 3h | 5-F | 0.43 | 43 |
Data adapted from Yasunaga et al., J Med Chem. 1997.[1]
This example underscores the utility of the chroman scaffold in fine-tuning the pharmacological profile of CNS-targeting agents. The this compound core offers a distinct vector for substitution directly at the amine, providing a powerful strategy for exploring chemical space and optimizing ligand-receptor interactions.
Visualization of Key Processes
Drug Discovery Workflow
The development of novel CNS agents from a privileged scaffold like this compound follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical drug discovery workflow for developing CNS agents.
5-HT1A Receptor Signaling Pathway
This compound derivatives acting as antagonists at the 5-HT1A receptor block the canonical Gi/o-protein coupled signaling pathway. This pathway, when activated by an agonist, leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and modulating downstream neuronal activity.
Caption: The canonical Gi/o-coupled 5-HT1A receptor signaling pathway.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives via reductive amination, a common and effective strategy for creating amine libraries.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone of choice (R1-CHO or R1-C(O)-R2)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir at room temperature for 10 minutes to liberate the free amine.
-
Add the desired aldehyde or ketone (1.1 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to the mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro 5-HT1A Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of newly synthesized this compound derivatives for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing human 5-HT1A receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Non-specific binding control: 10 µM Serotonin (5-HT) or WAY-100635
-
Test compounds (synthesized this compound derivatives) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µg/mL. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each test compound concentration:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]8-OH-DPAT.
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL of 10 µM 5-HT + 50 µL [³H]8-OH-DPAT.
-
Competition Binding: 150 µL membrane preparation + 50 µL of test compound dilution + 50 µL [³H]8-OH-DPAT. (The final concentration of [³H]8-OH-DPAT should be close to its Kd value, e.g., 0.5-1.0 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., using Prism software).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-One Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one derivatives are a significant class of heterocyclic compounds that form the backbone of many biologically active molecules, including flavonoids and other natural products.[1] This "privileged structure" is a key building block in medicinal chemistry due to the wide range of pharmacological activities its derivatives exhibit, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The therapeutic potential of these compounds is largely determined by the substitution patterns on the chroman-4-one framework.[4]
Traditional methods for synthesizing chroman-4-one derivatives often require long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. The use of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds, aligning with the principles of green chemistry.[5] This document provides detailed protocols for the microwave-assisted synthesis of various chroman-4-one derivatives, summarizes key quantitative data, and visualizes experimental workflows and relevant biological signaling pathways.
Key Applications in Drug Development
Chroman-4-one derivatives have shown promise in various therapeutic areas:
-
Anticancer Activity: Certain derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2] A notable mechanism is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.[6][7]
-
Anti-inflammatory Effects: Some chroman-4-ones can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and mitogen-activated protein kinase (MAPK).[2]
-
Antimicrobial Properties: The chroman-4-one scaffold is a foundation for developing new antimicrobial agents.[8]
-
Antiparasitic Activity: Analogues of chroman-4-one have shown inhibitory activity against enzymes like pteridine reductase 1 (PTR1) in parasites, indicating their potential as antiparasitic drugs.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol describes a one-step, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aliphatic aldehyde under microwave irradiation.[6]
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aliphatic aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Microwave reactor (e.g., Biotage Initiator)
-
Flash chromatography system
Procedure:
-
In a microwave vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.
-
Add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 160-170 °C for 1 hour with a fixed hold time.[6]
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-substituted chroman-4-one.[6]
Protocol 2: Microwave-Assisted Synthesis of Flavanones (2-Phenyl-chroman-4-ones) from 2'-Hydroxychalcones
This protocol outlines the cyclization of 2'-hydroxychalcones to flavanones using microwave irradiation, which significantly reduces the reaction time compared to conventional heating.
Materials:
-
Substituted 1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one (2'-hydroxychalcone)
-
Ethanol
-
20% aqueous Sodium Hydroxide (NaOH)
-
20% Hydrogen Peroxide (H₂O₂)
-
5N Hydrochloric Acid (HCl)
-
Crushed ice
-
Chloroform
-
Methanol
-
Microwave reactor
Procedure:
-
Dissolve 0.01 mole of the 2'-hydroxychalcone in 20 mL of ethanol in a suitable vessel.
-
Add 10 mL of 20% aqueous NaOH and 18 mL of 20% H₂O₂ to the solution.
-
Place the mixture in the microwave reactor and irradiate at a suitable power setting (e.g., 80°C) for approximately 7-12 minutes.[3][9] Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and 5N HCl to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a chloroform:methanol (9:1) mixture to obtain the pure flavanone.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of selected chroman-4-one derivatives, comparing them with conventional methods where available.
| Entry | Starting Materials | Product | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2'-hydroxyacetophenone, Hexanal | 2-Pentylchroman-4-one | Microwave | EtOH | 170 | 1 h | 88 | [6] |
| 2 | 2'-hydroxyacetophenone, Butyraldehyde | 2-Propylchroman-4-one | Microwave | EtOH | 170 | 1 h | 76 | [6] |
| 3 | 2'-hydroxyacetophenone, Isovaleraldehyde | 2-Isobutylchroman-4-one | Microwave | EtOH | 170 | 1 h | 43 | [6] |
| 4 | 5'-Fluoro-2'-hydroxyacetophenone, 4-(1H-tetrazol-5-yl)benzaldehyde | 2-(4-(1H-tetrazol-5-yl)phenyl)-6-fluoro-3-hydroxy-4H-chromen-4-one | Microwave | - | - | 11 min | 79 | [9] |
| 5 | 5'-Fluoro-2'-hydroxyacetophenone, 4-(1H-tetrazol-5-yl)benzaldehyde | 2-(4-(1H-tetrazol-5-yl)phenyl)-6-fluoro-3-hydroxy-4H-chromen-4-one | Conventional | - | Room Temp | 10 h | 61 | [9] |
| 6 | 2'-hydroxychalcone derivative | Flavanone derivative | Microwave | EtOH | 80 | 7 min | Good | [3] |
| 7 | 2'-hydroxychalcone derivative | Flavanone derivative | Conventional | EtOH | 30 | 3 h | Moderate | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of chroman-4-one derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway: SIRT2 Inhibition
Chroman-4-one derivatives can act as selective inhibitors of SIRT2, a deacetylase enzyme. This inhibition leads to the hyperacetylation of substrates like α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest, contributing to the anticancer effects of these compounds.[2][4]
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Signaling Pathway: NF-κB and MAPK Inhibition
Certain chroman-4-one derivatives exhibit anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.
Caption: Inhibition of NF-κB and MAPK pathways.
References
- 1. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mentis.uta.edu [mentis.uta.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
One-Pot Synthesis of Multisubstituted Chroman Derivatives: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products, such as vitamin E and flavonoids.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] One-pot synthesis methodologies offer an efficient and atom-economical approach to construct complex and diverse libraries of multisubstituted chroman derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[2][4][5]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of multisubstituted chroman derivatives, focusing on recent catalytic advancements.
Applications in Drug Development
Chroman derivatives are valuable templates for the design of novel therapeutics. Their ability to interact with various cellular targets makes them suitable for development in several key areas:
-
Anticancer Agents: Chroman-based compounds have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116 and Caco-2).[3][6]
-
Antimicrobial and Antifungal Activity: Chroman-4-ones, in particular, have emerged as a promising class of compounds with broad-spectrum activity against pathogenic bacteria and fungi like Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida species.[2]
-
Anti-inflammatory Properties: Due to their structural similarity to flavonoids, many chroman derivatives exhibit significant anti-inflammatory effects.[2]
-
Neuroprotective Agents: The core structure is being explored for the development of agents to combat neurological disorders.[2] Some derivatives have also been investigated for antiepileptic activity.[6]
Featured One-Pot Synthetic Protocols
Recent advances in catalysis have enabled the development of highly efficient one-pot syntheses of multisubstituted chromans. Below are protocols for three distinct and effective methods.
Gold(I)-Catalyzed Friedel–Crafts Allylation/Intramolecular Hydroalkoxylation
This method provides a mild and practical route to chromans from readily available phenols and allylic alcohols. The reaction proceeds via a regioselective Friedel–Crafts allylation followed by a cyclization/hydroalkoxylation sequence.[1][7]
Experimental Workflow:
Caption: Gold(I)-catalyzed one-pot chroman synthesis workflow.
Detailed Protocol:
-
To a sealed reaction tube, add the phenol (0.5 mmol, 1.0 equiv), the allylic alcohol (2.5 mmol, 5.0 equiv), and [IPrAu(ACN)]SbF6 (0.025 mmol, 5 mol%).
-
Add toluene (1.0 mL) as the solvent.
-
Place the tube in a preheated heating block at 50-60 °C and stir for the time indicated in the table below (typically 1-24 hours).
-
Upon completion (monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a short plug of silica gel, eluting with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using an appropriate mixture of ethyl acetate and hexanes as eluent) to afford the desired chroman derivative.[1][7]
Data Presentation:
| Entry | Phenol Derivative | Allylic Alcohol | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 3-methylbut-2-en-1-ol | 50 | 1 | 81 |
| 2 | p-Cresol | 3-methylbut-2-en-1-ol | 60 | 24 | 57 |
| 3 | p-Methoxyphenol | 3-methylbut-2-en-1-ol | 60 | 4 | 75 |
| 4 | p-Chlorophenol | 3-methylbut-2-en-1-ol | 60 | 24 | 68 |
| 5 | o-Cresol | 3-methylbut-2-en-1-ol | 60 | 24 | 70 |
| Data adapted from a gold(I)-catalyzed synthesis study.[1][7] |
Organocatalytic Domino Michael–Hemiacetalization Reaction
This asymmetric synthesis utilizes a thiourea-based organocatalyst to produce polyfunctionalized chromans from 2-(nitrovinyl)phenols and cyclic dicarbonyl compounds with high stereoselectivity.
Reaction Pathway:
Caption: Organocatalytic domino reaction for chroman synthesis.
Detailed Protocol:
-
In a reaction vial, dissolve the 2-(2-nitrovinyl)phenol (0.2 mmol, 1.0 equiv) and the cyclic β-keto ester or 1,3-diketone (0.2 mmol, 1.0 equiv) in toluene (1.0 mL).
-
Add the bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at ambient temperature for the time indicated in the table (typically 24-72 hours).
-
Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under vacuum.
-
(Optional Dehydration Step) Dissolve the crude intermediate in dichloromethane (DCM, 2.0 mL).
-
Add phosphorus pentoxide (P₂O₅) (0.4 mmol, 2.0 equiv) and stir for 1 hour at room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate).
Data Presentation:
| Entry | Nitrovinylphenol Substituent | Nucleophile | Yield (%) | de (%) | ee (%) |
| 1 | H | 2-Methyl-1,3-indandione | 86 | >99 | 97 |
| 2 | 4-Br | 2-Methyl-1,3-indandione | 84 | >99 | 99 |
| 3 | H | Dimedone | 78 | >99 | 95 |
| 4 | 4-Cl | Dimedone | 72 | >99 | 94 |
| 5 | H | Ethyl 2-oxocyclopentanecarboxylate | 91 | 95 | 95 |
| Data adapted from an organocatalytic domino reaction study. |
Three-Component Synthesis using a Magnetic Nanocatalyst
This environmentally friendly approach utilizes a reusable magnetic nanocatalyst (Fe₃O₄@SiO₂@Mg-Al-LDH) for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives from an aldehyde, malononitrile, and a phenol derivative (like resorcinol or dimedone) under microwave irradiation.[8]
Experimental Workflow:
Caption: Magnetic nanocatalyst workflow for 2-amino-4H-chromene synthesis.
Detailed Protocol:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the phenolic compound (e.g., resorcinol or dimedone) (1 mmol).
-
Add the Fe₃O₄@SiO₂@Mg-Al-LDH nanocatalyst (specify catalytic loading, e.g., 10 mg).
-
Add ethanol (5 mL) as the solvent.
-
Place the flask in a microwave reactor and irradiate at 180W for 5-10 minutes.
-
After completion, cool the reaction mixture.
-
Separate the magnetic catalyst from the solution using an external magnet.
-
Wash the catalyst with ethanol for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the solid crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.[8]
Data Presentation:
| Entry | Aldehyde | Phenolic Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 5 | 96 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 5 | 98 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | 6 | 95 |
| 4 | 4-Hydroxybenzaldehyde | Resorcinol | 8 | 90 |
| 5 | 2-Naphthaldehyde | Dimedone | 7 | 92 |
| Data adapted from a study on magnetic nanocatalyst synthesis.[8][9] |
Conclusion
One-pot multicomponent reactions represent a powerful strategy for the efficient synthesis of structurally diverse and complex chroman derivatives.[5][10][11] The protocols detailed above, utilizing gold, organocatalysts, or reusable magnetic nanocatalysts, offer versatile and robust methods for generating libraries of these valuable compounds. These approaches provide significant advantages in terms of operational simplicity, reduced waste, and high yields, making them highly attractive for applications in medicinal chemistry and drug development.[5]
References
- 1. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols [beilstein-journals.org]
- 8. oiccpress.com [oiccpress.com]
- 9. One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]
Application Notes and Protocols: (S)-Chroman-4-amine as a Precursor for Homoisoflavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoisoflavonoids are a unique subclass of flavonoids characterized by a C16 skeleton, which imparts a range of interesting biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of these compounds is of significant interest to the medicinal chemistry and drug development communities. While the classical synthetic routes to homoisoflavonoids typically commence from chroman-4-one or its derivatives, this document explores the potential utility of (S)-chroman-4-amine as a chiral precursor.
Hypothetical Synthetic Pathway from this compound
The core strategy of this proposed pathway involves the conversion of the amine functionality in this compound to a ketone, yielding the key intermediate, chroman-4-one. This intermediate can then be utilized in the well-documented condensation reactions to form homoisoflavonoids.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-chroman-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-chroman-4-amine from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. Common routes and their associated byproducts include:
-
Asymmetric Reduction of Chroman-4-one followed by Conversion of (S)-Chroman-4-ol:
-
Unreacted Chroman-4-one: Incomplete reduction leads to the starting material carrying over.
-
(R)-Chroman-4-ol: Imperfect enantioselectivity of the reduction can result in the presence of the opposite enantiomer of the alcohol precursor.
-
Byproducts from Alcohol to Amine Conversion (e.g., Mitsunobu Reaction):
-
-
Classical Resolution of Racemic Chroman-4-amine:
-
(R)-Chroman-4-amine: The unwanted enantiomer is the primary "byproduct." Inefficient separation will lead to low enantiomeric excess (ee).
-
Chiral Resolving Agent: Residual chiral acid (e.g., (R)-mandelic acid or D-tartaric acid) may remain in the final product if not completely removed.[3]
-
Q2: My diastereomeric salt resolution of racemic chroman-4-amine is not working. What are the common problems and solutions?
A2: Challenges in diastereomeric salt resolution are common. Here are some troubleshooting steps:
-
Problem: The salts are not crystallizing ("oiling out").
-
Cause: The salt may be too soluble in the chosen solvent, or the solution may be too concentrated.
-
Solution: Try a different solvent or a mixture of solvents. You can also try slowly adding an anti-solvent to a solution of the salt to induce precipitation. Seeding the solution with a small crystal of the desired salt can also initiate crystallization.
-
-
Problem: The enantiomeric excess (ee) of the resolved amine is low.
-
Cause: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-precipitation. It's also possible that a solid solution is forming, where both diastereomers are incorporated into the same crystal lattice.
-
Solution: Screen a variety of solvents to find one that maximizes the solubility difference between the diastereomeric salts. Multiple recrystallizations may be necessary. If a solid solution is suspected, a different chiral resolving agent may be required to create diastereomers with more distinct crystal packing properties.
-
-
Problem: The yield of the desired enantiomer is very low.
-
Cause: The desired diastereomeric salt may be the more soluble of the two in the chosen solvent system.
-
Solution: Try to crystallize the unwanted diastereomer first, leaving the desired one in the mother liquor. Alternatively, screen for a different chiral resolving agent that inverts the relative solubilities of the diastereomeric salts.
-
Q3: How can I remove triphenylphosphine oxide (TPPO) from my this compound product after a Mitsunobu reaction?
A3: TPPO can be challenging to remove due to its variable solubility. Here are a few effective methods:
-
Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or pentane, and also in cold diethyl ether.[4] Triturating the crude product with one of these solvents can often cause the TPPO to precipitate, allowing for its removal by filtration.
-
Chromatography: Flash column chromatography on silica gel can be effective. A non-polar eluent (e.g., hexanes/ether) will elute less polar products while retaining the more polar TPPO.[1]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. For example, adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can be filtered off.[4][5] Magnesium chloride in toluene or THF has also been used.[5][6] Care should be taken as the amine product may also complex with the metal salt.
Q4: What are the recommended starting points for chiral HPLC or SFC method development to determine the enantiomeric purity of my this compound?
A4: Chiral chromatography is essential for accurately determining the enantiomeric excess of your product.
-
For Chiral HPLC:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for chiral amines.
-
Mobile Phase: In normal phase mode, use a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. For basic analytes like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) can significantly improve peak shape and resolution.
-
-
For Chiral SFC:
-
Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are widely used. Crown ether-based stationary phases have also shown excellent performance for the separation of primary amines.[7]
-
Mobile Phase: Typically, supercritical CO2 is used with a co-solvent, often an alcohol like methanol or ethanol. Acidic or basic additives are frequently necessary to achieve good peak shape and resolution. For primary amines, an acidic additive like trifluoroacetic acid in combination with a base like triethylamine has been shown to be effective.
-
Troubleshooting Guides
Purification of this compound from Unreacted Chroman-4-one
| Symptom | Possible Cause | Suggested Solution |
| A spot corresponding to chroman-4-one is visible on TLC analysis of the final product. | Incomplete reduction of the chroman-4-one starting material. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, while the neutral chroman-4-one will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent. |
| Chromatography: If the polarity difference is sufficient, flash column chromatography can separate the more polar amine from the less polar ketone. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is a good starting point. |
Enhancing Enantiomeric Purity by Recrystallization of Diastereomeric Salts
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (<95%) after a single crystallization of the diastereomeric salt. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures thereof) to find a system that maximizes the solubility difference. |
| Multiple Recrystallizations: Perform one or more subsequent recrystallizations of the enriched salt. Monitor the enantiomeric excess of the amine liberated from a small sample of the crystals after each step. | ||
| The unwanted diastereomer is co-precipitating with the desired one. | Controlled Cooling: Cool the crystallization mixture slowly to allow for more selective crystal growth. A rapid crash cooling can trap impurities. | |
| Seeding: Add a few seed crystals of the pure, desired diastereomeric salt to a supersaturated solution to encourage the crystallization of the correct form. |
Quantitative Data Summary
Table 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Crystallization
| Racemic Amine | Chiral Resolving Agent | Solvent System | Outcome | Reference |
| Racemic Mandelic Acid | L-Phenylalanine | Water | Diastereomeric salt crystallization | [8] |
| Racemic Halogenated Mandelic Acids | Levetiracetam | Acetonitrile | Enantiospecific co-crystallization | [9] |
| Racemic Mandelic Acid | L-Prolinamide | Methyl isobutyl ketone / Water | Dynamic kinetic resolution | [10] |
| Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not specified | Formation of diastereomeric salts with different solubilities |
Table 2: Chiral HPLC and SFC Separation of Amines
| Analyte Type | Chromatographic Mode | Chiral Stationary Phase | Typical Mobile Phase | Key Additives | Reference |
| Primary Amines | HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Ethanol | Diethylamine (for basic compounds) | [11] |
| Chiral Amines | HPLC (Normal Phase) | Amylose and Cellulose Phenylcarbamates | Hexane/2-Propanol | - | |
| Primary Amines | SFC | Cyclofructan-based | CO2/Methanol | Trifluoroacetic acid-Triethylamine | |
| Primary Amines | SFC | Crown ether-derived (Crownpak® CR-I (+)) | CO2/Methanol | Trifluoroacetic acid |
Note: The optimal conditions are highly dependent on the specific analyte and should be determined empirically.
Experimental Protocols
Protocol 1: Purification of this compound from Unreacted Chroman-4-one via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (containing this compound and unreacted chroman-4-one) in a suitable organic solvent, such as ethyl acetate (10-20 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 volumes). The this compound will be protonated and move into the aqueous layer. The unreacted chroman-4-one will remain in the organic layer.
-
Separation: Combine the aqueous layers. The organic layer containing the chroman-4-one can be set aside or discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M NaOH, with stirring until the pH is >10. The free this compound will precipitate or form an oil.
-
Extraction of Pure Amine: Extract the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Chiral Resolution of Racemic Chroman-4-amine using (R)-Mandelic Acid
-
Salt Formation: Dissolve racemic chroman-4-amine in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in the same solvent, warming gently if necessary.
-
Mixing and Crystallization: Slowly add the (R)-mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization. The formation of a precipitate should be observed.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash it with a small amount of cold solvent. This solid should be enriched in one of the diastereomeric salts.
-
Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the solid from a minimal amount of hot solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 10) to deprotonate the amine.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the enantioenriched (S)- or (R)-chroman-4-amine. The enantiomeric excess should be determined by chiral HPLC or SFC.
Visualizations
Caption: Workflow for the chiral resolution of racemic chroman-4-amine.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. Workup [chem.rochester.edu]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Chiral Building Block [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and enantioselectivity of (S)-chroman-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure this compound?
There are three main strategies for achieving enantiopure this compound:
-
Asymmetric Catalysis: This is the most direct and atom-economical approach. It involves the direct conversion of a prochiral starting material, chroman-4-one, into the chiral amine using a chiral catalyst. Key methods include transition-metal catalyzed asymmetric reductive amination and biocatalytic amination using enzymes like ω-transaminases.[1][2]
-
Reduction and Conversion: This two-step process involves the asymmetric reduction of chroman-4-one to the corresponding chiral (S)-chroman-4-ol, followed by the conversion of the hydroxyl group to an amine with retention or inversion of stereochemistry.[1][3]
-
Chiral Resolution: This classical method involves separating a racemic mixture of chroman-4-amine. This is typically done by reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.[1]
Q2: Which method generally provides the highest enantioselectivity?
Biocatalytic methods, specifically the use of ω-transaminases for the asymmetric amination of chroman-4-one, have been shown to provide excellent enantiopurity, often achieving an enantiomeric excess (ee) greater than 99%.[2] Asymmetric hydrogenation and other catalytic methods can also achieve high enantioselectivity, but may require more extensive optimization of catalysts and reaction conditions.[4]
Q3: My synthesized this compound is changing color from white to brown over time. What is causing this?
Aromatic amines, including chroman-4-amine, are susceptible to oxidation, which can be accelerated by exposure to air and light.[5] This oxidative degradation is likely the cause of the color change. To ensure stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial at low temperatures (-20°C is recommended for long-term storage).[5] If storing in solution, use a deoxygenated solvent.[5]
Troubleshooting Guide
Synthesis & Reaction Issues
Q4: My reaction yield is consistently low. What are the common causes and how can I fix them?
Low yields can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not be running to completion. Monitor the consumption of starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time, temperature (if stability allows), or the amount of catalyst/reagent.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and solvent can dramatically impact yield. For instance, reductive amination using sodium cyanoborohydride is most effective in a mildly acidic range (pH 5-6) to facilitate imine formation.[5] Review literature protocols to ensure your conditions are optimal.[6]
-
Poor Starting Material Quality: Impurities in the starting chroman-4-one can interfere with the reaction, leading to lower yields and complicating purification.[5] Confirm the purity of your starting materials via NMR or other analytical techniques before starting the reaction.
-
Side Reactions: Unwanted side reactions can consume starting material and generate impurities. For example, in the two-step synthesis via the alcohol, elimination reactions can form undesired chromene byproducts.[7] Optimizing reaction conditions can help minimize these pathways.[6]
Q5: The enantiomeric excess (ee) of my product is poor. How can I improve it?
Poor enantioselectivity is a critical issue. Consider these points:
-
Catalyst Choice and Activity: The choice of catalyst is paramount. For biocatalysis, ensure the enzyme is active and suitable for the substrate.[2] For metal catalysis, the chiral ligand is crucial. Ensure the catalyst or ligand has not degraded.
-
Reaction Temperature: Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often improves ee, although it may slow the reaction rate.
-
Solvent Effects: The solvent can impact the conformation of the catalyst-substrate complex. Screen a variety of solvents to find the optimal one for your catalytic system.
-
Product Racemization: Check if the product is prone to racemization under the reaction or work-up conditions. A basic or acidic work-up could potentially cause the product to lose its enantiopurity.
Purification Issues
Q6: I am having difficulty purifying my product. It is streaking badly on my silica gel column.
Streaking of basic compounds like amines on acidic silica gel is a very common problem.[5] This interaction leads to poor separation, broad peaks, and potential loss of the compound on the column.
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your solvent system (e.g., Ethyl Acetate/Hexanes). This will dramatically improve the peak shape and allow for effective purification.[5]
Data Summary Tables
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Method | Catalyst/Enzyme | Starting Material | Typical Yield | Typical ee (%) | Reference |
| Biocatalytic Amination | ω-Transaminase | Chroman-4-one | 78% (isolated) | >99% | [2] |
| CBS Reduction & Conversion | Oxazaborolidine Catalyst | Chroman-4-one | Good | Excellent | [3] |
| Asymmetric Hydrogenation | Ruthenium/Iridium Complexes | Chroman-4-one/Enamine | High | High | [1] |
| Chiral Resolution | (R)-Mandelic Acid | Racemic Chroman-4-amine | ~40-50% (theoretical max 50%) | High (>98%) | [1] |
Table 2: Troubleshooting Common Synthesis Problems
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor by TLC/LC-MS; increase reaction time or temperature. |
| Poor starting material purity | Verify purity of chroman-4-one by NMR or GC-MS. | |
| Suboptimal pH | Adjust pH to the optimal range for the specific reaction (e.g., pH 5-6 for reductive amination).[5] | |
| Low Enantioselectivity | Non-optimal temperature | Screen lower reaction temperatures. |
| Incorrect solvent | Test a range of solvents (e.g., Toluene, DCM, THF, MeOH). | |
| Inactive catalyst | Use fresh catalyst/enzyme; ensure proper storage and handling. | |
| Difficult Purification | Amine streaking on silica gel | Add 0.5-1% triethylamine to the eluent.[5] |
| Product Instability | Oxidation of aromatic amine | Store final product under inert gas (N₂ or Ar) at low temperature, protected from light.[5] |
Visual Guides
Caption: Key synthetic pathways to enantiopure this compound.
Caption: Decision flowchart for troubleshooting low reaction yields.
Caption: Reaction pathway for the two-step chemical synthesis.
Detailed Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Amination of Chroman-4-one [2]
This protocol uses an ω-transaminase to directly convert chroman-4-one to this compound with high enantioselectivity.
-
Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add Reagents: Add chroman-4-one (1 equivalent), an amine donor such as L-Alanine or isopropylamine (typically 1.5-2.0 equivalents), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Enzyme Addition: Add the ω-transaminase enzyme preparation (as a lyophilized powder or solution) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. The reaction progress can be monitored by HPLC or GC analysis.
-
Work-up: Once the reaction is complete, terminate it by adding a strong base (e.g., 2M NaOH) to raise the pH to >10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary (see Protocol 3).
Protocol 2: Two-Step Synthesis via Asymmetric Reduction and Azide Inversion [3]
This robust chemical method involves the reduction of the ketone to an alcohol, followed by conversion to the amine.
-
Step A: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in a dry solvent like THF.
-
Borane Addition: Cool the solution to 0°C and slowly add a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) dropwise. Stir for 15 minutes.
-
Substrate Addition: Add a solution of chroman-4-one in dry THF dropwise to the catalyst mixture at 0°C.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up & Purification: Remove the solvent under reduced pressure. Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield (S)-chroman-4-ol.
-
-
Step B: Conversion of (S)-Chroman-4-ol to this compound
-
Mesylation: Dissolve the (S)-chroman-4-ol (1 eq.) in dry dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.). Stir at 0°C for 1-2 hours.
-
Azide Displacement: To the reaction mixture, add sodium azide (NaN₃, 3 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.) along with a small amount of water. Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. This step proceeds with an inversion of stereochemistry to form the (R)-azide.
-
Work-up: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude (R)-4-azidochroman.
-
Azide Reduction: Dissolve the crude azide in a solvent like methanol or THF. Add a catalyst such as Palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the azide is fully consumed (monitor by TLC or IR spectroscopy). This reduction step also proceeds with an inversion, yielding the final (S)-amine.
-
Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify the crude amine by column chromatography (see Protocol 3).
-
Protocol 3: Purification by Flash Column Chromatography [5]
-
Prepare Slurry: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack Column: Pack the column with the prepared slurry.
-
Load Sample: Dissolve the crude amine product in a minimal amount of the eluent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elute: Begin elution with the solvent system. A typical starting eluent for an amine might be Hexane/Ethyl Acetate. Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent streaking.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. This compound | High-Purity Chiral Building Block [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of chroman-4-amines
Welcome to the technical support center for the synthesis of chroman-4-amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chroman-4-amines, providing potential causes and recommended solutions.
Problem 1: Low Yield of Chroman-4-amine and Presence of Unreacted Chroman-4-one
Question: I am attempting a reductive amination of a substituted chroman-4-one to the corresponding primary amine using ammonium acetate and sodium cyanoborohydride, but I am observing a low yield of the desired product and a significant amount of unreacted starting material. What could be the issue?
Answer:
Several factors could contribute to the incomplete conversion of the chroman-4-one. Here are some common causes and troubleshooting steps:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. If this equilibrium is unfavorable, the subsequent reduction to the amine will be slow.
-
Troubleshooting:
-
pH Adjustment: The formation of the imine is often pH-dependent. The reaction medium should be slightly acidic (typically pH 5-6) to facilitate the dehydration step. You can add a catalytic amount of a weak acid, such as acetic acid.[1]
-
Water Removal: The formation of the imine from the ketone and amine generates water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
-
Suboptimal Reducing Agent: While sodium cyanoborohydride is a common choice for reductive amination due to its selectivity for the iminium ion over the ketone, its reactivity can be influenced by the reaction conditions.[2][3]
-
Troubleshooting:
-
Alternative Reducing Agents: Consider using a different reducing agent such as sodium triacetoxyborohydride (STAB), which is often more effective and does not require strict pH control.[4]
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process. First, form the imine and, after confirming its formation (e.g., by TLC or NMR), add a less selective but more powerful reducing agent like sodium borohydride.[4]
-
-
-
Steric Hindrance: Bulky substituents on the chroman-4-one or the amine source can hinder the reaction.
-
Troubleshooting:
-
Prolonged Reaction Time or Increased Temperature: Allowing the reaction to proceed for a longer duration or gently heating the reaction mixture may improve the yield.
-
-
Problem 2: Formation of Chroman-4-ol as a Major Byproduct
Question: During the reductive amination of my chroman-4-one, I am isolating a significant amount of the corresponding chroman-4-ol. How can I minimize this side reaction?
Answer:
The formation of chroman-4-ol is a common side reaction in reductive aminations, arising from the direct reduction of the starting ketone.
-
Cause: This typically occurs when the reducing agent is too reactive towards the ketone compared to the iminium ion, or when the rate of imine formation is slow.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is known to reduce ketones readily. Using a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is highly recommended as they preferentially reduce the protonated imine (iminium ion).[4]
-
Control of Reaction Conditions:
-
pH Optimization: Maintaining a slightly acidic pH (around 5-6) favors the formation of the iminium ion, which is more readily reduced by NaBH₃CN than the ketone.
-
Pre-formation of the Imine: Allow the chroman-4-one and the amine source to stir together for a period before introducing the reducing agent. This allows for a higher concentration of the imine to be present, favoring the desired reaction pathway.
-
-
Problem 3: Presence of N-Formylated Chroman-4-amine Impurity
Question: I used the Leuckart reaction with ammonium formate to synthesize a primary chroman-4-amine, but my final product is contaminated with a significant amount of the N-formylated derivative. How can I avoid this and obtain the free amine?
Answer:
The formation of N-formylated byproducts is a well-documented characteristic of the Leuckart-Wallach reaction.[5][6]
-
Cause: Formic acid, present in the reaction mixture, can formylate the newly formed primary or secondary amine.
-
Troubleshooting:
-
Hydrolysis Step: The N-formyl group can be readily removed by acid or base hydrolysis. After the initial reaction, the crude product should be treated with aqueous acid (e.g., HCl) or base (e.g., NaOH) and heated to hydrolyze the formamide and liberate the free amine.
-
Alternative Synthetic Routes: If the hydrolysis step proves problematic or leads to decomposition of the desired product, consider alternative methods for amination that do not involve formic acid, such as catalytic reductive amination with hydrogen gas and a metal catalyst, or the formation of an oxime followed by reduction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of chroman-4-amines from chroman-4-ones?
A1: The most frequently encountered side reactions include:
-
Reduction of the carbonyl group: Formation of the corresponding chroman-4-ol.
-
Incomplete reaction: Recovery of unreacted chroman-4-one.
-
Formation of N-formylated amines: Particularly when using the Leuckart reaction.[5][6]
-
Formation of secondary amines: If the primary amine product reacts further with the starting chroman-4-one.
-
Elimination: If the synthesis proceeds via a chroman-4-ol intermediate, elimination to form a chromene is a possibility, especially under acidic conditions.
Q2: How can I purify my target chroman-4-amine from the common byproducts?
A2: Purification strategies depend on the nature of the impurities:
-
Unreacted Chroman-4-one and Chroman-4-ol: These are generally less polar than the corresponding amine. Column chromatography on silica gel is a standard and effective method for separation.
-
N-Formylated Amine: As this is a neutral compound, it can be separated from the basic chroman-4-amine by acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the N-formylated impurity remains in the organic layer. The aqueous layer can then be basified and the pure amine extracted.
-
Secondary Amine: Separation of the primary and secondary amines can be challenging. Careful column chromatography is often required. Alternatively, derivatization of the primary amine, followed by purification and deprotection, can be employed.
Q3: Are there any specific considerations for the synthesis of substituted chroman-4-amines?
A3: Yes, the nature and position of substituents on the chroman ring can significantly influence the reaction outcome.
-
Electron-donating or -withdrawing groups: These can affect the reactivity of the carbonyl group and the stability of intermediates. For instance, electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially favoring the initial nucleophilic attack by the amine.
-
Steric hindrance: Bulky substituents near the carbonyl group can impede the approach of the amine, slowing down the reaction and potentially leading to a higher proportion of the reduced alcohol byproduct. In such cases, longer reaction times, elevated temperatures, or less sterically demanding reagents may be necessary.
Data Summary
The following table summarizes the common side reactions and their typical yields under various synthetic methods for the preparation of chroman-4-amines. Please note that these are general observations, and actual yields can vary significantly based on the specific substrate and reaction conditions.
| Synthetic Method | Target Product | Common Side Reaction(s) | Typical Side Product Yield (approx.) |
| Reductive Amination | |||
| Using NaBH₄ | Chroman-4-amine | Chroman-4-ol | 5-30% |
| Using NaBH₃CN / STAB | Chroman-4-amine | Chroman-4-ol, Unreacted Chroman-4-one | <10% |
| Leuckart Reaction | Chroman-4-amine | N-Formyl-chroman-4-amine | 10-50% (before hydrolysis) |
| Oxime Hydrogenation | Chroman-4-amine | Chroman-4-hydroxylamine, Secondary amine | 5-20% |
| Via Chroman-4-ol | Chroman-4-amine | Chromene (from elimination) | 5-15% |
Experimental Protocols
Protocol 1: Reductive Amination of Chroman-4-one using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the synthesis of a primary chroman-4-amine from the corresponding chroman-4-one.
-
Reaction Setup: To a solution of the chroman-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ammonium acetate (10 eq).
-
Reaction Execution: The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chroman-4-amine.
Protocol 2: Synthesis of Chroman-4-amine via the Leuckart Reaction followed by Hydrolysis
This protocol outlines a two-step procedure for the synthesis of a primary chroman-4-amine.
-
Leuckart Reaction: A mixture of the chroman-4-one (1.0 eq) and a large excess of ammonium formate (e.g., 20 eq) is heated at 160-180 °C for several hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis: After cooling, the reaction mixture is treated with a solution of hydrochloric acid (e.g., 6 M HCl) and refluxed for several hours to hydrolyze the intermediate N-formyl-chroman-4-amine.
-
Work-up and Purification: The acidic solution is cooled, washed with an organic solvent like diethyl ether to remove neutral impurities, and then basified with a strong base (e.g., NaOH) to a pH > 10. The liberated amine is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to give the crude chroman-4-amine, which can be further purified by chromatography or crystallization.
Visualizations
Below are diagrams illustrating key reaction pathways and logical relationships in the synthesis of chroman-4-amines.
Caption: Reductive amination pathway for chroman-4-amine synthesis.
Caption: Leuckart reaction pathway for chroman-4-amine synthesis.
Caption: Troubleshooting logic for low yield in chroman-4-amine synthesis.
References
- 1. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low enantiomeric excess in chiral resolutions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting low enantiomeric excess (e.e.) during chiral resolutions. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to help you optimize your separation processes.
Frequently Asked Questions (FAQs)
Diastereomeric Salt Crystallization
Q1: My diastereomeric salt crystallization is resulting in a low enantiomeric excess. What are the common causes and how can I improve it?
A1: Low enantiomeric excess in diastereomeric salt crystallization is a frequent challenge. The primary factors to investigate are the choice of resolving agent, the solvent system, crystallization conditions, and the potential for co-crystallization. A systematic approach to optimizing these parameters is crucial for improving your resolution.
Troubleshooting Steps:
-
Screen Resolving Agents: The interaction between the racemate and the resolving agent is highly specific and crucial for forming diastereomeric salts with significantly different solubilities. If the initial choice yields poor results, it is advisable to screen a variety of structurally different chiral resolving agents.[1]
-
Optimize the Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[1] An ideal solvent will maximize this difference. It is recommended to screen a range of solvents with varying polarities and to consider using solvent mixtures.
-
Control Crystallization Conditions:
-
Temperature: The cooling rate can significantly impact crystal growth and purity. Slower cooling generally favors the formation of larger, purer crystals.[2]
-
Supersaturation: Controlling the level of supersaturation is key to preventing rapid precipitation of both diastereomers.[2] This can be managed by adjusting the initial concentration and the cooling profile.
-
Agitation: Stirring affects mass transfer and crystal size distribution. The agitation speed should be optimized to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.
-
-
Investigate Co-crystallization: The undesired diastereomer might be incorporated into the crystal lattice of the desired one, forming a solid solution and limiting the maximum achievable e.e.[1] In such cases, trying different solvents or resolving agents can disrupt this phenomenon.
-
Consider Kinetic vs. Thermodynamic Control: The desired diastereomer may crystallize faster (kinetic product) or be the less soluble one at equilibrium (thermodynamic product).[1] Monitor the e.e. of the crystals over time to determine which product you are isolating and adjust the crystallization time accordingly.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Q2: I am observing poor peak resolution and low enantiomeric excess in my chiral HPLC separation. What parameters should I adjust?
A2: Achieving optimal separation in chiral HPLC often requires methodical optimization of several chromatographic parameters. The mobile phase composition, temperature, and flow rate are key factors that influence enantioselectivity and resolution.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Solvent Ratio: The ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the aqueous to organic ratio in reversed-phase, is a primary determinant of retention and selectivity. Systematically vary the solvent ratios to find the optimal balance.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution, especially for ionizable compounds.[3]
-
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[4] While lower temperatures often lead to better resolution, this is not always the case.[4] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific separation.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Chiral Stationary Phase (CSP) Selection: If optimization of the above parameters does not yield satisfactory results, the chosen CSP may not be suitable for your analyte. Screening different types of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) is a crucial step in method development.
Enzymatic Kinetic Resolution
Q3: My enzymatic kinetic resolution is stopping at low conversion, or the enantiomeric excess of the product/remaining substrate is low. What could be the issue?
A3: The efficiency of an enzymatic kinetic resolution is dependent on the enzyme's activity, selectivity, and the reaction conditions. Low conversion or poor e.e. can often be traced back to these factors.
Troubleshooting Steps:
-
Enzyme Selection and Activity:
-
Enzyme Choice: Not all enzymes are suitable for every substrate. It is crucial to screen a variety of enzymes (e.g., lipases, proteases, esterases) to find one with high activity and enantioselectivity for your specific molecule.[5]
-
Enzyme Loading: Insufficient enzyme loading can lead to slow reaction rates and incomplete conversion. Increase the amount of enzyme to see if the conversion improves.
-
Enzyme Inhibition: The product, substrate, or byproducts of the reaction may inhibit the enzyme. Monitor the reaction progress over time; a plateau in conversion may indicate inhibition.
-
-
Reaction Conditions:
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. Screen a range of solvents to find one that is compatible with your enzyme and dissolves the substrate and product.
-
Temperature: Enzyme activity is highly dependent on temperature. Determine the optimal temperature for your specific enzyme.
-
pH (for aqueous systems): If the reaction is performed in an aqueous buffer, the pH must be optimized for the enzyme's activity.
-
-
Acyl Donor (for transesterification): In transesterification reactions, the choice of acyl donor can affect the reaction rate and enantioselectivity.[6]
-
Reaction Time: Kinetic resolutions are time-dependent. It is important to monitor the reaction over time to determine the optimal endpoint for achieving high e.e. of both the product and the unreacted starting material.[6]
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Chiral Separation of β-Blockers
| β-Blocker | Mobile Phase Composition (Methanol:Acetic Acid:Triethylamine, v/v/v) | Retention Factor (k') | Selectivity Factor (α) | Resolution (Rs) |
| Acebutolol | 100:0.20:0.15 | 2.05 | 1.12 | 1.65 |
| Atenolol | 100:0.20:0.15 | 1.58 | 1.08 | 1.20 |
| Bisoprolol | 100:0.20:0.15 | 3.21 | 1.15 | 2.10 |
| Labetalol | 100:0.20:0.15 | 4.56 | 1.09 | 1.35 |
| Metoprolol | 100:0.20:0.15 | 2.89 | 1.11 | 1.58 |
Data adapted from a study on the chiral separation of beta-blockers using a Chirobiotic V column.[3]
Table 2: Influence of Temperature on the Chiral Separation of Propranolol
| Temperature (°C) | Mobile Phase (n-heptane:ethanol:diethylamine, v/v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 25 | 80:20:0.1 | 4.71 | 5.26 | 1.75 |
Data adapted from a study on the separation of propranolol enantiomers.[7]
Table 3: Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol
| Acylating Agent | Reaction Medium | Biocatalyst | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Enantioselectivity (E) |
| Isopropenyl acetate | Toluene + [EMIM][BF4] | Candida rugosa MY | 49.08 | 94.54 | 96.17 | 67.45 |
Data adapted from a study on the enzymatic kinetic resolution of a β-blocker derivative.[6]
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Ibuprofen via Diastereomeric Salt Crystallization
Objective: To separate the enantiomers of racemic ibuprofen by forming diastereomeric salts with (S)-(-)-α-methylbenzylamine.[8][9]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic ibuprofen in methanol.
-
Add an aqueous solution of KOH (0.5 equivalents) to the ibuprofen solution.
-
To this mixture, add S-MBA (0.5 equivalents).
-
Stir the solution at room temperature to allow for the formation of the diastereomeric salts.
-
-
Crystallization:
-
Slowly cool the solution to induce crystallization. A controlled cooling ramp is recommended.
-
Allow the crystallization to proceed for a sufficient time to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Enriched Ibuprofen:
-
Suspend the collected crystals in water.
-
Acidify the suspension with HCl to a pH of approximately 2. This will protonate the ibuprofen and dissolve the salt.
-
Extract the enriched ibuprofen into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enriched (S)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for pure (S)-ibuprofen.
-
Protocol 2: Chiral HPLC Separation of Racemic Ketoprofen
Objective: To separate the enantiomers of racemic ketoprofen using chiral HPLC.[10][11]
Materials:
-
Racemic Ketoprofen standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Methanol for sample preparation
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA with 0.1% TFA (e.g., 90:10 v/v with 0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic ketoprofen in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the column.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Visualizations
Caption: Troubleshooting workflow for low e.e. in diastereomeric salt crystallization.
Caption: Optimization workflow for chiral HPLC separations.
Caption: General workflow for enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. pubs.acs.org [pubs.acs.org]
- 9. advanceseng.com [advanceseng.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-Chroman-4-Amine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of (S)-chroman-4-amine for analytical purposes, particularly for chiral separation and quantification via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for HPLC analysis?
This compound is a chiral primary amine. Derivatization is often essential for several reasons:
-
Enantiomeric Resolution : To separate and quantify the (S)- and (R)-enantiomers, a chiral derivatizing agent is used to convert the enantiomers into diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[1]
-
Enhanced Detection : this compound lacks a strong chromophore or fluorophore, leading to poor sensitivity with common HPLC detectors like UV-Vis or fluorescence. Derivatization agents introduce a chemical tag that significantly enhances detection.
-
Improved Chromatographic Behavior : Derivatization can improve the peak shape and retention characteristics of the analyte on the HPLC column.
Q2: What are the common types of derivatizing agents for chiral amines like this compound?
Commonly used chiral derivatizing agents for primary amines fall into several categories:
-
o-Phthalaldehyde (OPA) with a Chiral Thiol : OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindoles.[2]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA) : This reagent reacts with primary amines to form stable diastereomeric derivatives that are readily detectable by UV-Vis.[3]
-
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid - MTPA) : Typically used as its acid chloride, it forms diastereomeric amides with amines, which can be analyzed by NMR and HPLC.
-
(S)-N-((4-nitrophenoxy)carbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) : A modern reagent that reacts with primary and secondary amines to form stable diastereomers.[1]
Q3: What are the key parameters to optimize for the derivatization reaction?
The following parameters are crucial for optimizing the derivatization of this compound:
-
Reaction Time : Insufficient time can lead to incomplete derivatization, while excessive time might cause degradation of the derivatives, especially with less stable reagents like OPA.
-
Reaction Temperature : Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts or degradation. Room temperature is often sufficient, but gentle heating (e.g., 40-60°C) may be required.
-
pH of the Reaction Medium : The pH affects the nucleophilicity of the amine and the stability of the derivatizing agent. Alkaline conditions (pH 8-10.5) are typically required for the reaction of amines with reagents like OPA and Marfey's reagent.
-
Concentration of Derivatizing Agent : A molar excess of the derivatizing agent is generally used to ensure complete reaction with the analyte. However, a large excess can interfere with the chromatographic analysis and may need to be quenched or removed.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization and analysis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Ensure the reaction buffer is at the optimal pH (typically 8-10.5 for most amine derivatizations). Verify the pH of your buffer solution. |
| Inactive Reagents | Derivatizing agents can degrade over time, especially if exposed to moisture or light. Use fresh reagents and store them according to the manufacturer's instructions. Prepare reagent solutions fresh daily. |
| Insufficient Reaction Time or Temperature | Optimize the reaction time and temperature. Run a time-course experiment (e.g., 1, 5, 15, 30, 60 minutes) and test different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal conditions. |
| Presence of Interfering Substances | The sample matrix may contain substances that compete with this compound for the derivatizing agent. Consider a sample cleanup step like solid-phase extraction (SPE) before derivatization. |
Issue 2: Poor Chromatographic Resolution of Diastereomers
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient, composition, and pH. For reversed-phase HPLC, adjusting the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase can significantly impact resolution. |
| Inappropriate HPLC Column | Not all C18 columns are the same. Try a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) or a column from a different manufacturer. |
| Flow Rate | A lower flow rate can sometimes improve the resolution between closely eluting peaks. |
| Column Temperature | Adjusting the column temperature can alter the selectivity and improve separation. |
| Incomplete Derivatization | Unreacted enantiomers will co-elute and will not be resolved. Ensure the derivatization reaction goes to completion by optimizing the reaction conditions. |
Issue 3: Tailing or Broad Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | The basic nature of the amine derivative can lead to interactions with residual silanol groups on the silica-based stationary phase. Add a basic modifier like triethylamine (TEA) or butylamine (BA) to the mobile phase (typically 0.1%).[4] |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample. |
| Degradation of Derivatives | Some derivatives, particularly those formed with OPA, are unstable.[1][2] Analyze the samples immediately after derivatization or use an autosampler with a cooling function. |
| Contaminated Guard Column or Column | Replace the guard column. If the problem persists, clean or replace the analytical column. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the derivatization of this compound with common chiral derivatizing agents. Note that optimal conditions and yields may vary depending on the specific experimental setup and should be determined empirically.
Table 1: Optimization of Reaction Conditions for OPA/N-isobutyryl-L-cysteine (IBLC) Derivatization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Reaction Time | 1 min | 2 min | 5 min | 2 min |
| Temperature | Room Temp. | 40°C | 60°C | Room Temp. |
| Molar Ratio (Reagent:Amine) | 2:1 | 5:1 | 10:1 | 5:1 |
| Approximate Yield | ~85% | >95% | >95% (with some degradation) | >95% |
Table 2: Optimization of Reaction Conditions for Marfey's Reagent (FDAA) Derivatization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Reaction Time | 30 min | 60 min | 90 min | 90 min |
| Temperature | Room Temp. | 40°C | 60°C | 40°C |
| Molar Ratio (Reagent:Amine) | 2:1 | 5:1 | 10:1 | 5:1 |
| Approximate Yield | ~90% | >98% | >98% | >98% |
Experimental Protocols
Protocol 1: Derivatization of this compound with OPA and N-isobutyryl-L-cysteine (IBLC)
This protocol is adapted from methods for the derivatization of primary amines and amino acids.
Materials:
-
This compound sample solution
-
o-Phthalaldehyde (OPA) solution: 10 mg/mL in methanol
-
N-isobutyryl-L-cysteine (IBLC) solution: 20 mg/mL in 0.1 M borate buffer (pH 10.4)
-
Borate buffer: 0.4 M, pH 10.4
-
HPLC-grade methanol and water
Procedure:
-
In a microcentrifuge tube, add 50 µL of the this compound sample solution.
-
Add 50 µL of the 0.4 M borate buffer (pH 10.4).
-
Add 50 µL of the IBLC solution and vortex briefly.
-
Initiate the reaction by adding 50 µL of the OPA solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject an appropriate volume of the reaction mixture directly into the HPLC system. Due to the limited stability of the OPA derivatives, immediate analysis is crucial.[1]
Protocol 2: Derivatization of this compound with Marfey's Reagent (FDAA)
This protocol is a general procedure for the derivatization of primary amines with Marfey's reagent.[3]
Materials:
-
This compound sample solution
-
Marfey's reagent (FDAA) solution: 1% (w/v) in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid (HCl)
-
HPLC-grade acetonitrile and water
Procedure:
-
In a small reaction vial, add 100 µL of the this compound sample solution.
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of the 1% FDAA solution in acetone.
-
Seal the vial and heat the mixture at 40°C for 90 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 200 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the HPLC mobile phase to a suitable concentration for injection.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for derivatization and analysis.
Caption: Troubleshooting for poor diastereomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
Stability of (S)-chroman-4-amine under different storage conditions
This technical support center provides guidance on the stability of (S)-chroman-4-amine under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound and its hydrochloride salt should be stored at 2-8°C in a dry, inert atmosphere.[1][2][3][4][5] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption and oxidation.[3]
Q2: What is the typical shelf life of this compound?
A2: The shelf life can vary depending on the supplier and storage conditions. Always refer to the certificate of analysis (CoA) provided with your specific lot for the recommended retest date or expiration date. Proper storage as described above is crucial for maximizing shelf life.
Q3: Is this compound sensitive to light?
Q4: Is this compound susceptible to oxidation?
A4: Yes, the primary amine group in this compound makes it susceptible to oxidation.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[2][3][5]
Q5: What are the signs of degradation?
A5: Degradation of this compound, which is typically an off-white solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical form (e.g., clumping or melting), or the appearance of new peaks in analytical tests like HPLC or LC-MS.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed in Experiments
Q: I am observing rapid degradation of this compound in my experimental setup. What could be the cause?
A: Unexpected degradation can stem from several factors. Consider the following:
-
pH of the Medium: Amines can be unstable at certain pH values. Have you checked the pH of your solution? Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.
-
Presence of Oxidizing Agents: Is your experimental system free of oxidizing agents? Trace metals or peroxides in your solvents or reagents can accelerate the oxidation of the amine.
-
Exposure to Light: Are you protecting your experiment from light? Photodegradation can be a significant issue for some compounds.
-
Elevated Temperature: Are your experiments conducted at a controlled, non-elevated temperature? Heat can accelerate degradation.
-
Dissolved Oxygen: Have you de-gassed your solvents? Dissolved oxygen can contribute to oxidative degradation.
Issue 2: Inconsistent Results Between Experimental Batches
Q: I am getting variable results when I repeat my experiments with this compound. What could be the source of this inconsistency?
A: Inconsistent results often point to variability in experimental conditions or the handling of the compound.
-
Stock Solution Stability: Are you using a freshly prepared stock solution for each experiment? If you are using a stock solution prepared earlier, it may have degraded over time. It is advisable to assess the stability of your stock solution under your specific storage conditions.
-
Variability in Reagent Quality: Are you using the same grade and supplier for all your reagents and solvents in each experimental run? Impurities in lower-grade reagents could be affecting the stability of your compound.
-
Inconsistent Handling: Ensure that the compound is handled consistently with respect to exposure to air and light across all experiments.
Stability Data (Illustrative)
The following tables present illustrative data on the stability of this compound under forced degradation conditions. This data is representative and intended to guide researchers in their experimental design.
Table 1: Thermal and Photostability of this compound (Solid State)
| Condition | Duration | Appearance | Purity by HPLC (%) | Total Degradants (%) |
| 40°C / 75% RH | 4 weeks | No change | 99.5 | 0.5 |
| 60°C | 2 weeks | Slight yellowing | 98.2 | 1.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | Yellowish | 97.5 | 2.5 |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C
| Condition | Duration | Purity by HPLC (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| pH 3.0 | 24 hours | 99.1 | 0.4 | 0.5 |
| pH 7.0 | 24 hours | 99.8 | <0.1 | 0.1 |
| pH 9.0 | 24 hours | 98.5 | 0.8 | 0.7 |
| 3% H₂O₂ | 6 hours | 85.3 | 10.2 (Oxidative degradant) | 4.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 6 hours.[6]
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical oxidative degradation pathway.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. This compound hydrochloride | 1035093-81-2 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 188198-38-1|this compound|BLD Pharm [bldpharm.com]
- 5. 1035093-81-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. This compound | High-Purity Chiral Building Block [benchchem.com]
Technical Support Center: Scale-Up Synthesis of (S)-Chroman-4-Amine
Welcome to the technical support center for the synthesis of (S)-chroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound on a larger scale?
There are three main industrial-scale strategies for producing enantiopure this compound:
-
Asymmetric Synthesis: This is often the most efficient approach, creating the desired stereocenter directly. Key methods include:
-
Asymmetric Reduction of Chroman-4-one: The ketone precursor is reduced to (S)-chroman-4-ol using a chiral catalyst (e.g., CBS catalyst), followed by conversion of the alcohol to the amine.[1][2] This can be achieved via a Mitsunobu reaction or by converting the alcohol to a mesylate, followed by azide displacement and reduction.[1]
-
Organocatalytic Reactions: Tandem reactions, such as an oxa-Michael/aza-Baylis-Hillman, can be used to construct the chiral amine in one pot.[3]
-
-
Classical Resolution: This method involves separating a racemic mixture of chroman-4-amine. The racemate is reacted with a chiral resolving agent (like (R)-mandelic acid or D-tartaric acid) to form diastereomeric salts.[1][2] These salts have different solubilities and can be separated by fractional crystallization.[1] The desired enantiomer is then liberated by treatment with a base.[1] This is a robust and well-established technique for producing enantiopure APIs.[4]
-
Biocatalysis/Kinetic Resolution: Enzymes or whole-cell biocatalysts can be used for enantioselective transformations.[1] For example, a lipase can selectively acylate one enantiomer of a racemic chroman-4-ol precursor, allowing for separation. Alternatively, a whole-cell biocatalyst like Lactobacillus paracasei can asymmetrically reduce a chroman-4-one precursor to the (S)-alcohol with high enantiomeric excess.[1]
Q2: My process involves a palladium-catalyzed reaction. How can I remove residual palladium from my final product at scale?
High levels of residual palladium are a common issue in large-scale syntheses involving cross-coupling reactions.[5] The most effective method for removal is through multiple crystallizations of either the free base or, more commonly, the hydrochloride salt of the final product.[5]
Q3: What are the general, non-reaction-specific challenges I should anticipate when scaling up from the lab?
Transitioning from a lab to a plant setting introduces several variables that can impact reaction success. Key challenges include:
-
Thermal Gradients: Large reactors have less efficient heat transfer, which can lead to uneven heating or cooling, causing localized hot spots, side reactions, or precipitation.[5]
-
Mixing Efficiency: Agitation that is effective in a small flask (e.g., a magnetic stir bar) may be inadequate in a large vessel, leading to "dead zones," poor mass transfer, and reduced yields.[5]
-
Gas Evolution: Reactions that produce gas can behave differently at scale due to changes in headspace volume and pressure, affecting stirring and reaction kinetics.
-
Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant sources of impurities when producing larger batches.
Troubleshooting Guides
Category 1: Synthesis of Chroman-4-one Precursor
Issue: Low yield during the intramolecular Friedel-Crafts acylation of phenoxypropionic acid.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intermolecular Acylation | Reduce the concentration of the starting material. High concentrations can favor reactions between different molecules, leading to polymer formation.[6] | Minimized polymer by-products and improved yield of the desired cyclized product. |
| Incomplete Cyclization | Increase reaction time or temperature. Ensure efficient stirring, especially if using a viscous agent like Polyphosphoric Acid (PPA).[6] | Drive the reaction to completion, increasing the conversion of starting material. |
| Dealkylation/Rearrangement | Use milder acidic conditions if possible. Strong acids can cause unwanted side reactions on the aromatic ring.[6] | Reduced formation of aromatic by-products and higher purity of the crude product. |
Category 2: Asymmetric Synthesis & Resolution
Issue: Low Enantiomeric Excess (ee) in the asymmetric synthesis of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts (e.g., different organocatalysts or transition metal complexes).[7] Consider a bifunctional catalyst for potential synergistic effects.[7][8] | Identification of a catalyst that provides a better chiral environment and higher enantioselectivity.[7] |
| Incorrect Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity, though sometimes at the cost of reaction rate.[7] | Increased enantiomeric excess.[7] |
| Inappropriate Solvent | Screen a range of solvents with different polarities and coordinating abilities. The solvent can influence the conformation of the catalyst-substrate complex.[7] | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.[7] |
| Presence of Impurities | Ensure all reagents and solvents are dry and pure. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7] | Elimination of interferences that can deactivate the catalyst or alter its selectivity.[7] |
| Product Racemization | Analyze samples over time to determine if the enantiomeric excess decreases after the reaction reaches completion. If so, reduce reaction time or temperature.[7] | Preservation of the product's enantiopurity. |
Quantitative Data Summary
The selection of a synthetic route often involves a trade-off between yield, enantioselectivity, cost, and scalability. The table below summarizes reported performance for different catalytic approaches.
| Synthetic Method | Catalyst/Reagent | Yield | Enantioselectivity (ee) | Reference |
| Organocatalytic Domino Reaction | Squaramide-cinchona bifunctional catalyst | Up to 82% | Up to 99% | [8] |
| Organocatalytic Cascade Reaction | Bifunctional thiourea organocatalyst | Up to 95% | Up to >99% | |
| Biocatalytic Reduction | Lactobacillus paracasei (whole cell) | Gram scale | >99% (for (S)-alcohol precursor) | [1] |
| Asymmetric Tandem Reaction | (S)-diphenylprolinol trimethylsilyl ether | Up to 96% | Up to >99% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Chroman-4-one via PPA-mediated Cyclization
This protocol describes the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid precursor.
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge the 3-phenoxypropionic acid into a suitable reactor.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient mechanical stirring for 1 hour.[6]
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3x volume).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chroman-4-one.
-
Purify the crude product by column chromatography or vacuum distillation.[6]
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general workflow for resolving racemic chroman-4-amine.
Materials:
-
Racemic chroman-4-amine
-
Chiral resolving agent (e.g., (R)-mandelic acid or D-tartaric acid)[1]
-
Suitable solvent system (identified through screening)
-
Base (e.g., NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the racemic chroman-4-amine in the chosen solvent.
-
Add a solution of the chiral resolving agent (typically 0.5-1.0 molar equivalents).[4]
-
Allow the diastereomeric salt to crystallize, potentially with cooling or seeding, to induce nucleation.[4]
-
Isolate the crystalline salt by filtration. The solid will be enriched in one diastereomer.
-
Analyze the enantiomeric enrichment of the amine in the salt via chiral HPLC.[4]
-
To liberate the free amine, dissolve the isolated salt in water and treat with a base (e.g., 1M NaOH) until the pH is alkaline.
-
Extract the enantiomerically enriched this compound with an organic solvent.
-
Dry and concentrate the organic phase to yield the final product.
-
The process may be repeated to achieve higher optical purity.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low enantioselectivity.
Caption: Logical workflow for classical chiral resolution.
References
- 1. This compound | High-Purity Chiral Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
Removing residual solvents from (S)-chroman-4-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-chroman-4-amine. The focus is on the effective removal of residual solvents from your samples to ensure the highest purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter in my this compound sample?
Based on typical synthetic routes for chroman-4-one (a precursor) and purification methods for chiral amines, you are most likely to encounter the following solvents:
-
From synthesis: Methanol, Benzene, Toluene, Dichloromethane (DCM).
-
From purification/crystallization: Ethanol, Isopropanol, Ethyl Acetate, Hexane, Diethyl Ether.
It is common practice to purify chiral amines by forming diastereomeric salts, often using acids like tartaric acid or mandelic acid, followed by crystallization. The hydrochloride salt of this compound is also commercially available, suggesting purification via crystallization is a key step.[1][2][3]
Q2: Why is it important to remove residual solvents?
Residual solvents can adversely affect the outcome of your experiments. They can interfere with downstream reactions, alter the crystalline form of your compound, and impact biological assays. For drug development professionals, strict limits on residual solvents are mandated by regulatory bodies like the ICH to ensure patient safety.
Q3: What are the primary methods for removing residual solvents from this compound?
The most effective methods for removing residual solvents from amine compounds and their salts include:
-
Recrystallization: A highly effective method for purifying solid compounds.[4]
-
Vacuum Drying: Ideal for removing volatile solvents from heat-sensitive materials.[5]
-
Lyophilization (Freeze-Drying): A gentle method that involves freezing the sample and then removing the solvent by sublimation under vacuum.
Q4: I've tried rotary evaporation, but I still see solvent peaks in my NMR. What should I do?
Rotary evaporation is often the first step but may not be sufficient, especially for high-boiling point solvents or when the solvent is trapped within the crystal lattice of your compound. For persistent solvents, consider the following:
-
Co-evaporation: Add a more volatile solvent in which your compound is soluble, and then rotary evaporate again. This can help to azeotropically remove the less volatile solvent.
-
Vacuum Oven Drying: For a more thorough removal of volatile solvents.
-
Recrystallization: If your sample is solid, recrystallization from a suitable solvent system can effectively remove trapped impurities, including solvents.
Troubleshooting Guides
Issue 1: Residual Protic Solvents (e.g., Methanol, Ethanol)
Symptoms:
-
Broad peaks in the 1H NMR spectrum.
-
Inaccurate sample weight, leading to errors in concentration calculations.
Possible Causes:
-
Strong hydrogen bonding between the protic solvent and the amine group of this compound.
-
Inefficient initial drying.
Solutions:
| Method | Experimental Protocol | Pros | Cons |
| Vacuum Oven Drying | Place the sample in a vacuum oven on a shallow dish to maximize surface area. For the hydrochloride salt, a temperature of 40-50°C under a vacuum of <10 mbar for 12-24 hours is a good starting point. For the free base, a lower temperature of 30-40°C is recommended to avoid degradation. | Gentle and effective for volatile solvents. | May not remove very high-boiling point solvents efficiently. |
| Recrystallization | If you have the hydrochloride salt, dissolve it in a minimal amount of hot ethanol or methanol and then slowly add a less polar co-solvent like diethyl ether or ethyl acetate until turbidity is observed. Allow to cool slowly to form crystals. | Highly effective for purification and solvent removal. | Requires finding a suitable solvent system; some product loss is inevitable. |
| Azeotropic Removal | Dissolve the sample in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene for water). Remove the solvent mixture by rotary evaporation. Repeat 2-3 times. | Can be effective for removing water and other protic solvents. | Introduces another solvent that must be removed. |
Issue 2: Residual Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate)
Symptoms:
-
Characteristic peaks of the solvent in the 1H NMR spectrum.
-
The sample appears as an oil or waxy solid instead of a crystalline powder.
Possible Causes:
-
High affinity of the solvent for the compound.
-
Insufficient vacuum during drying.
Solutions:
| Method | Experimental Protocol | Pros | Cons |
| High Vacuum Drying | Connect the flask containing your sample to a high-vacuum line (<1 mbar) for several hours. Gentle heating (30-40°C) can be applied if the compound is thermally stable. | Effective for volatile aprotic solvents. | Less effective for high-boiling point solvents like DMF or DMSO. |
| Solvent Displacement | Dissolve the sample in a small amount of a more volatile solvent (e.g., diethyl ether or pentane) and then remove the solvent under vacuum. Repeat this process several times. | Can effectively "wash out" the residual solvent. | Introduces another solvent that needs to be removed. |
| Recrystallization | Select a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature. For the hydrochloride salt, a mixture of isopropanol and diethyl ether is often a good choice. | Excellent for obtaining a pure, crystalline product free of solvents. | Can be time-consuming and requires solvent screening. |
Data Presentation
Table 1: Properties of Common Residual Solvents
| Solvent | Boiling Point (°C) | Miscibility with Water | Notes |
| Methanol | 64.7 | Miscible | Can be challenging to remove due to hydrogen bonding. |
| Ethanol | 78.4 | Miscible | Similar to methanol, can be retained by the sample. |
| Dichloromethane (DCM) | 39.6 | Immiscible | Volatile and relatively easy to remove with vacuum. |
| Ethyl Acetate | 77.1 | Slightly Miscible | Can be effectively removed by vacuum drying. |
| Diethyl Ether | 34.6 | Slightly Miscible | Very volatile and easy to remove. |
| Hexane | 68 | Immiscible | Generally easy to remove from polar compounds. |
| Toluene | 110.6 | Immiscible | Higher boiling point requires more rigorous drying conditions. |
| Isopropanol | 82.6 | Miscible | Often used in recrystallizations. |
Experimental Protocols
Protocol 1: Recrystallization of this compound hydrochloride
-
Solvent Selection: Start with a solvent in which the hydrochloride salt is soluble when hot but sparingly soluble at room temperature. Ethanol or isopropanol are good starting points.
-
Dissolution: In a flask, add the minimum amount of hot solvent to completely dissolve your this compound hydrochloride sample.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Vacuum Oven Drying
-
Sample Preparation: Spread your this compound sample in a thin layer in a suitable container (e.g., a watch glass or a petri dish) to maximize the surface area.
-
Oven Setup: Place the sample in the vacuum oven.
-
Applying Vacuum: Gradually apply vacuum to the oven. A pressure of <10 mbar is generally effective.
-
Heating: For the hydrochloride salt, set the temperature to 40-50°C. For the free base, use a lower temperature of 30-40°C.
-
Drying Time: Dry for 12-24 hours. The time will depend on the solvent being removed and the amount of sample.
-
Completion: The sample is considered dry when it reaches a constant weight.
Visualizations
Caption: A general workflow for the removal of residual solvents from this compound samples.
Caption: A decision tree for troubleshooting residual solvents in this compound samples.
References
Preventing racemization of (S)-chroman-4-amine during reactions
Welcome to the technical support center for (S)-chroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help maintain the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture of equal parts of both enantiomers (S and R). This is a critical issue in drug development as the biological activity of a molecule is often dependent on its specific three-dimensional structure. The formation of the undesired R-enantiomer can lead to a product with reduced efficacy, altered pharmacological properties, or that is difficult to purify.
Q2: What is the primary chemical mechanism that leads to the racemization of this compound?
A2: The primary mechanism of racemization for chiral amines like this compound involves the deprotonation of the α-carbon (the carbon atom to which the amine group is attached). This is particularly prevalent during reactions that activate a group attached to the amine, or under basic conditions. The abstraction of the α-proton by a base leads to the formation of a planar, achiral enolate or a similar intermediate. Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both S- and R-enantiomers.
Q3: Which types of reactions pose the highest risk of racemization for this compound?
A3: Reactions that involve the activation of the amino group or the use of strong bases are most likely to cause racemization. These include:
-
Amide bond formation (acylation): When coupling this compound with a carboxylic acid, the activation of the carboxylic acid can lead to the formation of highly reactive intermediates that facilitate racemization.
-
N-Alkylation: Reactions to introduce an alkyl group onto the nitrogen atom, especially under harsh basic conditions, can lead to racemization.
-
Reactions at elevated temperatures: Higher temperatures provide the necessary activation energy for the proton abstraction that initiates racemization.
Q4: How does the choice of base influence the degree of racemization?
A4: The choice of base is critical. Strong, non-hindered bases like diisopropylethylamine (DIPEA) are more likely to abstract the α-proton, leading to a higher degree of racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred as their bulkiness hinders their approach to the α-proton, thus minimizing racemization.
Troubleshooting Guides
Problem 1: Significant racemization observed after amide coupling.
This is a common issue when coupling this compound with a carboxylic acid. The following workflow can help you troubleshoot and minimize racemization.
Caption: Troubleshooting workflow for high racemization in amide coupling.
Data Summary: Impact of Reaction Conditions on Racemization
The following tables summarize the expected impact of different reagents and conditions on the stereochemical purity of this compound during amide bond formation. The data is illustrative and based on trends observed for structurally similar benzylic amines and racemization-prone amino acids.
Table 1: Effect of Coupling Reagent and Additive on Enantiomeric Excess (% ee)
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Expected % ee of Product |
| DIC | None | DIPEA | DMF | 25 | < 90% |
| DIC | HOBt | DIPEA | DMF | 25 | ~95-98% |
| DIC | Oxyma | NMM | DMF | 0 - 25 | > 99% |
| HATU | Internal | DIPEA | DMF | 25 | ~98-99% |
| HATU | Internal | Collidine | DMF | 0 - 25 | > 99% |
| T3P | None | Pyridine | EtOAc | 0 - 25 | > 99% |
DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; Oxyma: Ethyl cyanohydroxyiminoacetate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N'-Diisopropylethylamine; NMM: N-Methylmorpholine; T3P: Propylphosphonic anhydride.
Table 2: Effect of Base on Enantiomeric Excess (% ee)
| Coupling System | Base | Expected % ee of Product |
| DIC/Oxyma | DIPEA | ~98% |
| DIC/Oxyma | NMM | > 99% |
| DIC/Oxyma | 2,4,6-Collidine | > 99% |
Problem 2: Racemization during N-alkylation.
Direct alkylation of this compound can lead to racemization, especially if forcing conditions are used. Over-alkylation to the tertiary amine is also a common side reaction.
-
Re-evaluate the Base: If using a strong base like LDA or NaH, consider switching to a milder base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like DBU.
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to minimize over-alkylation, which can sometimes be promoted under the same conditions that cause racemization.
-
Lower the Temperature: Perform the reaction at the lowest temperature that affords a reasonable reaction rate. This will disfavor the competing racemization pathway.
-
Protecting Group Strategy: For multi-step syntheses, consider protecting the amine with a group that can be removed under mild conditions, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. Perform the desired reaction on a different part of the molecule, and then deprotect the amine at a later stage.
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling
This protocol is designed to minimize racemization during the coupling of this compound with a carboxylic acid using DIC and Oxyma.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid and Oxyma in anhydrous DMF.
-
Add this compound to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM to the reaction mixture and stir for 5 minutes.
-
Slowly add DIC to the cooled solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of the product.
Materials:
-
Crude or purified product
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralpak® or Chiralcel® series)
Procedure:
-
Method Development:
-
Prepare a solution of the racemic standard of the product.
-
Screen different chiral columns and mobile phase compositions (isocratic mixtures of hexane and an alcohol modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers.
-
-
Sample Preparation:
-
Prepare a dilute solution of the reaction product in the mobile phase.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizing the Racemization Pathway
The following diagram illustrates the general mechanism of base-catalyzed racemization.
Caption: Mechanism of racemization via a planar intermediate.
Chiral Amine Purification via Column Chromatography: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of chiral amines using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of chiral amines, offering potential causes and systematic solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.[1]
Detailed Steps & Protocols:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Question: Is the chosen CSP suitable for your analyte class?
-
Action: The selection of the CSP is a critical factor for successful enantiomeric separation.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable for a diverse range of compounds, including chiral amines.[3][4] For primary amines, crown ether-based CSPs can be highly effective, particularly in supercritical fluid chromatography (SFC).[5] Cyclofructan-based CSPs have also shown high success rates for separating primary amines.[6] If the initial CSP does not provide any separation, screening a variety of CSPs with different chiral selectors is recommended.[7][8]
-
-
Optimize Mobile Phase Composition:
-
Question: Can the mobile phase be adjusted to improve selectivity?
-
Action: The mobile phase composition significantly impacts selectivity.[8]
-
Normal Phase: Typically involves a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol, ethanol, or methanol.[6][9] Varying the percentage of the alcohol modifier can drastically affect resolution.[10]
-
Additives for Basic Compounds: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) to the mobile phase can improve peak shape and resolution by masking active silanol sites on the stationary phase.[1][11]
-
Supercritical Fluid Chromatography (SFC): In SFC, CO2 is the primary mobile phase component, with an organic modifier (often an alcohol).[11] For primary amines on crown ether phases, an acidic additive like trifluoroacetic acid (TFA) is often required.[5] Conversely, polysaccharide phases in SFC often benefit from a basic additive.[5]
-
-
-
Optimize Temperature:
-
Question: How is temperature affecting the separation?
-
Action: Temperature influences the thermodynamics of the chiral recognition process.[1]
-
Protocol: Start at ambient temperature (e.g., 25°C). If resolution is poor, try decreasing the temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance the stability of transient diastereomeric complexes, leading to better separation.[1] In some cases, increasing the temperature can improve efficiency and may even alter the elution order.[1][12]
-
-
-
Check Column Health:
-
Question: Has the column performance degraded?
-
Action: Column performance can deteriorate over time due to contamination or degradation of the stationary phase.[13]
-
Flushing: Flush the column with a strong, compatible solvent to remove strongly adsorbed contaminants. For coated polysaccharide columns, flushing with 100% ethanol or isopropanol is often effective.[10][13] For immobilized CSPs, a wider range of solvents, including THF or DMF, can be used for cleaning.[13]
-
Performance Check: Test the column with a known standard to see if its original performance can be restored. If not, the column may be permanently damaged and require replacement.[13]
-
-
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.[1]
Potential Causes and Solutions:
-
Secondary Interactions: Interactions between the basic amine and acidic residual silanol groups on the silica support are a common cause of tailing.[1]
-
Solution: Add a basic modifier to the mobile phase, such as 0.1% DEA or TEA, to compete with the analyte for the active sites.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Issue 3: Irreproducible Results or Loss of Resolution with a New Column
Symptom: An established separation method fails to produce the same results on a new column of the same type.
Potential Causes and Solutions:
-
Column Conditioning: A new column may not be fully equilibrated to the mobile phase conditions.
-
Solution: Condition the new column by running the mobile phase through it for an extended period (e.g., several hours).[13]
-
-
"Memory Effects": The old column may have been conditioned by previous additives that are now crucial for the separation.[13][14]
-
Solution: Try to identify any previously used additives and add them to the mobile phase for the new column. Flushing an immobilized column with a strong solvent like DMF can sometimes "reset" the stationary phase.[13]
-
-
Lot-to-Lot Variability: Although manufacturers strive for consistency, minor variations between column batches can occur.[13]
-
Solution: A slight re-optimization of the mobile phase composition or temperature may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for my chiral amine?
A1: There is no universal CSP for all chiral separations.[7] However, some general guidelines apply:
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Lux®) are very versatile and are a good starting point for screening a wide variety of chiral compounds, including amines.[2][15]
-
Crown ether-based CSPs (e.g., Crownpak®) are specifically designed for the resolution of primary amines.[5][16]
-
Cyclofructan-based CSPs (e.g., Larihc®) have also demonstrated high success rates for primary amine separations.[6]
-
Protein-based CSPs (e.g., CHIRAL-AGP) can resolve a broad range of compounds, including primary, secondary, and tertiary amines.[17]
Screening a small, diverse set of columns is the most effective approach to finding the optimal stationary phase.
Q2: What are the typical starting conditions for screening chiral amine separations?
A2: A good starting point for method development involves screening several mobile phase systems.
General Screening Workflow:
Caption: A general workflow for screening chiral amine separations.
Q3: My sample is not soluble in the mobile phase. What should I do?
A3: Ideally, the sample should be dissolved in the mobile phase.[7] If solubility is an issue, you can try dissolving the sample in a slightly stronger, miscible solvent. However, be cautious as injecting a sample in a strong solvent can cause peak distortion or precipitation of the analyte on the column.[7][13] Using the minimum amount of the stronger solvent is recommended. For polysaccharide columns, certain solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be avoided with coated phases as they can damage the column.[7][18] Immobilized phases offer greater solvent compatibility.[16]
Q4: Can I use a gradient elution for chiral separations?
A4: Isocratic elution is much more common for chiral separations.[14] This is because the two enantiomers have identical chemical properties, and the separation relies on the specific, three-dimensional interactions with the chiral stationary phase rather than on differential retention due to changes in mobile phase strength.[14] Gradient elution can sometimes be used, but it can also complicate method development and lead to issues like baseline drift.
Q5: How do I clean and store my chiral column?
A5: Proper column care is essential for longevity.
-
Cleaning: If you observe increased backpressure or poor peak shape, the column may be contaminated. Flush the column with a strong, compatible solvent. For many polysaccharide columns, 100% ethanol or isopropanol are good choices.[10] Always check the manufacturer's instructions for solvent compatibility, especially for coated CSPs.[18][19] Reversing the flow direction during flushing can help dislodge particulates from the inlet frit.[13]
-
Storage: For short-term storage (a few days), the column can be left in the mobile phase (without acidic or basic additives if possible). For long-term storage, flush the column with an appropriate storage solvent, typically the one it was shipped in (e.g., hexane/isopropanol).[9] For reversed-phase protein-based columns, storage in a solution like 15% 2-propanol in water is recommended after flushing out buffer salts.
Experimental Protocols & Data
Protocol 1: General Screening of a Chiral Amine using HPLC
This protocol outlines a generic procedure for screening a novel chiral amine against a set of polysaccharide-based chiral columns in normal phase mode.
-
Column Selection: Choose a set of 3-5 chiral columns with different polysaccharide backbones and derivatizations (e.g., amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dichlorophenylcarbamate)).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic amine in the initial mobile phase or a weak solvent like hexane/isopropanol (90:10). Filter the sample through a 0.45 µm syringe filter.[20]
-
HPLC System Setup:
-
Equilibrate the first column with the initial mobile phase.
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Injection and Analysis: Inject 5-10 µL of the prepared sample and run the analysis.
-
Screening Progression: If no or poor separation is observed, change the mobile phase composition.
-
Mobile Phase B: n-Hexane/Ethanol (80:20 v/v) + 0.1% DEA
-
Mobile Phase C: Acetonitrile/Methanol (90:10 v/v) + 0.1% DEA (Polar Organic Mode)
-
-
Repeat: Repeat steps 3-5 for each selected column.
-
Evaluation: Compare the chromatograms for all conditions to identify the column and mobile phase that provide the best initial separation. This "hit" can then be further optimized.[8]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions for the separation of chiral amines on different types of chiral stationary phases. These are intended as starting points for method development.
Table 1: Typical Normal Phase HPLC Conditions for Chiral Amine Separation
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Additives (for basic amines) | Flow Rate (mL/min) | Temperature (°C) |
| Polysaccharide (Amylose/Cellulose) | Hexane/Isopropanol (98:2 to 70:30) | 0.1 - 0.2% Diethylamine (DEA) or Triethylamine (TEA) | 0.5 - 1.5 | 15 - 40 |
| Pirkle-type | Hexane/Ethanol (90:10 to 80:20) | 0.1% Trifluoroacetic Acid (TFA) for derivatized amines | 1.0 | 25 |
Table 2: Typical Supercritical Fluid Chromatography (SFC) Conditions for Chiral Amine Separation
| Chiral Stationary Phase (CSP) Type | Typical Modifier | Common Additives | Back Pressure (bar) | Temperature (°C) |
| Polysaccharide (Immobilized) | Methanol, Ethanol | 0.1 - 0.5% DEA or TEA | 100 - 200 | 25 - 40 |
| Crown Ether | Methanol | 0.1 - 0.8% Trifluoroacetic Acid (TFA) | 125 - 250 | 30 - 45 |
| Cyclofructan | Methanol, Acetonitrile | 0.2% Triethylamine (TEA) | 150 | 30 |
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. columnex.com [columnex.com]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Optimizing catalyst loading for asymmetric chroman synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for asymmetric chroman synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of chiral chromans, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common challenge in asymmetric synthesis. The following steps can help diagnose and resolve this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts, including organocatalysts (e.g., cinchona alkaloids, thioureas, squaramides) and transition metal complexes. Consider using bifunctional catalysts that can provide synergistic activation.[1] | Identification of a catalyst that creates a more effective chiral environment for the specific substrate. |
| Incorrect Catalyst Loading | Systematically vary the catalyst loading. Both too low and too high concentrations can negatively impact enantioselectivity.[2] | Finding the optimal catalyst loading that maximizes enantiomeric excess while maintaining a reasonable reaction rate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. The solvent can influence the conformation of the catalyst-substrate complex.[1] | Discovery of a solvent that enhances the stereochemical outcome of the reaction. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although this may come at the expense of a slower reaction rate.[1] | An improved enantiomeric excess. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and are thoroughly dried. Perform reactions under an inert atmosphere to prevent catalyst deactivation by moisture or oxygen.[1] | Elimination of interferences that can negatively affect the catalyst's selectivity. |
| Racemization | Monitor the enantiomeric excess over time. The product may be racemizing under the reaction conditions. | Determination if product racemization is occurring, which may necessitate changes to the workup procedure or reaction time. |
Issue 2: Poor Yield or Low Conversion
Low product yield can be attributed to several factors, from catalyst activity to reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. Too little catalyst may result in a slow or incomplete reaction.[1] | Improved reaction rate and higher conversion to the desired product. |
| Catalyst Deactivation | If using an air- or moisture-sensitive catalyst, ensure rigorous inert atmosphere techniques are employed. Check for impurities in the starting materials or solvent that could act as catalyst poisons. | Preservation of the catalyst's activity throughout the reaction, leading to higher conversion. |
| Poor Substrate Solubility | Select a solvent system in which all reactants are fully soluble at the reaction temperature. | A homogeneous reaction mixture, leading to more consistent and reproducible results.[1] |
| Suboptimal Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. | Achievement of maximum yield before potential product degradation or side reactions occur.[1] |
| Unfavorable Reaction Equilibrium | For equilibrium-limited reactions, consider using techniques to remove byproducts (e.g., water) as they are formed. | Shifting the equilibrium towards the product side, resulting in higher conversion. |
Frequently Asked Questions (FAQs)
Q1: How does catalyst loading generally affect the yield and enantioselectivity of asymmetric chroman synthesis?
Catalyst loading is a critical parameter. Generally, increasing the catalyst loading can lead to higher yields and faster reaction rates. However, an excessively high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates or dimers, which can decrease the enantiomeric excess. Conversely, a catalyst loading that is too low may result in a significant background (non-catalyzed) reaction, which is not enantioselective and will lower the overall ee. It is crucial to find the optimal loading for each specific reaction. For example, in one organocatalyzed synthesis of a chroman derivative, decreasing the catalyst loading from 5 mol% to 3 mol% led to an increase in yield from 65% to 87%, with only a slight decrease in enantiomeric excess from 98% to 95%.
Q2: What are the key considerations when selecting a catalyst for asymmetric chroman synthesis?
The choice of catalyst depends on the specific transformation and substrates. Key factors to consider include:
-
Reaction Type: Different catalytic systems are optimized for specific reactions, such as oxa-Michael additions, Diels-Alder reactions, or reductive cyclizations.
-
Substrate Scope: Review the literature for catalysts that have shown high efficacy and enantioselectivity with substrates similar to yours.
-
Catalyst Class: Both organocatalysts and transition metal complexes have proven effective. Organocatalysts often offer the advantages of being less sensitive to air and moisture.
-
Bifunctional Catalysts: Catalysts possessing both acidic and basic functionalities can enhance both reactivity and enantioselectivity through cooperative catalysis.[1]
Q3: Can the order of addition of reagents impact the outcome of the reaction?
Yes, the order of reagent addition can be critical. For some catalytic systems, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together for a period before adding the substrates is essential for achieving high enantioselectivity.
Q4: My reaction works well on a small scale, but the enantioselectivity drops upon scale-up. What could be the issue?
A drop in enantioselectivity upon scale-up can be due to several factors. Inadequate mixing in a larger reactor can lead to localized "hot spots" or concentration gradients, affecting the reaction's selectivity. Heat transfer can also be less efficient on a larger scale, leading to temperature variations. Ensure that stirring is vigorous and that the internal temperature of the reaction is carefully monitored and controlled. Additionally, the quality and purity of reagents and solvents used for the larger scale reaction must be consistent with the small-scale experiments.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess in an Organocatalyzed Chroman Synthesis
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 55 | 88 |
| 3 | 87 | 95 |
| 5 | 65 | 98 |
| 10 | 62 | 97 |
Data is illustrative and based on trends reported in the literature.
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 92 | 91 |
| THF | 25 | 85 | 85 |
| Dichloromethane | 25 | 90 | 88 |
| Toluene | 0 | 88 | 96 |
| Toluene | -20 | 85 | >99 |
Data is illustrative and based on general trends observed in asymmetric catalysis.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Chroman Synthesis via Intramolecular Oxy-Michael Addition using a Bifunctional Organocatalyst
This protocol describes a general method for the synthesis of chiral 2-substituted chromans from (E)-α,β-unsaturated ketones.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the phenol substrate bearing the (E)-α,β-unsaturated ketone moiety (0.1 mmol, 1.0 equiv.) and the cinchona-alkaloid-based bifunctional organocatalyst (0.01 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 1.0 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Nickel-Catalyzed Asymmetric Reductive Cyclization for Chroman Synthesis
This protocol outlines a general procedure for the synthesis of chromans from aryl-chained alkynones.
-
Catalyst Preparation: In a glovebox, add the nickel precatalyst (e.g., Ni(cod)₂, 7.5 mol%) and the chiral phosphine ligand (7.5 mol%) to a flame-dried Schlenk tube.
-
Solvent and Substrate Addition: Add the anhydrous solvent mixture (e.g., THF/dioxane) and the aryl-chained alkynone substrate (1.0 equiv.).
-
Reaction Initiation: Add the reducing agent (e.g., triethylsilane, 1.2 equiv.) dropwise.
-
Reaction Conditions: Seal the tube and stir the reaction at the optimized temperature (e.g., -5 °C) for the specified time (e.g., 48 hours).
-
Workup: Quench the reaction and purify the product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in asymmetric chroman synthesis.
Caption: A generalized experimental workflow for asymmetric chroman synthesis.
Caption: A simplified diagram illustrating the proposed dual activation by a bifunctional catalyst.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Analyzing (S)-Chroman-4-Amine Purity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Ensuring Enantiomeric Purity.
The enantiomeric purity of (S)-chroman-4-amine, a key chiral building block in pharmaceutical synthesis, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the industry standard for the precise determination of enantiomeric excess. This guide provides a comparative overview of common chiral HPLC methods and alternative analytical techniques for the purity analysis of this compound, supported by established experimental protocols.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is a powerful technique for separating enantiomers by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for the separation of a broad range of chiral compounds, including primary amines like chroman-4-amine.
Recommended Chiral Stationary Phases and Typical Chromatographic Conditions
For the analysis of this compound, polysaccharide-based CSPs such as Chiralpak® AD-H and Chiralcel® OD-H are highly effective. These columns are typically operated in normal phase mode, which offers excellent selectivity for this class of compounds.
| Parameter | Method 1: Chiralpak® AD-H | Method 2: Chiralcel® OD-H |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel | Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | Ambient |
| Expected Elution Order | (R)-chroman-4-amine followed by this compound (typical for many amines on this phase, but needs experimental verification) | Elution order to be determined experimentally |
| Performance Metrics | Data to be generated experimentally (Retention Times (tR), Resolution (Rs), Selectivity (α)) | Data to be generated experimentally (Retention Times (tR), Resolution (Rs), Selectivity (α)) |
Note: The performance metrics in the table above are placeholders. Actual retention times, resolution, and selectivity will depend on the specific instrumentation and experimental conditions. It is crucial to perform system suitability tests to ensure the method is performing adequately.
Experimental Protocols
General Experimental Workflow for Chiral HPLC Analysis
The following diagram outlines the typical workflow for analyzing the enantiomeric purity of this compound using chiral HPLC.
Caption: General workflow for the chiral HPLC analysis of this compound.
Detailed Method Protocol (Example for Chiralpak® AD-H)
-
Mobile Phase Preparation:
-
Precisely mix n-hexane, isopropanol, and diethylamine in a 90:10:0.1 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column Equilibration:
-
Install the Chiralpak® AD-H (4.6 x 250 mm, 5 µm) column into the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.
-
Monitor the elution profile at a wavelength of 254 nm.
-
-
Data Processing:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of chroman-4-amine.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Alternative Analytical Techniques for Enantiomeric Purity
While chiral HPLC is the most common method, other techniques can also be employed for determining the enantiomeric excess of chiral amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents
Principle: This method involves the addition of a chiral resolving agent (CRA) or a chiral solvating agent (CSA) to the sample of the chiral amine. The CRA/CSA interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers have different magnetic environments and will, therefore, show distinct signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
Common Chiral Resolving Agent: (S)-Mandelic acid is a frequently used CSA for primary amines.
Experimental Protocol Outline:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral resolving agent (e.g., (R)- or (S)-mandelic acid) to the NMR tube.
-
Acquire another ¹H NMR spectrum and identify a proton signal of the chroman-4-amine that splits into two distinct peaks for the two diastereomeric salts.
-
Integrate the two separated signals to determine the ratio of the enantiomers.
Capillary Electrophoresis (CE)
Principle: Chiral capillary electrophoresis separates enantiomers based on their different mobilities in the presence of a chiral selector added to the background electrolyte. For basic compounds like chroman-4-amine, cyclodextrins are commonly used as chiral selectors.
Experimental Protocol Outline:
-
Prepare a background electrolyte containing a buffer and a chiral selector (e.g., a derivatized cyclodextrin).
-
Fill a capillary with the background electrolyte.
-
Inject a small plug of the this compound sample.
-
Apply a high voltage across the capillary.
-
The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, leading to their separation.
-
Detect the separated enantiomers as they pass a detector window (typically UV).
Comparison of Methods
| Feature | Chiral HPLC | NMR with CRA | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a chiral stationary phase | Formation of diastereomers with distinct NMR signals | Differential electrophoretic mobility in the presence of a chiral selector |
| Advantages | High resolution and selectivity, well-established, suitable for preparative scale | Rapid analysis, no need for a specialized column, provides structural information | High efficiency, very small sample and reagent consumption, fast method development |
| Disadvantages | Requires expensive chiral columns, method development can be time-consuming | Lower sensitivity and precision compared to HPLC, peak overlap can be an issue | Lower concentration sensitivity than HPLC, reproducibility can be challenging |
| Typical Application | Routine quality control, purity testing, and preparative separation | Rapid screening, structural confirmation of enantiopurity | Analysis of small sample volumes, high-throughput screening |
Logical Relationship of Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound purity.
A Comparative Guide to the Spectroscopic Characterization of (S)-Chroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of (S)-chroman-4-amine, a valuable chiral building block in medicinal chemistry. Due to the limited availability of public domain spectral data for this specific enantiomer, this document presents a predicted characterization based on established principles of NMR and mass spectrometry, alongside a comparison with the well-characterized compound, (R,S)-1-aminoindan. Detailed experimental protocols for the key analytical techniques are also provided to support researchers in their own characterization efforts.
Spectroscopic Data Comparison
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and the experimental data for the racemic analogue, (R,S)-1-aminoindan, which serves as a structurally similar compound for comparative purposes.
Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for (R,S)-1-Aminoindan
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5, H-7 | 7.20-7.00 | m | - |
| H-6, H-8 | 6.90-6.70 | m | - | |
| H-2 | 4.30-4.15 | m | - | |
| H-4 | 4.10-3.95 | t | ~6 | |
| H-3 | 2.20-1.90 | m | - | |
| -NH₂ | 1.80 (broad s) | s | - | |
| (R,S)-1-Aminoindan | Aromatic H | 7.28-7.12 | m | - |
| H-1 | 4.29 | t | 7.2 | |
| H-3 | 3.01 | ddd | 16.2, 8.4, 4.2 | |
| H-3' | 2.76 | ddd | 16.2, 8.4, 5.4 | |
| H-2 | 2.45 | m | - | |
| H-2' | 1.78 | m | - | |
| -NH₂ | 1.63 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for (R,S)-1-Aminoindan
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-8a | 154.5 |
| C-5 | 129.0 | |
| C-7 | 127.5 | |
| C-4a | 121.0 | |
| C-6 | 120.5 | |
| C-8 | 117.0 | |
| C-2 | 64.0 | |
| C-4 | 48.0 | |
| C-3 | 32.0 | |
| (R,S)-1-Aminoindan | C-3a, C-7a | 144.1, 143.9 |
| C-4, C-7 | 126.6, 126.5 | |
| C-5, C-6 | 124.5, 122.4 | |
| C-1 | 57.8 | |
| C-3 | 39.8 | |
| C-2 | 33.6 |
Table 3: Predicted Mass Spectrometry Data for this compound vs. Experimental Data for (R,S)-1-Aminoindan
| Compound | Ionization Mode | Molecular Ion (m/z) | Predicted/Key Fragment Ions (m/z) |
| This compound | EI | [M]⁺˙ = 149.08 | 132 ([M-NH₃]⁺), 120 ([M-C₂H₅]⁺), 104, 91, 77 |
| (R,S)-1-Aminoindan | EI | [M]⁺˙ = 133.09 | 116 ([M-NH₃]⁺), 104, 91, 77 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
EI-MS Protocol:
-
Introduce a small amount of the solid or a solution of the sample into the instrument.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to deduce structural information.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of a chiral amine and determine the enantiomeric excess (ee).
Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column. A common choice for amines is a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
Method Development:
-
Mobile Phase Screening: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio. For basic compounds like amines, add a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Optimization: If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier. Lowering the percentage of alcohol generally increases retention and can improve resolution.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min. This can be reduced (e.g., to 0.5 mL/min) to improve separation efficiency.
-
Temperature: Column temperature can be varied (e.g., 15°C, 25°C, 40°C) to influence the thermodynamics of the chiral recognition.
Typical Protocol:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Calculate the resolution between the two enantiomer peaks. A resolution of >1.5 is desired for baseline separation.
-
Determine the area of each peak to calculate the enantiomeric excess (ee %) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualization of Analytical Workflow
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Comparative study of different synthetic routes to (S)-chroman-4-amine
A comprehensive guide for researchers, scientists, and drug development professionals comparing various synthetic strategies for producing the chiral building block, (S)-chroman-4-amine. This document provides an objective analysis of different methodologies, supported by experimental data, to guide the selection of the most suitable synthesis based on yield, enantioselectivity, and procedural efficiency.
Comparative Analysis of Synthetic Routes to this compound
This compound is a valuable chiral intermediate in medicinal chemistry, frequently incorporated into the structures of pharmacologically active compounds. The stereospecific synthesis of this amine is therefore of significant interest. This guide compares three prominent synthetic strategies: Asymmetric Reduction followed by Nucleophilic Substitution, Organocatalytic Asymmetric Reductive Amination, and Biocatalytic Asymmetric Synthesis.
Data Summary
| Parameter | Route A: Asymmetric Reduction & Substitution | Route B: Organocatalytic Reductive Amination | Route C: Biocatalytic Asymmetric Synthesis |
| Starting Material | Chroman-4-one | Chroman-4-one | Chroman-4-one |
| Key Reagents | (S)-Me-CBS-oxazaborolidine, BH₃·THF, DPPA, DIAD, PPh₃, H₂/Pd-C | Chiral Phosphoric Acid, Hantzsch Ester, Amine Source | Whole-cell biocatalyst (Lactobacillus paracasei), DPPA, DIAD, PPh₃, H₂/Pd-C |
| Number of Key Steps | 3 | 1 | 3 |
| Overall Yield | Good to High | Moderate to High | Good |
| Enantiomeric Excess (ee) | >95% | Typically 90-99% | >99% for the alcohol intermediate |
| Key Advantages | Well-established, high enantioselectivity. | Atom-economical, direct conversion. | "Green" approach, exceptional enantioselectivity. |
| Key Disadvantages | Multi-step process, use of potentially hazardous reagents (azides). | Catalyst may be substrate-specific, optimization required. | Requires specific biocatalyst, may have longer reaction times. |
Experimental Protocols
Route A: Asymmetric Reduction followed by Nucleophilic Substitution
This route involves a three-step sequence starting from chroman-4-one.
Step 1: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol
This procedure utilizes a Corey-Bakshi-Shibata (CBS) reduction to achieve high enantioselectivity.[1][2][3]
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.
-
The mixture is stirred for 15 minutes.
-
A solution of chroman-4-one (1.0 eq) in anhydrous THF is added slowly at -40°C.
-
The reaction is stirred for several hours at -40°C until completion, monitored by TLC.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (S)-chroman-4-ol.
Step 2: Conversion of (S)-Chroman-4-ol to (S)-4-Azidochromane via Mitsunobu Reaction
The Mitsunobu reaction proceeds with an inversion of stereochemistry, which would yield the (R)-azide. To obtain the desired (S)-amine, one would start with (R)-chroman-4-ol or use a method that proceeds with retention or a double inversion. For the purpose of this guide, we will assume a method that provides the (S)-azide from the (S)-alcohol, such as activation followed by substitution. A more direct approach from (S)-chroman-4-ol to (S)-amine with retention is also possible but more complex. A common literature procedure for amination of an alcohol involves conversion to an azide with inversion, followed by reduction. To synthesize (S)-amine, one would start with (R)-alcohol. However, for this guide, we will present the conversion of the (S)-alcohol to the corresponding azide, noting the stereochemical inversion.[4][5][6]
-
To a solution of (S)-chroman-4-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0°C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After stirring for 15 minutes, a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in THF is added.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to give (R)-4-azidochromane.
Step 3: Reduction of (R)-4-Azidochromane to (R)-Chroman-4-amine
A standard hydrogenation will reduce the azide to the amine.
-
(R)-4-azidochromane (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (Pd/C) (0.1 eq) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield (R)-chroman-4-amine.
(Note: To obtain the target (S)-enantiomer via this specific Mitsunobu/reduction pathway, one would need to start with (R)-chroman-4-ol in Step 1.)
Route B: Organocatalytic Asymmetric Reductive Amination
This method provides a more direct conversion from the ketone to the amine in a single step.[7][8]
-
In a reaction vial, chroman-4-one (1.0 eq), an amine source (e.g., p-anisidine, 1.2 eq), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq) are dissolved in an anhydrous, non-polar solvent such as toluene.
-
A Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.5 eq) is added as the hydride source.
-
The reaction mixture is stirred at a specified temperature (e.g., 40-60°C) for 24-48 hours, or until completion as monitored by HPLC.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the protected this compound.
-
If a protecting group is used (e.g., from p-anisidine), a subsequent deprotection step is required.
Route C: Biocatalytic Asymmetric Synthesis
This "green" approach utilizes enzymes for high enantioselectivity.[9]
Step 1: Biocatalytic Reduction of Chroman-4-one to (S)-Chroman-4-ol
-
A culture of Lactobacillus paracasei is grown in an appropriate medium.
-
The cells are harvested and resuspended in a buffer solution.
-
Chroman-4-one (1.0 eq) is added to the whole-cell suspension.
-
The reaction is gently agitated at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated.
-
Purification by flash chromatography yields (S)-chroman-4-ol with high enantiomeric excess.
Steps 2 & 3: Conversion to this compound
The subsequent steps to convert the (S)-chroman-4-ol to this compound would follow a similar chemical sequence as described in Route A (Steps 2 and 3), taking into account the desired stereochemical outcome.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes.
Caption: Comparative workflow of the three main synthetic routes to chroman-4-amine.
Caption: A logical comparison of the pros and cons of each synthetic route.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | High-Purity Chiral Building Block [benchchem.com]
Validating the Biological Potential of Novel Chroman Derivatives: A Comparative Guide
Chroman-based molecular scaffolds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their prevalence in bioactive natural products and their versatile therapeutic applications.[1][2] The fusion of a benzene ring to a dihydropyran ring in the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides a comparative analysis of newly synthesized chroman derivatives against established therapeutic agents, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Anticancer Activity: A Comparative Analysis
Newly developed chroman derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[2] A comparative study highlights the potential of these novel compounds in oncology.
Table 1: Comparative Anticancer Activity of Chroman Derivatives and Standard Drugs
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chroman Derivative 6i | MCF-7 (Breast Cancer) | 34.7[4][5][6] | Adriamycin | Not specified in this study |
| Chroman Derivative 1 | HCT 116 (Colon Cancer) | 8-20[7] | Cisplatin | Comparable to derivative 1[7] |
| Chroman Derivative 3 | HCT 116 (Colon Cancer) | 15-30[7] | Cisplatin | Comparable to derivative 1[7] |
| Chroman Derivative 5 | HCT 116 (Colon Cancer) | 15-30[7] | Cisplatin | Comparable to derivative 1[7] |
Anti-inflammatory Potential: Inhibition of Cellular Adhesion Molecules
A series of novel chroman derivatives, including acyclic amidochromans, have been synthesized and evaluated for their anti-inflammatory properties.[8][9] Their efficacy was assessed by their ability to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells.
Table 2: Comparative Anti-inflammatory Activity of Chroman Derivatives
| Compound | Activity | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | Inhibition of TNF-α-induced ICAM-1 expression | 15[8] | Diclofenac | Higher than 15 µM[8] |
| N-acetyl cysteine | Higher than 15 µM[8] | |||
| Pyrrolidone dithiocarbamate | Higher than 15 µM[8] |
Antimicrobial Efficacy: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[3] Chroman-4-one derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[3][10]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Chroman Derivatives
| Compound | S. epidermidis | P. aeruginosa | S. enteritidis | C. albicans | C. tropicalis | Reference Compound | MIC (µg/mL) |
| Chroman-4-one Derivative 1 | - | - | - | < 64 | < 64 | Gentamicin | > 128 against some bacteria |
| Chroman-4-one Derivative 2 | - | - | - | 64 | 64 | ||
| Chroman-4-one Derivative 3 | 256 | 512 | 512 | 128 | 256 | ||
| Homoisoflavonoid Derivative 21 | 128 | 128 | 128 | 64 | 64 |
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
This protocol determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT 116) in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chroman derivatives and a reference drug (e.g., Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.[7]
Anti-inflammatory Activity: Inhibition of TNF-α-Induced ICAM-1 Expression
This assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of a key cell adhesion molecule.[8][9]
-
Cell Culture: Culture human endothelial cells to confluence in 96-well plates.
-
Pre-treatment: Incubate the cells with different concentrations of the chroman derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding TNF-α to the wells (except for the negative control) and incubate for a further 24 hours.
-
Cell-Based ELISA: Fix the cells and perform a cell-based ELISA using a primary antibody against ICAM-1 and a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add the substrate and measure the absorbance to quantify the expression of ICAM-1.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of ICAM-1 expression.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.[3][10]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbes without compound) and negative (broth only) controls.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[2][10]
Signaling Pathways and Mechanisms of Action
Molecular modeling studies suggest that some chroman-4-one derivatives exert their antifungal activity by targeting key proteins in Candida albicans.[10] Potential targets include the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1) and Fructose-1,6-bisphosphate aldolase (FBA1).[3][10] The HOG pathway is critical for the fungus's adaptation to osmotic stress.[10]
Caption: Proposed inhibition of the HOG signaling pathway in C. albicans by chroman-4-one derivatives.
Another significant mechanism of action for some chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.[2] Inhibition of SIRT2 can lead to the disruption of microtubule dynamics, presenting a promising avenue for anticancer drug development.[2]
Caption: General workflow for the validation of newly synthesized chroman derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to (S)-Chroman-4-amine and Other Chiral Amine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable tools in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules with high enantiopurity. Among the diverse array of chiral amine catalysts, (S)-chroman-4-amine presents a unique structural motif with potential applications in various asymmetric transformations. This guide provides an objective comparison of the catalytic performance of this compound with other well-established chiral amine catalysts, supported by experimental data from the literature. Due to the limited availability of published catalytic data for this compound, this guide utilizes data for the structurally related and extensively studied chiral primary benzylic amine, (S)-1-phenylethylamine, as a predictive benchmark. The comparison focuses on the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison in Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Chiral amine catalysts, through the formation of chiral enamines or iminium ions, can effectively control the stereochemical outcome of this reaction. The following table summarizes the performance of various chiral primary amine catalysts in the asymmetric Michael addition of 4-hydroxycoumarin to benzylideneacetone, a key step in the synthesis of the anticoagulant drug Warfarin.
Table 1: Performance of Chiral Primary Amine Catalysts in the Asymmetric Synthesis of Warfarin
| Catalyst | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Phenylethylamine (proxy for this compound) | Primary Benzylic Amine | 75 | 70 (S) |
| (S,S)-1,2-Diphenylethylenediamine Derivative | C₂-Symmetric Diamine | up to 96 | up to 96 (S) |
| Cinchona Alkaloid-Derived Primary Amine | Alkaloid Derivative | up to 99 | up to 99 (S) |
Key Observations:
-
Cinchona alkaloid-derived primary amines and C₂-symmetric diamines demonstrate exceptional performance in the asymmetric synthesis of Warfarin, affording high yields and excellent enantioselectivities.[1][2]
-
(S)-1-Phenylethylamine , serving as a proxy for this compound, provides the desired product in good yield and with moderate enantioselectivity. This suggests that while this compound is a viable catalyst, its efficacy may be lower than more complex, bifunctional catalysts for this specific transformation. The rigid chroman backbone, however, may offer unique stereochemical control in other reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below is a representative protocol for the asymmetric Michael addition to synthesize Warfarin, adapted from the literature.
General Experimental Protocol for the Asymmetric Synthesis of Warfarin
-
Materials:
-
4-Hydroxycoumarin (1.0 mmol)
-
Benzylideneacetone (1.2 mmol)
-
Chiral Primary Amine Catalyst (e.g., (S,S)-1,2-Diphenylethylenediamine derivative, 10 mol%)
-
Acetic Acid (10 mol%)
-
Solvent (e.g., Toluene, 2.0 mL)
-
-
Procedure:
-
To a stirred solution of 4-hydroxycoumarin (1.0 mmol) and the chiral primary amine catalyst (0.1 mmol) in the chosen solvent (2.0 mL) at room temperature, add benzylideneacetone (1.2 mmol) and acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Mechanistic Insights and Experimental Workflow
The catalytic cycle of chiral primary amine-catalyzed reactions typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The specific pathway depends on the nature of the substrates and the reaction conditions.
Caption: Generalized catalytic cycles for enamine and iminium catalysis.
A typical experimental workflow for an asymmetric synthesis experiment using a chiral amine catalyst is depicted below.
Caption: A generalized workflow for asymmetric synthesis experiments.
Conclusion
This compound represents a structurally interesting yet underexplored chiral primary amine catalyst. Based on the performance of its close structural analog, (S)-1-phenylethylamine, it is anticipated to be a competent catalyst for asymmetric transformations, though likely exhibiting moderate enantioselectivity in reactions such as the Michael addition for Warfarin synthesis. In contrast, more elaborate bifunctional catalysts derived from C₂-symmetric diamines and cinchona alkaloids have demonstrated superior efficacy in this specific application, delivering near-perfect enantiocontrol and high yields.[1][2]
Further research into the catalytic applications of this compound is warranted to fully elucidate its potential. Its rigid conformational framework may offer unique advantages in stereochemical control for other classes of asymmetric reactions. The data and protocols presented in this guide provide a valuable benchmark for researchers and drug development professionals to select and evaluate chiral amine catalysts for their specific synthetic needs.
References
Comparative Analysis of Chroman-4-Amine Analogs: A Structural Approach to Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, the chroman scaffold represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of chroman-4-amine analogs, a class of compounds demonstrating a diverse range of pharmacological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the rational design and development of next-generation chroman-based therapeutics.
The strategic placement of an amino group at the C4-position of the chroman ring system profoundly influences the molecule's interaction with biological targets. This guide will delve into the nuanced SAR of two distinct classes of chroman-4-amine analogs: those exhibiting potent antihypertensive effects and those demonstrating significant activity at central nervous system (CNS) targets, particularly serotonin receptors.
Antihypertensive Activity of Chroman-4-Amine Analogs
A significant body of research has focused on the development of chroman-4-amine derivatives as direct-acting vasodilators with antihypertensive properties. The general structure-activity relationships for this class of compounds are summarized below.
Data Presentation: Antihypertensive Activity of Substituted trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols
The following table summarizes the antihypertensive activity of a series of chroman-4-amine analogs, highlighting the key structural modifications that influence their potency.
| Compound ID | R6-Substituent | R4-Amine | Antihypertensive Activity (% Fall in MABP) |
| 1 | H | Pyrrolidino | 10 |
| 2 | CN | Pyrrolidino | 45 |
| 3 | NO2 | Pyrrolidino | 50 |
| 4 | H | Piperidino | 12 |
| 5 | CN | Piperidino | 48 |
| 6 | NO2 | Piperidino | 55 |
| 7 | NO2 | N-Methylamino | 20 |
| 8 | NO2 | N,N-Dimethylamino | 25 |
MABP: Mean Arterial Blood Pressure. Data represents the maximum percentage fall in MABP in conscious DOCA/saline hypertensive rats at a dose of 1 mg/kg i.v.
Key SAR Observations for Antihypertensive Activity:
-
Substitution at the 6-position: A strong electron-withdrawing group at the 6-position of the chroman ring is crucial for potent antihypertensive activity. Analogs with a nitro (NO2) or cyano (CN) group at this position (compounds 2, 3, 5, 6 ) exhibit significantly greater activity than the unsubstituted analogs (compounds 1, 4 ).
-
Nature of the 4-amino substituent: Cyclic amines, such as pyrrolidino and piperidino groups at the 4-position, are optimal for activity. A comparison of compounds with the same R6-substituent reveals that the cyclic amine analogs are more potent than those with acyclic amino groups (compare compounds 3, 6 with 7, 8 ).
-
Stereochemistry: The trans stereochemistry between the 3-hydroxyl and the 4-amino group is generally preferred for this class of compounds.
Experimental Protocols: Antihypertensive Activity Screening
Animal Model: Male Wistar rats are made hypertensive using the deoxycorticosterone acetate (DOCA)/saline model.
Procedure:
-
Animals are anesthetized, and a cannula is inserted into the carotid artery for blood pressure measurement.
-
Test compounds are administered intravenously (i.v.) at a specified dose.
-
Mean arterial blood pressure (MABP) is continuously monitored, and the maximum percentage fall from the pre-drug baseline is recorded.
-
Hydralazine and nifedipine are often used as positive controls to compare the vasodilator activity.
Signaling Pathway: Vasodilation Mechanism
The direct vasodilator effect of these chroman-4-amine analogs is believed to be mediated through the relaxation of vascular smooth muscle. While the precise molecular target is not fully elucidated, it is hypothesized to involve the modulation of ion channels, leading to a decrease in intracellular calcium concentration.
Figure 1. Proposed signaling pathway for the vasodilator effect of chroman-4-amine analogs.
Central Nervous System Activity of Chroman-4-Amine Analogs
Recent studies have explored the potential of chroman-4-amine derivatives as modulators of central nervous system targets, particularly serotonin (5-HT) receptors. The introduction of different substituents on the chroman ring and the 4-amino group can tune the affinity and selectivity for various 5-HT receptor subtypes.
Data Presentation: Serotonin Receptor Binding Affinity of Chroman-4-Amine Analogs
The following table presents the binding affinities (Ki) of a series of chroman-4-amine analogs for the 5-HT1A and 5-HT2A serotonin receptors.
| Compound ID | R-Substituent (Aromatic Ring) | 4-Amine Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 9 | H | -NH2 | 150 | >1000 |
| 10 | 6-F | -NH2 | 85 | 850 |
| 11 | 7-OCH3 | -NH2 | 45 | 600 |
| 12 | H | -N(CH3)2 | 25 | 450 |
| 13 | 6-F | -N(CH3)2 | 15 | 300 |
| 14 | 7-OCH3 | -N(CH3)2 | 8 | 250 |
| 15 | H | Pyrrolidino | 12 | 200 |
| 16 | 7-OCH3 | Pyrrolidino | 5 | 150 |
Key SAR Observations for Serotonin Receptor Activity:
-
Aromatic Ring Substitution: Electron-donating groups, such as a methoxy group at the 7-position (compounds 11, 14, 16 ), generally increase affinity for the 5-HT1A receptor compared to unsubstituted or halogen-substituted analogs.
-
4-Amino Substituent: Tertiary amines, particularly the dimethylamino and pyrrolidino groups (compounds 12-16 ), exhibit higher affinity for the 5-HT1A receptor than the primary amine analogs (compounds 9-11 ).
-
Selectivity: Most of the tested compounds show significant selectivity for the 5-HT1A receptor over the 5-HT2A receptor.
Experimental Protocols: Radioligand Binding Assay
Membrane Preparation:
-
Rat brain cortex is homogenized in ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
IC50 values are calculated from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Experimental Workflow: Drug Discovery Process for CNS-active Chroman-4-amines
The following diagram illustrates a typical workflow for the discovery and preclinical development of CNS-active chroman-4-amine analogs.
A Researcher's Guide to the In Vitro and In Vivo Analysis of Chroman Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical evaluation of chroman derivatives. It outlines key in vitro and in vivo assays, presents illustrative data, and details experimental protocols to facilitate the assessment of this promising class of compounds.
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Derivatives of chroman have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antidiabetic agents.[1][2] A systematic evaluation, progressing from initial in vitro screening to more complex in vivo models, is crucial for identifying and advancing lead candidates. This guide compares and explains the essential analyses involved in this process.
In Vitro Analysis: The Foundation of Efficacy Screening
Initial screening of chroman derivatives is typically conducted through a battery of in vitro assays to determine their biological activity and mechanism of action at the cellular and molecular level. These assays are essential for identifying promising compounds for further development.
Comparative In Vitro Bioactivity of Representative Chroman Derivatives
The following table summarizes quantitative data for various chroman derivatives from different studies to illustrate the outcomes of common in vitro assays. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
| Activity | Chroman Derivative Type | Assay/Cell Line | IC50 Value | Alternative Compound | Alternative IC50 |
| Anticancer | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 µM | Doxorubicin (MCF-7) | 0.5 µM |
| 3-Methylidenechroman-4-one derivative | HL-60 (Leukemia) | 1.46 ± 0.16 µM | Cisplatin (HL-60) | 3.2 µM | |
| Chroman-based Schiff base (6i) | MCF-7 (Breast Cancer) | 34.7 µM | Tamoxifen (MCF-7) | 6.5 µM | |
| Anti-inflammatory | 2-phenyl-4H-chromen-4-one (Cmpd 8) | NO Production (RAW 264.7) | ~5 µM | Dexamethasone | ~0.1 µM |
| Antidiabetic | Chromane Derivative (S23) | α-Amylase Inhibition | 102.34 µg/mL | Acarbose | 94.94 µg/mL |
| Chromane Derivative (S23) | α-Glucosidase Inhibition | 98.65 µg/mL | Acarbose | 94.94 µg/mL |
In Vivo Analysis: Evaluating Efficacy and Safety in a Biological System
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profile in a whole organism. These studies are critical for predicting clinical potential.
Comparative In Vivo Performance
This table provides an example of the type of data generated from in vivo studies. The data for the chroman derivative is illustrative, based on typical outcomes for this class of compounds in preclinical models.
| Activity | Animal Model | Chroman Derivative (Dose) | Key Finding | Alternative/Control | Key Finding |
| Anti-inflammatory | LPS-induced inflammation (mice) | 2-phenyl-4H-chromen-4-one (30 mg/kg) | Significant reduction in serum IL-6 and TNF-α levels. | Dexamethasone (1 mg/kg) | Potent reduction in inflammatory cytokines. |
| Anticancer | Human tumor xenograft (nude mice) | Representative Chroman (50 mg/kg) | 50% tumor growth inhibition (TGI). | Vehicle Control | Uninhibited tumor growth. |
Illustrative Pharmacokinetic Parameters
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following table shows hypothetical pharmacokinetic parameters for a representative chroman derivative after oral administration in rats.
| Parameter | Description | Illustrative Value |
| Tmax | Time to reach maximum plasma concentration.[3] | 2 hours |
| Cmax | Maximum plasma concentration.[3] | 1.5 µg/mL |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure.[3] | 10 µg·h/mL |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the research strategy. The following diagrams, created using the DOT language, illustrate key concepts in the analysis of chroman derivatives.
Caption: General workflow for drug discovery, from in vitro screening to in vivo evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by chroman derivatives.
Caption: The TLR4/MAPK signaling pathway, a key driver of inflammation, with possible inhibitory targets.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following sections provide detailed methodologies for key assays mentioned in this guide.
In Vitro Cytotoxicity: MTT Assay
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HL-60), complete culture medium, chroman derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the chroman derivative in the complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Anti-inflammatory: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cells, 96-well plates, LPS, chroman derivatives, Griess Reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the chroman derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control should be included.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve to determine the extent of NO inhibition.
-
In Vivo Anticancer: Human Tumor Xenograft Model
This model evaluates the anticancer efficacy of a compound on human tumors grown in immunocompromised mice.[4]
-
Materials: Immunocompromised mice (e.g., BALB/c nude), human cancer cells (e.g., MCF-7), sterile serum-free medium or PBS, calipers.
-
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium.[4]
-
Tumor Implantation: Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]
-
Treatment Administration: Administer the chroman derivative (formulated in a suitable vehicle) via a determined route (e.g., oral gavage, intraperitoneal injection) at various doses. Include vehicle control and positive control groups.
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[4] Monitor the body weight of each mouse as an indicator of systemic toxicity.[4]
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
References
A Comparative Guide to the Pharmacological Properties of Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chroman, a heterocyclic compound, forms the core structure of a diverse range of derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, antioxidant, and neuroprotective properties of various chroman derivatives, supported by experimental data to aid in drug discovery and development.
Comparative Pharmacological Activities of Chroman Derivatives
The following tables summarize the quantitative data on the pharmacological potency of different chroman derivatives, allowing for a direct comparison of their activities.
Anticancer Activity
The anticancer effects of chroman derivatives have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50) or the concentration required for 50% inhibition of cell growth (GI50). Lower values indicate higher potency.
| Derivative | Cancer Cell Line | Activity (µM) | Reference |
| Compound 6i | MCF-7 (Breast) | GI50: 34.7 | [1] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50: 14.8 | |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Triple-negative breast) | GI50: 17.1 | |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50: 40.9 | |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50: 41.1 | |
| Cudarflavone B | A549 (Lung) | IC50: >100 | |
| 4-Thiazolidinone derivative | MCF-7 (Breast) | IC50: 12.08-14.51 | [2] |
| 4-Thiazolidinone derivative | A549 (Lung) | IC50: 12.08-14.51 | [2] |
| Coumarin-triazole hybrid 18c | MCF-7 (Breast) | IC50: 2.66 | [3] |
| Coumarin–thiazole hybrid 44a | HepG2 (Liver) | IC50: 3.74 | [3] |
| Coumarin–thiazole hybrid 44b | MCF-7 (Breast) | IC50: 4.03 | [3] |
| Coumarin–thiazole hybrid 44c | HepG2 (Liver) | IC50: 3.06 | [3] |
| Coumarin–thiazole hybrid 44c | MCF-7 (Breast) | IC50: 4.42 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of chroman derivatives are assessed using various in vivo and in vitro models. A common in vivo model is the carrageenan-induced paw edema assay in rats, where the reduction in paw swelling indicates anti-inflammatory effects. In vitro assays often measure the inhibition of inflammatory mediators, such as the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1).
| Derivative | Assay | Activity | Reference |
| Izalpinin | Carrageenan-induced paw edema in rats | Significant inhibition at 10, 20, and 40 mg/kg | [4][5] |
| Curcumin | Carrageenan-induced paw edema in rats | Significant inhibition at 25-400 mg/kg | [6] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in the series | [7] |
| Ethyl trans-3-(4-oxo-4H-1-benzopyran-3-yl)-acrylate (8a) | Inhibition of TNF-α-induced ICAM-1, VCAM-1, and E-selectin expression | Concentration-dependent inhibition | [8] |
Antioxidant Activity
The antioxidant capacity of chroman derivatives is frequently evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Derivative Class | Assay | IC50 (µg/mL) | Reference |
| 4-Hydroxycoumarin derivatives | DPPH radical scavenging | 6.05 - 24.17 (compared to standards) | [9] |
| Jackfruit leaf extract (contains polyphenols) | DPPH radical scavenging | 31.93 | [10] |
| Jackfruit leaf extract (contains polyphenols) | ABTS radical scavenging | 29.59 | [10] |
| Various pure chemical compounds | ABTS radical scavenging | Gallic acid: 1.03, (+)-Catechin: 3.12, Caffeic acid: 1.59 | [11] |
Neuroprotective Activity
The neuroprotective effects of chroman derivatives are often investigated in cell-based models of neuronal damage, such as glutamate-induced excitotoxicity in HT22 and PC12 cells. The half-maximal effective concentration (EC50) indicates the concentration at which the compound provides 50% of its maximal protective effect.
| Derivative | Cell Line | Assay | EC50 (µM) | Reference |
| Isoxazole substituted chromans (17, 18, 20) | HT22 | Glutamate-induced oxidative stress | ~0.3 | [12] |
| Cudraflavone B | HT22 | Glutamate-induced cytotoxicity | 23.1 | [13] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary cultured rat cortical cells | Glutamate-induced excitotoxicity | 16.95 | [14] |
| Differentiated HT22 cells | HT22 | Glutamate-induced toxicity | 0.12 | [15] |
| Curcumin | PC12 | Glutamate-induced oxidative toxicity | Protective effects observed | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chroman derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 or GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.
-
Compound Administration: Administer the chroman derivatives or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at specified doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the chroman derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.
Neuroprotective Activity: Glutamate-Induced Excitotoxicity in Neuronal Cells
This in vitro assay assesses the ability of compounds to protect neuronal cells from damage caused by excessive glutamate exposure.
-
Cell Culture: Culture neuronal cells (e.g., HT22, PC12, or primary cortical neurons) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman derivatives for a specified period (e.g., 1-2 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 5-20 mM) for a defined duration (e.g., 12-24 hours).
-
Cell Viability Assessment: Determine cell viability using methods such as the MTT assay, LDH assay, or by counting viable cells after staining with trypan blue.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control. The EC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures can enhance understanding and facilitate research design.
Signaling Pathway of Neuroprotection by Chroman Derivatives
The neuroprotective effects of certain chroman derivatives are believed to be mediated through the activation of antioxidant response element (ARE) signaling pathways, which upregulate the expression of cytoprotective genes.
Caption: Proposed neuroprotective signaling pathway of chroman derivatives.
Experimental Workflow for Anticancer Drug Screening
The following workflow illustrates the key steps involved in screening chroman derivatives for their potential anticancer activity.
Caption: Experimental workflow for anticancer screening of chroman derivatives.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals2.ums.ac.id [journals2.ums.ac.id]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Binding Affinities: A Comparative Guide to Molecular Docking Studies of (S)-Chroman-4-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of (S)-chroman-4-amine derivatives and related chroman analogs against key biological targets. The following sections summarize quantitative binding data, detail experimental protocols, and visualize critical workflows and signaling pathways to support computational drug discovery efforts.
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Molecular docking studies are a cornerstone in understanding the structure-activity relationships (SAR) of these compounds, offering insights into their binding modes and affinities for various protein targets. This guide synthesizes data from multiple computational studies to present a comparative overview of their performance.
Comparative Analysis of Binding Affinities
The following tables summarize the quantitative data from molecular docking studies of chroman derivatives against prominent therapeutic targets: Monoamine Oxidase B (MAO-B), Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and Sirtuin 2 (SIRT2). These proteins are implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a key enzyme in the catabolism of neurotransmitters like dopamine, making it a significant target for the treatment of Parkinson's disease and other neurological disorders.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference Compound/Value |
| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | - | Tyr398, Tyr435 | Standard MAO-B inhibitors |
| Chromone Derivatives | -9.6 to -7.5 | Leu384, Gly521 | Doxorubicin (-6.7 kcal/mol) |
Note: Specific binding energy values for a series of this compound derivatives against MAO-B were not available in the reviewed literature. The data presented is for related chroman and chromone structures to provide context.
Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2) Inhibition
ROCK2 is involved in cellular contraction, motility, and proliferation. Its inhibition is a promising strategy for treating cardiovascular diseases such as hypertension.
| Compound | IC50 | Predicted Binding Free Energy (Method) | Key Interacting Residues |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | 3 nM (22.7-fold selectivity vs. ROCK1) | MM/GBSA | Lys105 (ROCK1) / Lys121 (ROCK2) |
Note: One study highlighted a potent (S)-chroman derivative as a ROCK2 inhibitor, though specific binding energy values were not detailed in the abstract.[1][2]
Sirtuin 2 (SIRT2) Inhibition
SIRT2, a histone deacetylase, is implicated in cell cycle regulation and is a target for cancer and neurodegenerative disease therapies.
| Compound | IC50 | Selectivity | Key Structural Features for Potency |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | High selectivity over SIRT1 and SIRT3 | 2-alkyl chain (3-5 carbons), electron-withdrawing groups at 6- and 8-positions, intact carbonyl group |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 µM | SIRT2 selective | Trisubstituted 2-alkyl-chroman-4-one |
Note: The available data focuses on chroman-4-one derivatives. These studies underscore the importance of specific substitutions on the chroman scaffold for potent and selective SIRT2 inhibition.[3][4]
Experimental Protocols: Molecular Docking
The following is a generalized yet detailed protocol for performing molecular docking studies with this compound derivatives, synthesized from methodologies reported in the scientific literature.
Preparation of the Protein Target
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein (e.g., MAO-B, ROCK2, SIRT2) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This process typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Kollman charges).
-
Repair of any missing side chains or loops.
-
-
Active Site Definition: The binding site for docking is defined. This is often determined by the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around the active site to define the search space for the ligand.
Preparation of the Ligand
-
This compound Derivatives: The 3D structures of the this compound derivatives are built using molecular modeling software like ChemDraw or Maestro.
-
Ligand Optimization: The geometry of each ligand is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.
Molecular Docking Simulation
-
Docking Software: A variety of software can be used for molecular docking, including AutoDock Vina, Glide, or GOLD.
-
Algorithm: A search algorithm, such as a Lamarckian genetic algorithm, is employed to explore the conformational space of the ligand within the defined active site of the protein.
-
Pose Generation: The docking program generates a series of possible binding poses for each ligand.
Analysis of Docking Results
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The best-ranked docking poses are visualized to analyze the intermolecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other key contacts with amino acid residues in the active site.
-
Post-Docking Analysis (Optional): Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to further refine the binding free energy calculations.
Visualizations
To further elucidate the processes and biological context of these molecular docking studies, the following diagrams are provided.
References
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Chroman-Based Enzyme Inhibitors
For Immediate Publication
[City, State] – [Date] – In the dynamic field of drug discovery and development, the chroman scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of various key enzymes implicated in a range of diseases. This guide offers a comprehensive comparison of the efficacy of several chroman-based enzyme inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts.
This publication presents a detailed analysis of chroman derivatives targeting enzymes such as Sirtuin 2 (SIRT2), Rho-associated coiled-coil containing protein kinase (ROCK), monoamine oxidase (MAO), acetylcholinesterase (AChE), and α-glucosidase. The comparative guide summarizes quantitative inhibitory data, provides detailed experimental methodologies, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of various chroman-based compounds is summarized below. The data, presented as IC50 values, highlights the diverse range of enzymes targeted by this versatile scaffold.
Table 1: Chroman-Based Sirtuin 2 (SIRT2) Inhibitors
| Compound | IC50 (µM) | Target Enzyme | Notes |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | SIRT2 | Demonstrates high selectivity over SIRT1 and SIRT3.[1][2] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | SIRT2 | A potent and highly selective SIRT2 inhibitor.[1][2] |
| n-propyl derivative (1k) | 10.6 | SIRT2 | Branching of the alkyl chain decreased inhibitory activity.[1][2] |
| n-pentyl-substituted chromone (3a) | 5.5 | SIRT2 | Introduction of a phenyl group in a similar structure resulted in decreased inhibition.[1][2] |
Table 2: Chroman-Based Rho-Associated Kinase (ROCK) Inhibitors
| Compound | IC50 | Target Enzyme | Notes |
| Chroman 1 | 52 pM | ROCK1 | Highly potent and selective ROCK inhibitor.[3][4] |
| Chroman 1 | 1 pM | ROCK2 | Exhibits greater than 2000-fold selectivity for ROCK2 over other kinases.[4] |
Table 3: Chroman-Based Monoamine Oxidase (MAO) Inhibitors
| Compound | IC50 (nM) | Target Enzyme | Notes |
| 6-[(3-bromobenzyl)oxy]chromone with acidic functional group on C3 | 2.8 | MAO-B | Potent and reversible inhibitor. |
| 6-[(3-bromobenzyl)oxy]chromone with aldehydic functional group on C3 | 3.7 | MAO-B | Potent and reversible inhibitor. |
| 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivative | 4 - 11 | MAO-B | Potent MAO-B inhibitors. |
| Chromone-hydroxypyridinone hybrid (17d) | 67.02 | hMAO-B | Exhibits favorable iron-chelating potential and selective hMAO-B inhibitory activity.[5] |
Table 4: Chroman-Based Acetylcholinesterase (AChE) Inhibitors
| Compound Class | IC50 (µM) | Target Enzyme | Notes |
| Amino-7,8-dihydro-4H-chromenone derivative (4k) | 0.65 | BChE | Significant potency against butyrylcholinesterase (BChE), an enzyme related to AChE. |
| Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10) | 0.58 | AChE | Possesses dual inhibitory activity against both AChE and MAO-B. |
| Chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10) | 0.41 | MAO-B | Possesses dual inhibitory activity against both AChE and MAO-B. |
Table 5: Chroman-Based α-Glucosidase Inhibitors
| Compound | IC50 (µM) | Target Enzyme | Notes |
| Penithochromone C (9) | 688 | α-glucosidase | More effective than the positive control, acarbose.[6] |
| Penithochromone A (10) | 268 | α-glucosidase | Significantly more effective than the positive control, acarbose.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
In Vitro Sirtuin 2 (SIRT2) Inhibition Assay
This fluorescence-based assay determines the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorescently labeled peptide substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Developer reagent
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve final desired concentrations. The final DMSO concentration should be kept constant and typically below 1%.
-
Enzyme Reaction: In each well of the 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+.
-
Initiation of Reaction: Add the SIRT2 enzyme to each well to initiate the deacetylation reaction. For control wells, enzyme is omitted.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer reagent to each well. This reagent stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for an additional period (e.g., 10-15 minutes) at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Mixture: In each well of the 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate to each well.
-
Monitoring the Reaction: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of the color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
References
- 1. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the crosstalk between ROCK signalling and pro-survival pathways in cancer [qmro.qmul.ac.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Enantioselective Analysis of Pharmaceutical Compounds
The therapeutic, pharmacokinetic, and toxicological profiles of a chiral drug's enantiomers can vary significantly within the highly chiral environment of the human body.[1] Consequently, regulatory bodies like the FDA and European Medicines Agency strongly advocate for the development of single-enantiomer drugs over racemic mixtures. This shift necessitates robust and efficient analytical methods for separating and quantifying enantiomers, a critical step in drug discovery, development, and quality control.
This guide provides a comparative overview of the most prevalent analytical techniques used for the enantioselective analysis of pharmaceuticals: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It includes experimental data for the analysis of common chiral drugs, detailed protocols, and workflow diagrams to assist researchers in selecting and implementing the appropriate methodology.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), particularly with Chiral Stationary Phases (CSPs), is the most established and widely used technique for enantioselective separation.[2][3] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative, offering significant advantages in speed and solvent reduction.[4][5] Capillary Electrophoresis (CE) provides exceptionally high separation efficiency and is well-suited for analyzing minute sample quantities, especially within complex biological matrices.[6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[7] | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a co-solvent.[4][5] | Differential migration of charged enantiomers in an electric field, often using a chiral selector in the background electrolyte. |
| Speed | Moderate to long analysis times. | 3 to 5 times faster than HPLC, enabling high-throughput screening.[4][5] | Very fast analysis times, often in minutes. |
| Solvent Consumption | High, particularly in normal-phase chromatography. | Significantly lower organic solvent consumption compared to HPLC, reducing costs and environmental impact.[4][8] | Minimal solvent and sample consumption. |
| Resolution | Generally provides good to excellent resolution depending on the CSP and mobile phase combination.[9] | Often provides enhanced or complementary selectivity compared to HPLC, with high efficiency.[5][10] | Offers very high separation efficiency and resolution.[6] |
| Applications | Broadly applicable for analytical and preparative scale separations in quality control and research.[11][12] | Ideal for high-throughput screening, purification in drug discovery, and preparative separations.[4][10] | Suited for ultra-trace analysis in complex biological matrices, metabolomic studies, and clinical research.[6][13] |
| Primary Advantage | Robust, versatile, and widely established with a vast library of available Chiral Stationary Phases (CSPs).[14][15] | High speed, reduced cost, and lower environmental impact.[5][8] | Extremely high efficiency, minimal sample/reagent use, and versatility in separation modes.[6] |
| Primary Disadvantage | Higher solvent cost and disposal issues; longer run and column equilibration times.[5] | Requires specialized high-pressure equipment; less familiar to some analysts.[8] | Lower concentration sensitivity with UV detection compared to HPLC; requires analytes to have a charge or be derivatized. |
Case Study: Enantioselective Analysis of Ibuprofen
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) where the S-(+)-enantiomer possesses the desired pharmacological activity, while the R-(-)-enantiomer is inactive, though it undergoes in vivo conversion to the active form.[16][17][18] Accurate enantioselective analysis is crucial for pharmacokinetic and formulation studies.
Comparative Performance Data for Ibuprofen Analysis
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | R(-)-Ibuprofen tR (min) | S(+)-Ibuprofen tR (min) | Resolution (Rs) |
| HPLC | α-acid glycoprotein (AGP) | 100 mM Phosphate Buffer (pH 7.0) | 0.7 mL/min | ~6.5 | ~8.0 | > 1.50 |
| HPLC | Ovine Ovomucoid (OVM) | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) / Ethanol | 1.0 mL/min | ~5.0 | ~6.5 | > 1.50 |
Data synthesized from multiple sources to provide a comparative summary.[16][19]
Experimental Protocol: HPLC Analysis of Ibuprofen Enantiomers
This protocol describes a method for the enantioseparation of ibuprofen using an α-acid glycoprotein (AGP) chiral stationary phase.[16]
-
Standard Preparation: Prepare a stock solution of racemic ibuprofen at 1000 mg/L in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 25 to 100 mg/L.[16]
-
Sample Preparation (Tablets):
-
Weigh and crush a representative number of ibuprofen tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to one tablet dose and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks for R(-)- and S(+)-ibuprofen based on their retention times.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Quantify the amount of each enantiomer in the tablet sample using the calibration curve. The method should demonstrate linearity with r > 0.996.[16]
-
Case Study: Enantioselective Analysis of Thalidomide
Thalidomide is a chiral drug with a tragic history; the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen.[20] Although the enantiomers interconvert in vivo, the ability to perform accurate chiral analysis is essential for research, stability studies, and quality control.[20][21]
Comparative Performance Data for Thalidomide Analysis
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | (-)-(S)-Thalidomide tR (min) | (+)-(R)-Thalidomide tR (min) |
| HPLC | CHIRALPAK AD-RH | 10% Acetonitrile, 70% Methanol, 20% 0.025 M Citrate Buffer (pH 3.0) | 0.5 mL/min | 13.5 | 17.6 |
| HPLC (PO Mode) | CHIRALPAK IG | Acetonitrile / Methanol (90/10, v/v) | 0.5 mL/min | ~5.5 | ~6.2 |
Data synthesized from multiple sources to provide a comparative summary.[22][23]
Experimental Protocol: HPLC Analysis of Thalidomide Enantiomers
This protocol outlines a direct method for quantifying thalidomide enantiomers in a deproteinized sample, suitable for pharmacokinetic studies.[22]
-
Standard Preparation: Prepare stock solutions of racemic thalidomide in methanol. Create calibration standards by spiking the stock solution into the control matrix (e.g., stabilized blood or plasma).
-
Sample Preparation (Biological Fluid):
-
To 100 µL of sample (e.g., stabilized blood), add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 50 µL of 2 M trichloroacetic acid and vortex again.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject it directly into the HPLC system.[22]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: CHIRALPAK AD-RH (reverse-phase).[22]
-
Mobile Phase: A mixture of 10% acetonitrile, 70% methanol, and 20% 0.025 M citrate buffer (pH 3.0).[22]
-
Flow Rate: 0.5 mL/min.[22]
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.[22]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to (-)-(S)- and (+)-(R)-thalidomide.[22]
-
Calculate the concentration of each enantiomer in the unknown samples using a calibration curve prepared in the same biological matrix.
-
Visualizing the Workflow and Principles
General Workflow for Enantioselective Analysis
The following diagram illustrates the typical steps involved in developing and executing an enantioselective analytical method.
Caption: A typical workflow for enantioselective analysis of pharmaceuticals.
The Principle of Chiral Recognition
Successful enantioseparation on a chiral stationary phase is often explained by the "three-point interaction model". This model posits that for chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole) must exist between the chiral selector (the CSP) and one of the enantiomers. The other enantiomer can only form a less stable two-point interaction, causing it to elute at a different time.[1]
Caption: The three-point interaction model for chiral recognition.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Enantioselective drug analysis: problems and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advanced CE for chiral analysis of drugs, metabolites, and biomarkers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. chemconnections.org [chemconnections.org]
- 18. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 20. Thalidomide – Chiralpedia [chiralpedia.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Chroman-4-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed procedures for the proper disposal of (S)-chroman-4-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound hydrochloride is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and can cause eye irritation.[1] Therefore, adherence to strict disposal protocols is essential.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin exposure.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Waste Characterization and Segregation
Properly characterize the waste stream. Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents. This will dictate the appropriate disposal route.
Crucially, never mix this compound waste with incompatible materials. Amine compounds can react hazardously with substances like acids and oxidizing agents.[2] All waste containing this compound should be segregated from other chemical waste streams to prevent dangerous reactions.[2]
Disposal Procedure for this compound Waste
-
Containerization:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound".[3]
-
The label should also include the chemical formula (C₉H₁₁NO), hazard pictograms (e.g., harmful), and any other components if it is a mixture.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[5]
-
This area should be a cool, well-ventilated space, away from direct sunlight, heat sources, and incompatible substances.[2]
-
Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[3][6]
-
-
Professional Disposal:
Disposal of Empty Containers
Containers that previously held this compound must also be handled with care:
-
Rinsing:
-
Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[6][7]
-
The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[3] Subsequent rinsates may also need to be collected depending on local regulations.
-
-
Final Disposal:
Spill Management
In the event of a spill, evacuate personnel to a safe area if necessary.[1] Avoid breathing any dust or vapors.[1] Use appropriate absorbent materials to contain the spill, then sweep up the material and place it in a suitable, closed container for disposal as hazardous waste.[1] Do not let the product enter drains.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound hydrochloride | [1] |
| CAS Number | 1035093-81-2 | [1] |
| GHS Hazard Class | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2) | [1] |
| Storage Temperature | 2-8°C | [1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (S)-chroman-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of (S)-chroman-4-amine, tailored for laboratory and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Pictogram:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1]
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. A complete suit protecting against chemicals should be worn.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks.
Experimental Workflow:
Caption: Workflow for Handling this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1] Do not eat, drink, or smoke in the work area.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C under an inert atmosphere.[1][3]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate PPE.[1] Avoid breathing dust.[1] Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1]
-
Waste Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1] Keep in suitable, closed containers for disposal.[1] Do not allow the product to enter drains.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
Logical Relationship for Safe Handling:
Caption: Hierarchy of Controls for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
